3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-ethenyl-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-3-9-4-7(5-10)6(2)8-9/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWNBNOCZFGASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360459 | |
| Record name | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120841-95-4 | |
| Record name | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique molecular architecture, featuring a pyrazole core substituted with a reactive vinyl group and a versatile carbaldehyde moiety, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, with a particular focus on its relevance to drug discovery and development.
Introduction
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a vinyl group at the N1 position and a carbaldehyde group at the C4 position of the pyrazole ring, as in 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, offers multiple avenues for chemical modification and the exploration of novel chemical space. The vinyl group can participate in various addition and polymerization reactions, while the aldehyde functionality serves as a key handle for the construction of more complex molecular architectures through reactions such as condensation, oxidation, and reductive amination.[2][3]
This guide aims to provide a detailed understanding of the chemical and physical properties of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, to outline plausible synthetic strategies based on established methodologies for related compounds, and to discuss its potential applications, particularly in the realm of drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is presented in Table 1. These properties are essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 120841-95-4 | [4][5] |
| Molecular Formula | C₇H₈N₂O | [4][5] |
| Molecular Weight | 136.15 g/mol | [4][5] |
| Appearance | Likely a solid or oil | Inferred |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
Synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Step 1: Formylation of 3-Methyl-1H-pyrazole via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[6][7][8][9] This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide (such as N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).
The proposed first step is the formylation of 3-methyl-1H-pyrazole to yield 3-methyl-1H-pyrazole-4-carbaldehyde.
Caption: Vilsmeier-Haack formylation of 3-methyl-1H-pyrazole.
Experimental Protocol (General Procedure):
-
To a cooled (0-5 °C) solution of N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.
-
Allow the mixture to stir at room temperature for a specified time to ensure the formation of the Vilsmeier reagent.
-
Add a solution of 3-methyl-1H-pyrazole in a suitable solvent (e.g., DMF or a chlorinated solvent) to the Vilsmeier reagent.
-
Heat the reaction mixture at a specific temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate solution) to an alkaline pH.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-methyl-1H-pyrazole-4-carbaldehyde.
Step 2: N-Vinylation of 3-Methyl-1H-pyrazole-4-carbaldehyde
Several methods have been reported for the N-vinylation of pyrazoles.[10][11][12][13][14][15] One common approach involves the reaction of the pyrazole with a vinylating agent, such as vinyl acetate, in the presence of a catalyst.
Caption: N-Vinylation of 3-methyl-1H-pyrazole-4-carbaldehyde.
Experimental Protocol (General Procedure):
-
In a reaction vessel, combine 3-methyl-1H-pyrazole-4-carbaldehyde, a suitable catalyst (e.g., a palladium or copper salt), a ligand (if necessary), and a base (e.g., potassium carbonate or cesium carbonate) in a solvent such as toluene or dioxane.
-
Add vinyl acetate to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the solid catalyst and base.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is not available in the searched literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR:
-
Aldehyde proton: A singlet in the region of δ 9.5-10.5 ppm.
-
Pyrazole ring proton: A singlet around δ 8.0-8.5 ppm.
-
Vinyl protons: A set of three signals (a doublet of doublets for the proton on the carbon attached to the nitrogen, and two doublets for the terminal vinyl protons) in the range of δ 5.0-7.5 ppm, showing characteristic cis and trans coupling constants.
-
Methyl protons: A singlet around δ 2.3-2.7 ppm.
¹³C NMR:
-
Aldehyde carbonyl carbon: A signal in the downfield region, around δ 185-195 ppm.
-
Pyrazole ring carbons: Signals in the aromatic region, typically between δ 110-150 ppm.
-
Vinyl carbons: Two signals in the olefinic region, around δ 100-140 ppm.
-
Methyl carbon: A signal in the upfield region, around δ 10-20 ppm.
IR Spectroscopy:
-
C=O stretch (aldehyde): A strong absorption band in the region of 1680-1700 cm⁻¹.
-
C=C stretch (vinyl and pyrazole): Absorption bands in the region of 1500-1650 cm⁻¹.
-
C-H stretch (aromatic and vinyl): Absorption bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Absorption bands below 3000 cm⁻¹.
Mass Spectrometry:
-
Molecular Ion (M⁺): A peak at m/z = 136.15, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of CO, methyl, and vinyl groups.
Reactivity and Potential Applications in Drug Discovery
The bifunctional nature of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde makes it a versatile intermediate for the synthesis of a wide array of derivatives with potential biological activity.
Caption: Reactivity and potential applications of the title compound.
Reactivity of the Aldehyde Group:
-
Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) in Knoevenagel-type reactions to form α,β-unsaturated systems, which are themselves valuable synthetic intermediates. Wittig and Horner-Wadsworth-Emmons reactions can be used to introduce various substituted double bonds.
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction provides access to a wide range of substituted aminomethylpyrazoles, a common motif in bioactive molecules.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, which can then be converted to esters, amides, and other acid derivatives.
-
Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the aldehyde to form secondary alcohols.
Reactivity of the Vinyl Group:
-
Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, providing a route to complex fused heterocyclic systems.
-
Michael Addition: The vinyl group can serve as a Michael acceptor for various nucleophiles.
-
Polymerization: The vinyl group can undergo polymerization to form pyrazole-containing polymers with potential applications in materials science.
-
Cross-Coupling Reactions: The vinyl group can participate in transition metal-catalyzed cross-coupling reactions, such as the Heck reaction.
The diverse reactivity of this molecule allows for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The pyrazole core is a known pharmacophore for various targets, and the substituents introduced via the aldehyde and vinyl groups can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is not available, information from related compounds suggests that it should be handled with care. The compound is listed as an irritant.[5] General laboratory safety precautions should be observed when handling this chemical.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.[16][17][18][19][20]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with eyes or skin, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[16][17]
Conclusion
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a promising and versatile building block for synthetic and medicinal chemistry. Its combination of a biologically relevant pyrazole core with two reactive functional groups provides a powerful platform for the generation of diverse molecular architectures. While specific experimental data for this compound is limited in the public domain, this guide has outlined its fundamental properties, proposed viable synthetic strategies, and highlighted its significant potential for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and is likely to yield valuable insights for the drug discovery community.
References
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Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI. (URL: [Link])
- Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. - Degres Journal. (URL: not available)
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (URL: [Link])
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Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. (URL: [Link])
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (URL: [Link])
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. (URL: [Link])
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(PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (URL: [Link])
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Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds - American Chemical Society. (URL: [Link])
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Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds | Organic Letters - ACS Publications. (URL: [Link])
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Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PubMed. (URL: [Link])
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Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH. (URL: [Link])
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Safety Data Sheet - Angene Chemical. (URL: [Link])
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Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide - Cole-Parmer. (URL: [Link])
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (URL: [Link])
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Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])
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Safety Data Sheet - NOVOL. (URL: [Link])
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (URL: [Link])
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Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])
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3-methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 2760056 - PubChem. (URL: [Link])
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Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (URL: [Link])
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3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H10N2O | CID 848884 - PubChem. (URL: [Link])
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. (URL: [Link])
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Vinyl-pyrazole as a biomimetic acetaldehyde surrogate - ResearchGate. (URL: [Link])
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3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PubMed Central. (URL: [Link])
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An In-Depth Technical Guide to 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide details its chemical structure, physicochemical properties, and outlines a robust two-step synthetic pathway involving the Vilsmeier-Haack formylation of 3-methyl-1H-pyrazole followed by N-vinylation. Detailed experimental protocols are provided, emphasizing the causal relationships behind procedural choices to ensure reproducibility and scalability. The guide further delves into the structural elucidation of the target molecule through a discussion of expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), drawing on established principles and data from analogous structures. Finally, the potential applications of this versatile scaffold in drug discovery and materials science are explored, supported by authoritative references. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel pyrazole derivatives.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a privileged five-membered heterocyclic motif that has garnered significant attention in the scientific community, particularly in the realm of drug discovery.[1] Its unique structural features and ability to participate in various biological interactions have led to its incorporation into a wide array of approved therapeutic agents. The versatility of the pyrazole ring allows for functionalization at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity. The introduction of a carbaldehyde group at the 4-position and a vinyl substituent at the N1 position, as in 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, creates a highly versatile building block for the synthesis of more complex molecular architectures with diverse pharmacological profiles.
Chemical Structure and Physicochemical Properties
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a small molecule with the chemical formula C₇H₈N₂O and a molecular weight of 136.15 g/mol .[2][3] Its unique structure, featuring a pyrazole core substituted with a methyl group, a vinyl group, and a carbaldehyde moiety, imparts a specific set of physicochemical properties that are crucial for its reactivity and potential applications.
Table 1: Physicochemical Properties of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
| Property | Value | Source(s) |
| CAS Number | 120841-95-4 | [1][2] |
| Molecular Formula | C₇H₈N₂O | [1][2] |
| Molecular Weight | 136.15 g/mol | [1][2] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge |
The presence of the aldehyde group makes the compound susceptible to nucleophilic attack and a valuable precursor for the synthesis of Schiff bases, alcohols, and carboxylic acids. The vinyl group, on the other hand, can participate in polymerization reactions and various addition reactions, making it a key functional handle for the development of novel materials.
Caption: Chemical structure of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
Synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
The synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is most efficiently achieved through a two-step process. The first step involves the formylation of the pyrazole ring at the C4 position using the Vilsmeier-Haack reaction. The second step is the N-vinylation of the resulting pyrazole-4-carbaldehyde.
Caption: Synthetic workflow for 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
Step 1: Vilsmeier-Haack Formylation of 3-Methyl-1H-pyrazole
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds.[4][5] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the DMF with vigorous stirring. The formation of the chloroiminium salt (Vilsmeier reagent) is exothermic and should be controlled.
-
Substrate Addition: After the addition of POCl₃ is complete, add a solution of 3-methyl-1H-pyrazole (1 equivalent) in anhydrous DMF to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-methyl-1H-pyrazole-4-carbaldehyde.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive and will readily decompose in the presence of water. Therefore, the use of anhydrous solvents and flame-dried glassware is critical for the success of the reaction.
-
Controlled Addition of POCl₃: The reaction between DMF and POCl₃ is highly exothermic. Slow, dropwise addition at low temperatures prevents uncontrolled temperature increases that could lead to the decomposition of the reagent and the formation of byproducts.
-
Heating: Heating the reaction mixture after the addition of the pyrazole substrate is necessary to drive the electrophilic substitution reaction to completion.
-
Aqueous Work-up and Neutralization: The reaction is quenched with ice-water to hydrolyze the intermediate iminium salt to the desired aldehyde. Neutralization is necessary to remove any unreacted acidic reagents and facilitate the extraction of the product into the organic phase.
Step 2: N-Vinylation of 3-Methyl-1H-pyrazole-4-carbaldehyde
Several methods exist for the N-vinylation of pyrazoles. A common and effective method involves the use of vinyl acetate in the presence of a palladium catalyst.
Experimental Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as toluene or dioxane.
-
Addition of Reagents: Add vinyl acetate (1.5-2 equivalents), a palladium catalyst such as palladium(II) acetate (0.05-0.1 equivalents), and a phosphine ligand like XPhos (0.1-0.2 equivalents).
-
Base Addition: Add a base, such as anhydrous potassium phosphate (K₃PO₄) (1.5-2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filtration and Extraction: Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The palladium catalyst is essential for the cross-coupling reaction between the pyrazole nitrogen and the vinyl group of the vinyl acetate. The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: The base is required to deprotonate the pyrazole nitrogen, making it more nucleophilic and reactive towards the palladium complex.
-
Inert Atmosphere: The palladium catalyst can be sensitive to oxygen, especially at elevated temperatures. Conducting the reaction under an inert atmosphere prevents catalyst deactivation.
Structural Characterization
Table 2: Predicted Spectroscopic Data for 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
| Technique | Expected Observations |
| ¹H NMR | - Aldehyde proton (CHO): A singlet around δ 9.8-10.0 ppm. - Pyrazole ring proton (C5-H): A singlet around δ 8.0-8.5 ppm. - Vinyl protons (-CH=CH₂): A characteristic set of three signals in the range of δ 5.0-7.5 ppm, exhibiting dd, d, and d couplings. - Methyl protons (CH₃): A singlet around δ 2.3-2.6 ppm. |
| ¹³C NMR | - Aldehyde carbon (CHO): A signal around δ 185-190 ppm. - Pyrazole ring carbons: Signals in the aromatic region (δ 110-150 ppm). - Vinyl carbons (-CH=CH₂): Two signals in the olefinic region (δ 100-140 ppm). - Methyl carbon (CH₃): A signal in the aliphatic region (δ 10-15 ppm). |
| IR Spectroscopy | - C=O stretch (aldehyde): A strong absorption band around 1670-1690 cm⁻¹. - C=C stretch (vinyl and pyrazole): Absorption bands in the region of 1500-1650 cm⁻¹. - C-H stretch (aromatic and vinyl): Absorption bands above 3000 cm⁻¹. - C-H stretch (aliphatic): Absorption bands below 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A peak at m/z = 136.15, corresponding to the molecular weight of the compound. - Fragmentation Pattern: Characteristic fragments resulting from the loss of CO, CH₃, and the vinyl group. |
Applications in Research and Development
The unique combination of a pyrazole core, a reactive aldehyde, and a polymerizable vinyl group makes 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde a highly attractive scaffold for various applications.
Drug Discovery
The pyrazole moiety is a well-established pharmacophore found in numerous clinically used drugs. The aldehyde functionality at the C4 position of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde serves as a versatile handle for the synthesis of a wide range of derivatives with potential biological activities, including:
-
Schiff Base Derivatives: Condensation of the aldehyde with various amines can lead to the formation of Schiff bases, which are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
-
Chalcone Analogues: Reaction with acetophenones can yield pyrazole-containing chalcones, a class of compounds with well-documented anticancer and anti-inflammatory activities.
-
Reductive Amination Products: The aldehyde can be converted to an amine via reductive amination, providing access to a different class of pyrazole derivatives for biological screening.
The N-vinyl group can also influence the pharmacokinetic properties of the molecule and can be a site for further modification.
Materials Science
The presence of the vinyl group allows 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde to act as a monomer in polymerization reactions. This can lead to the development of novel polymers with unique properties, such as:
-
Functional Polymers: The pyrazole and aldehyde functionalities can be used to chelate metal ions, making these polymers suitable for applications in catalysis, sensing, and environmental remediation.
-
Cross-linked Resins: The vinyl group can participate in cross-linking reactions to form stable polymeric resins with potential applications in chromatography and solid-phase synthesis.
Conclusion
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its chemical structure, a detailed and logical synthetic pathway, and an outline of its expected spectroscopic characteristics. The synthetic protocols have been presented with a focus on the underlying chemical principles to ensure their successful implementation. The exploration of its potential applications highlights the promising future of this compound in the development of novel therapeutic agents and functional materials. Further research into the synthesis of a diverse library of derivatives and the evaluation of their biological and material properties is highly encouraged.
References
[6] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. 2022, 27(11), 3493. [1] 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | CAS 120841-95-4 | SCBT. Santa Cruz Biotechnology. [11] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. 2019, (5), 133-149. [2] 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde - Matrix Scientific. [12] (PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [3] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023, 13(39), 27439-27464. [4] Vilsmeier-Haack Reaction - Organic Chemistry Portal. [5] REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [13] Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its synthetic applications. International Journal of Organic Chemistry. 2013, 3(3), 187-196. [7] 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications. 2021, 77(Pt 5), 524–527. [14] 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | CAS 120841-95-4 | SCBT (Italian). [8] 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. 2021, 2021(4), M1281. [15] 3-methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 2760056 - PubChem. [9] Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank. 2022, 2022(4), M1495. [10] Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Advances. 2020, 10(44), 26189-26203. [16] 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H10N2O | CID 848884 - PubChem. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. 2012, 4(3), 1772-1781. [17] 112758-40-4|3-Methyl-1H-pyrazole-4-carbaldehyde|BLD Pharm. [18] 120841-95-4 | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde - ChemScene. [19] 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, 95% Purity, C7H8N2O, 5 grams - A2B Chem. [20] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. 2011, (1), 196-245. [21] 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde | Sigma-Aldrich. [22] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. 2022, 27(11), 3493.
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3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde molecular weight
An In-depth Technical Guide to 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. With a molecular weight of 136.15 g/mol , this molecule serves as a versatile synthetic intermediate, incorporating both a reactive aldehyde and a polymerizable vinyl group on a biologically relevant pyrazole scaffold. This document details the compound's core physicochemical properties, outlines a robust synthetic methodology via the Vilsmeier-Haack reaction, provides protocols for its characterization, and explores its potential applications as a building block in the development of novel therapeutic agents and advanced materials. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound's unique structural features.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is classified as a "biologically privileged" scaffold in drug discovery.[1] Its derivatives are integral components of numerous approved pharmaceutical agents and exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3] The structural versatility of the pyrazole nucleus allows for precise modification of its substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The subject of this guide, 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, is a prime example of a functionalized pyrazole designed for further chemical elaboration, making it a valuable tool for constructing diverse molecular libraries.
Physicochemical and Structural Properties
The fundamental properties of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde are summarized below. These data are critical for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 136.15 g/mol | [4][5] |
| Molecular Formula | C₇H₈N₂O | [4][5] |
| CAS Number | 120841-95-4 | [4][5] |
| Appearance | (Typically) Solid | |
| Purity | Commercially available up to 95% | [6] |
| Hazard Statement | Irritant | [4] |
Molecular Structure
The structure features a pyrazole ring substituted at the 1-position with a vinyl group, at the 3-position with a methyl group, and at the 4-position with a carbaldehyde (formyl) group. This unique arrangement of functional groups dictates its chemical reactivity.
Caption: Workflow for the synthesis via the Vilsmeier-Haack reaction.
Proposed Experimental Protocol: Synthesis
This protocol describes a self-validating system for the synthesis and subsequent confirmation of the target compound.
Objective: To synthesize 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde from 3-methyl-1-vinyl-1H-pyrazole.
Materials:
-
3-methyl-1-vinyl-1H-pyrazole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (Anhydrous, as solvent and reagent)
-
Dichloromethane (DCM) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser
Procedure:
-
Reagent Preparation (Causality: Control of Exothermic Reaction): To a three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF. Cool the flask to 0 °C using an ice bath. Add POCl₃ (1.2 eq) dropwise via a dropping funnel over 30 minutes. The slow addition is crucial to dissipate heat from the exothermic formation of the Vilsmeier reagent.
-
Vilsmeier Reagent Formation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature and stir for 1 hour to ensure complete formation of the chloroiminium salt.
-
Electrophilic Substitution: Dissolve 3-methyl-1-vinyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent mixture.
-
Reaction Progression: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis and Workup (Causality: Quenching and Neutralization): Cool the reaction mixture to 0 °C. Carefully and slowly pour the mixture over crushed ice. Once the ice has melted, neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes excess acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Protocol for Structural Verification: Spectroscopic Analysis
Confirmation of the synthesized product's identity and purity is essential. The following predicted data serves as a benchmark for characterization.
| Analysis Type | Predicted Data and Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.8 ppm (s, 1H): Aldehyde proton (-CHO).δ ~7.8 ppm (s, 1H): Pyrazole ring proton at C5.δ ~7.0-7.2 ppm (dd, 1H): Vinyl proton (-CH=CH₂).δ ~5.7 ppm (d, 1H) & 5.2 ppm (d, 1H): Terminal vinyl protons (=CH₂).δ ~2.5 ppm (s, 3H): Methyl protons (-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~185 ppm: Aldehyde carbonyl carbon (C=O).δ ~150 ppm: Pyrazole ring carbon C3.δ ~140 ppm: Pyrazole ring carbon C5.δ ~130 ppm: Vinyl carbon (-CH=).δ ~115 ppm: Pyrazole ring carbon C4.δ ~100 ppm: Terminal vinyl carbon (=CH₂).δ ~15 ppm: Methyl carbon (-CH₃). |
| FT-IR (KBr, cm⁻¹) | ~2900-3000 cm⁻¹: C-H stretching (alkyl, vinyl).~1680 cm⁻¹: Strong C=O stretching (aldehyde).~1640 cm⁻¹: C=C stretching (vinyl).~1550 cm⁻¹: C=N stretching (pyrazole ring). |
| Mass Spec (EI) | m/z (%): 136.15 (M⁺, calculated for C₇H₈N₂O). |
Reactivity and Applications in Drug Development
The synthetic utility of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde stems from its two distinct reactive sites:
-
The Aldehyde Group: This group is a gateway to a multitude of classical organic transformations. It can readily undergo condensation reactions (e.g., Knoevenagel, Wittig) to extend carbon chains, reductive amination to install amine functionalities, and oxidation to form the corresponding carboxylic acid. This allows for the attachment of diverse pharmacophores and solubilizing groups. For instance, condensation with active methylene compounds can generate chalcone-like structures, which are known for their anti-inflammatory and anticancer activities. [3]
-
The Vinyl Group: The vinyl substituent provides access to modern synthetic methodologies. It can participate in cycloaddition reactions, such as [2+2] cycloadditions, and is a suitable monomer for free-radical polymerizations. [7]Furthermore, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki), enabling the linkage of the pyrazole core to other complex aromatic or aliphatic systems.
This dual reactivity makes the compound an ideal scaffold for building combinatorial libraries. By systematically reacting the aldehyde and vinyl groups, a large number of structurally diverse molecules can be generated and screened for biological activity, accelerating the hit-to-lead process in drug discovery.
Conclusion
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is more than a simple chemical; it is a highly functionalized and strategic building block for chemical innovation. Its defined molecular weight and structure, coupled with a reliable synthetic route and predictable spectroscopic signature, establish it as a trustworthy component in complex synthetic campaigns. The presence of two orthogonal reactive handles—the aldehyde and the vinyl group—on a proven bioactive pyrazole core provides researchers with a powerful platform for developing next-generation pharmaceuticals and functional materials.
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An In-depth Technical Guide to the Synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Abstract
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block, valuable for the synthesis of complex molecular architectures in agrochemicals, materials science, and particularly in drug development. Its trifunctional nature—comprising a reactive aldehyde, a polymerizable vinyl group, and a versatile pyrazole core—makes it a highly sought-after intermediate. This technical guide provides a comprehensive overview of the principal synthetic pathways to this target molecule. We will dissect two primary retrosynthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the most appropriate route for their specific application. Every procedural recommendation is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Retrosynthetic Analysis and Strategic Overview
The synthesis of a multifunctional molecule like 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde requires a strategic approach to the introduction of its key functional groups: the N-vinyl group and the C-4 carbaldehyde. A logical retrosynthetic analysis reveals two primary, convergent strategies, differing in the sequence of the key formylation and vinylation steps.
-
Pathway A: Late-Stage Formylation. This approach begins with the synthesis of a 3-methyl-1-vinyl-1H-pyrazole precursor, followed by the introduction of the carbaldehyde group at the C-4 position, typically via an electrophilic formylation reaction.
-
Pathway B: Late-Stage Vinylation. This alternative strategy involves the initial synthesis of 3-methyl-1H-pyrazole-4-carbaldehyde, with the final step being the installation of the vinyl group onto the pyrazole nitrogen (N-1).
Both pathways commence from the common, readily available starting material, 3-methyl-1H-pyrazole. The choice between these pathways depends on factors such as reagent availability, regioselectivity control, and overall process efficiency.
Caption: Retrosynthetic analysis of the target molecule.
Pathway A: The Late-Stage Formylation Approach
This pathway is arguably the more common and often preferred route due to the reliability and efficiency of the Vilsmeier-Haack reaction on N-substituted pyrazoles. The strategy involves building the N-vinylated pyrazole first and then introducing the aldehyde.
Synthesis of Precursor: 3-Methyl-1-vinyl-1H-pyrazole
The synthesis of this key intermediate is a two-step process starting from the formation of the pyrazole ring, followed by the crucial N-vinylation.
Step 1: Synthesis of 3-Methyl-1H-pyrazole
The construction of the 3-methylpyrazole core is a foundational step in heterocyclic chemistry. A robust and scalable method involves the condensation of hydrazine with a 1,3-dielectrophile precursor. Reacting hydrazine hydrate with 2-butene-1,4-diol in sulfuric acid is one documented industrial method.[1] For laboratory scale, the reaction of ethyl acetoacetate with hydrazine hydrate is also a common and effective procedure.[2]
Step 2: N-Vinylation of 3-Methyl-1H-pyrazole
Direct vinylation with acetylene gas is possible but often requires specialized equipment and high pressure. A more accessible and widely adopted laboratory method is the two-step sequence involving N-alkylation with 1,2-dichloroethane followed by dehydrochlorination.[3][4][5] This method proceeds smoothly under phase-transfer catalysis (PTC) conditions, offering high yields.[5]
Caption: Two-step N-vinylation via a chloroethyl intermediate.
Core Reaction: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic systems.[6] The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[7]
Mechanism Rationale: The N-1 position of the pyrazole is already substituted with the vinyl group, preventing N-formylation. The pyrazole ring is an electron-rich heterocycle, with the C-4 position being particularly susceptible to electrophilic attack due to electronic contributions from both nitrogen atoms. The Vilsmeier reagent acts as a mild electrophile, attacking the C-4 position to form a stable intermediate, which upon aqueous workup, hydrolyzes to yield the desired aldehyde.[6] This reaction is known for its high yields and excellent regioselectivity on N-substituted pyrazoles.[8]
Caption: Simplified Vilsmeier-Haack formylation mechanism.
Experimental Protocol: Vilsmeier-Haack Formylation
The following is a representative protocol synthesized from general procedures for pyrazole formylation.[9][10]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), cool dry N,N-dimethylformamide (DMF, 4 eq.) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at 0 °C until a viscous, white precipitate (the Vilsmeier reagent) forms.
-
Substrate Addition: Dissolve the precursor, 3-methyl-1-vinyl-1H-pyrazole (1 eq.), in a minimal amount of dry DMF or another inert solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-90 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Isolation and Purification: The product often precipitates as a solid and can be collected by filtration. If it remains in solution, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Pathway B: The Late-Stage Vinylation Approach
This pathway inverts the synthetic sequence, creating the pyrazole aldehyde first, followed by N-vinylation. This route can be advantageous if the precursor, 3-methyl-1H-pyrazole-4-carbaldehyde, is readily available. However, it introduces a significant challenge regarding regioselectivity during the vinylation step.
Synthesis of Precursor: 3-Methyl-1H-pyrazole-4-carbaldehyde
This intermediate is synthesized by the Vilsmeier-Haack formylation of 3-methyl-1H-pyrazole. Unlike its N-substituted counterpart, the reaction on an NH-pyrazole can be less straightforward. While formylation still preferentially occurs at the C-4 position, the unprotected N-H bond is acidic and can react, potentially leading to side products or requiring adjusted reaction conditions.[8] Nonetheless, this transformation is well-documented.[11][12]
Core Reaction: N-Vinylation
The N-vinylation of 3-methyl-1H-pyrazole-4-carbaldehyde would follow the same chemical principles as described in Pathway A (Section 2.1, Step 2). The reaction with 1,2-dichloroethane under PTC conditions, followed by base-mediated elimination, is the most practical approach.
The Critical Challenge: Regioselectivity
3-Methyl-1H-pyrazole-4-carbaldehyde is an unsymmetrical pyrazole. Alkylation or vinylation can occur at two different nitrogen atoms: N-1 (adjacent to the C-5 proton) or N-2 (adjacent to the C-3 methyl group). This leads to the formation of two constitutional isomers:
-
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (Desired Product)
-
5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (Isomeric Impurity)
The ratio of these isomers is influenced by both steric and electronic factors. The methyl group at C-3 may sterically hinder the approach of the electrophile to the adjacent N-2, potentially favoring substitution at N-1. However, the outcome is not always predictable, and mixtures are common.[13][14] Separating these isomers can be challenging and may require careful chromatography, reducing the overall effective yield of the desired product.
Comparative Analysis of Synthetic Pathways
To assist researchers in selecting the optimal route, the two pathways are compared based on key synthetic metrics.
| Metric | Pathway A (Late-Stage Formylation) | Pathway B (Late-Stage Vinylation) | Rationale & Justification |
| Regioselectivity | Excellent | Poor to Moderate | The Vilsmeier-Haack reaction on N-substituted pyrazoles is highly selective for the C-4 position.[8] Pathway B's N-vinylation of an unsymmetrical pyrazole yields isomeric mixtures that are often difficult to separate.[14] |
| Overall Yield | Generally Higher | Potentially Lower | Pathway A avoids the loss of material associated with isomeric separation, leading to a higher effective yield of the pure target compound. |
| Purification | More Straightforward | Challenging | The primary purification in Pathway A is of the final product from reaction byproducts. Pathway B requires the separation of structurally similar isomers. |
| Predictability | High | Moderate | The outcome of the Vilsmeier-Haack reaction is highly predictable. The isomeric ratio in Pathway B can be sensitive to subtle changes in reaction conditions. |
| Scalability | Favorable | Less Favorable | The high selectivity and simpler purification of Pathway A make it more amenable to scale-up. Large-scale chromatographic separation of isomers is costly and inefficient. |
Conclusion and Recommendation
Based on a thorough analysis of synthetic efficiency, predictability, and practicality, Pathway A (Late-Stage Formylation) emerges as the superior and recommended strategy for the synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
The key advantage of this approach lies in its excellent control of regioselectivity. By first performing the N-vinylation on the symmetrical 3-methyl-1H-pyrazole and then executing the Vilsmeier-Haack reaction, the formation of the undesired 5-methyl isomer is completely avoided. The Vilsmeier-Haack formylation is a robust, high-yielding, and well-understood transformation that proceeds selectively at the C-4 position of the N-vinylated precursor. This leads to a cleaner reaction profile, simpler purification, and a higher overall yield, making it the most logical and efficient choice for both laboratory-scale synthesis and potential industrial scale-up.
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The Synthesis and Characterization of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde: A Technical Guide for Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the heterocyclic compound, 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide range of biological activities.[1] This document outlines a robust two-step synthetic pathway to the target molecule, commencing with the vinylation of 3-methylpyrazole, followed by Vilsmeier-Haack formylation. Detailed experimental protocols, mechanistic insights, and thorough characterization data are presented to equip researchers in drug discovery and organic synthesis with the necessary knowledge to produce and utilize this valuable scaffold.
Introduction: The Prominence of the Pyrazole Nucleus in Drug Discovery
The pyrazole ring system is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs with diverse therapeutic applications.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation in anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The introduction of a carbaldehyde functional group at the 4-position of the pyrazole ring provides a crucial synthetic handle for further molecular elaboration, enabling the construction of complex libraries of potential drug candidates. Furthermore, the presence of a vinyl group at the N1-position offers opportunities for polymerization and click chemistry, expanding the synthetic utility of the molecule.
This guide focuses on the synthesis and characterization of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, a promising building block for the development of novel therapeutics.
Synthetic Pathway and Mechanistic Considerations
The synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is most effectively achieved through a two-step sequence:
-
N-Vinylation of 3-Methylpyrazole: Introduction of the vinyl group at the 1-position of the pyrazole ring.
-
Vilsmeier-Haack Formylation: Regioselective introduction of a formyl group at the 4-position of the pyrazole nucleus.
Caption: Synthetic route to 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
Step 1: Synthesis of 3-Methyl-1-vinyl-1H-pyrazole
The introduction of a vinyl group onto a pyrazole nitrogen can be accomplished through several methods, including the reaction with acetylene under pressure. A more accessible and commonly employed laboratory method involves the reaction of the parent pyrazole with vinyl acetate in the presence of a suitable catalyst.
Experimental Protocol (Adapted from analogous vinylation reactions):
-
Reagents:
-
3-Methylpyrazole
-
Vinyl acetate (in excess)
-
Mercuric(II) acetate
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Suitable organic solvent (e.g., Dichloromethane)
-
-
Procedure:
-
To a stirred solution of 3-methylpyrazole in a significant excess of vinyl acetate, add a catalytic amount of mercuric(II) acetate.
-
Carefully add a few drops of concentrated sulfuric acid to initiate the reaction.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid by carefully adding saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure 3-methyl-1-vinyl-1H-pyrazole.
-
Step 2: Vilsmeier-Haack Formylation of 3-Methyl-1-vinyl-1H-pyrazole
The Vilsmeier-Haack reaction is a powerful and reliable method for the formylation of electron-rich heterocyclic systems.[2][3] The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich 4-position of the pyrazole ring.
Mechanism of Vilsmeier-Haack Reagent Formation and Formylation:
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol (Based on the formylation of substituted pyrazoles): [4]
-
Reagents:
-
3-Methyl-1-vinyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice-water
-
Sodium hydroxide solution (e.g., 10%)
-
Suitable organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 3-methyl-1-vinyl-1H-pyrazole in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the prepared Vilsmeier reagent, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to approximately 120 °C. Monitor the reaction by TLC until the starting material is consumed.[4]
-
Cool the reaction mixture and carefully pour it into a beaker of crushed ice with stirring.
-
Basify the aqueous solution with a 10% sodium hydroxide solution to a pH of ~8-9.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
-
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde must be confirmed through a combination of physical and spectroscopic methods.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 120841-95-4[5][6] |
| Molecular Formula | C₇H₈N₂O[5][6] |
| Molecular Weight | 136.15 g/mol [5][6] |
| Appearance | Expected to be a solid or oil |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 9.8-10.0 (s, 1H, -CHO), 7.8-8.0 (s, 1H, pyrazole H-5), 6.9-7.1 (dd, 1H, vinyl CH), 5.6-5.8 (d, 1H, vinyl CH₂), 5.1-5.3 (d, 1H, vinyl CH₂), 2.5-2.7 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 185-187 (-CHO), 150-152 (pyrazole C-3), 140-142 (pyrazole C-5), 130-132 (vinyl CH), 115-117 (pyrazole C-4), 108-110 (vinyl CH₂), 12-14 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | Predicted ν: ~2920 (C-H, alkyl), ~1680 (C=O, aldehyde), ~1530 (C=N, pyrazole ring), ~960 (C=C, vinyl) |
| Mass Spectrometry (EI) | Predicted m/z: 136 (M⁺), fragments corresponding to loss of CHO, N₂, and vinyl group |
Note: Predicted spectroscopic data is based on typical values for similarly substituted pyrazole-4-carbaldehydes and vinyl pyrazoles.[1][7]
Potential Applications in Drug Development
The 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde scaffold is a versatile platform for the synthesis of a wide array of more complex molecules with potential therapeutic value.
-
Derivatization of the Aldehyde: The aldehyde functionality can be readily transformed into various other functional groups, including:
-
Amines: via reductive amination to introduce diverse side chains.
-
Alcohols: via reduction for further functionalization.
-
Carboxylic acids: via oxidation.
-
Heterocycles: by condensation with various dinucleophiles to construct fused ring systems.
-
-
Modification of the Vinyl Group: The vinyl moiety can participate in:
-
Polymerization: to create novel materials.
-
Cycloaddition reactions: for the construction of more complex ring systems.
-
Cross-coupling reactions: to introduce aryl or other substituents.
-
These potential transformations allow for the exploration of a vast chemical space around the pyrazole core, facilitating the development of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
This technical guide has detailed a reliable and well-precedented synthetic route to 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. The two-step synthesis, involving N-vinylation and Vilsmeier-Haack formylation, provides an accessible pathway to this valuable heterocyclic building block. The provided protocols, mechanistic insights, and predicted characterization data serve as a solid foundation for researchers to synthesize, verify, and further utilize this compound in their research endeavors, particularly in the field of medicinal chemistry and drug discovery. The versatile functionalities of this molecule make it an attractive starting point for the development of novel therapeutic agents.
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3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde: A Versatile Heterocyclic Building Block for Advanced Synthesis
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The pyrazole core is a well-established "privileged scaffold" in drug discovery, and the unique combination of a reactive carbaldehyde and a polymerizable vinyl group on this specific molecule makes it a highly versatile starting material.[1][2][3] This document elucidates the compound's structural and physicochemical properties, details a robust synthetic methodology grounded in the Vilsmeier-Haack reaction, and explores its vast potential in the development of novel therapeutic agents and functional materials. The content is structured to provide both foundational knowledge and actionable protocols for scientists and drug development professionals.
Introduction: The Strategic Value of Functionalized Pyrazoles
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][5][6][7] The success of pyrazole-based drugs has cemented its status as a key pharmacophore in drug design.[1][4]
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (Figure 1) emerges as a particularly strategic synthetic intermediate. It possesses three key points of functionality:
-
The Pyrazole Core: Provides the foundational bioactive scaffold.
-
The 4-Carbaldehyde Group: A versatile synthetic handle for elaboration into a multitude of other functional groups and for the construction of more complex condensed heterocyclic systems.[5][8]
-
The 1-Vinyl Group: Offers a site for polymerization or for advanced cross-coupling reactions, enabling the creation of novel materials and complex molecular architectures.[2]
This guide will dissect these features, providing the technical insights necessary to leverage this compound's full synthetic potential.
Compound Profile: Structure and Physicochemical Properties
The formal IUPAC name for the compound is 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde . Its identity is well-established in chemical literature and supplier databases.
2.1. Chemical Structure
The structure consists of a pyrazole ring substituted at the N1 position with a vinyl group, at the C3 position with a methyl group, and at the C4 position with a formyl (carbaldehyde) group.
Figure 1: Chemical structure of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
2.2. Physicochemical and Spectroscopic Data
The following tables summarize the key identifiers and expected spectroscopic characteristics for the compound.
Table 1: Compound Identifiers and Properties
| Property | Value | Source |
| CAS Number | 120841-95-4 | [9][10] |
| Molecular Formula | C₇H₈N₂O | [9][10][11] |
| Molecular Weight | 136.15 g/mol | [9][10][11] |
| MDL Number | MFCD03167206 | [9] |
| Hazard | Irritant | [9] |
Table 2: Predicted Spectroscopic Data (Based on analysis of analogous pyrazole-4-carbaldehydes)
| Technique | Expected Chemical Shift / Signal | Rationale and Comparative Notes |
| ¹H NMR | δ ~9.8-10.2 ppm (s, 1H, -CHO) | The aldehyde proton is highly deshielded and appears as a characteristic singlet far downfield.[8][12] |
| δ ~7.0-7.5 ppm (dd, 1H, -CH=CH₂) | Vinyl proton on the carbon adjacent to the pyrazole ring. | |
| δ ~5.0-6.0 ppm (m, 2H, -CH=CH₂) | Terminal vinyl protons, often showing complex splitting (geminal and cis/trans coupling). | |
| δ ~8.0-8.5 ppm (s, 1H, Pyrazole C5-H) | The sole proton on the pyrazole ring is typically a singlet in this region.[12] | |
| δ ~2.4-2.6 ppm (s, 3H, -CH₃) | The methyl group protons appear as a singlet in the aliphatic region.[8] | |
| ¹³C NMR | δ ~183-186 ppm (-CHO) | The carbonyl carbon of the aldehyde is the most downfield signal.[12] |
| δ ~110-145 ppm | Signals corresponding to the pyrazole ring carbons and the vinyl carbons. | |
| δ ~12-15 ppm (-CH₃) | The methyl carbon appears in the upfield aliphatic region. | |
| FT-IR | ν ~1660-1680 cm⁻¹ (C=O stretch) | A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group.[12] |
| Mass Spec. | m/z = 136.15 (M⁺) | Expected molecular ion peak corresponding to the compound's molecular weight. |
Synthesis and Mechanistic Insights
The synthesis of pyrazole-4-carbaldehydes is efficiently achieved via the Vilsmeier-Haack reaction , a powerful formylation method for electron-rich aromatic and heterocyclic compounds.[4][5][12][13][14]
3.1. Causality: Why the Vilsmeier-Haack Reaction is Effective
The reaction's efficacy stems from the generation of a highly electrophilic iminium cation, known as the Vilsmeier reagent , from a substituted amide (like dimethylformamide, DMF) and an acid chloride (like phosphoryl chloride, POCl₃). The pyrazole ring is an electron-rich system, making the C4 position susceptible to electrophilic substitution by this potent reagent. This pathway is mild, high-yielding, and a standard protocol in heterocyclic chemistry.[8][13]
3.2. Proposed Synthetic Workflow
A logical and efficient synthesis of the target compound involves a two-step process starting from the commercially available 3-methyl-1H-pyrazole.
Figure 2: Proposed two-step synthetic workflow.
3.3. Detailed Experimental Protocol (Vilsmeier-Haack Formylation)
This protocol describes the critical formylation step (Step 2 in Figure 2). It is a self-validating system that includes reaction setup, monitoring, and purification.
Materials:
-
3-Methyl-1-vinyl-1H-pyrazole (1.0 eq)
-
Anhydrous Dimethylformamide (DMF) (5.0 eq)
-
Phosphoryl chloride (POCl₃) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (5.0 eq) and cool the flask to 0 °C in an ice bath. Add POCl₃ (2.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 3-methyl-1-vinyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C and stir for 4-6 hours.[12] The rationale for heating is to provide sufficient energy to overcome the activation barrier for the electrophilic substitution on the pyrazole ring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate ethyl acetate/hexane mixture. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt and quenches any remaining POCl₃.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. The rationale here is to deprotonate the product and bring it into the organic phase for extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
Applications in Drug Discovery and Chemical Synthesis
The true value of this compound lies in its capacity as a versatile scaffold for building molecular diversity. The aldehyde and vinyl functional groups are gateways to a vast array of chemical transformations.
Figure 3: Synthetic utility and potential transformations.
-
As a Synthetic Hub for Bioactive Molecules: The aldehyde can be readily converted into amines, alcohols, carboxylic acids, or used in condensation reactions to build larger, more complex molecules.[5] For example, condensation with active methylene compounds can lead to chalcone-like structures, which are precursors for other heterocyclic rings. Reductive amination allows for the introduction of diverse side chains, a key strategy in tuning the pharmacological profile of a lead compound.
-
In Materials Science: The N-vinyl group is a reactive monomer. It can undergo free-radical polymerization to create functional polymers with a high density of pyrazole units.[2] Such polymers could have applications as ligands for metal sequestration, as catalysts, or in the development of novel electronic materials.
-
In Advanced Organic Synthesis: The vinyl group can participate in powerful palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki), allowing for the precise installation of aryl or other vinyl fragments.[2] Furthermore, it can act as a dienophile or diene in cycloaddition reactions, providing rapid access to complex polycyclic systems.
Conclusion
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is more than a simple chemical; it is a strategically designed building block that offers multiple avenues for synthetic exploration. Its confirmed IUPAC name and well-defined structure are complemented by a robust and scalable synthetic route via the Vilsmeier-Haack reaction. For researchers in drug discovery, it provides a direct entry point to novel pyrazole-based scaffolds. For materials scientists, it is a functional monomer for creating advanced polymers. The comprehensive protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic versatility of this valuable compound.
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Spectroscopic data of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Spectroscopic Data of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Abstract
Substituted pyrazoles are a significant class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] The specific compound, 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (CAS 120841-95-4), combines the functionalities of a pyrazole ring, a vinyl group, and an aldehyde, making it a versatile building block in organic synthesis.[4][5] A precise and comprehensive understanding of its spectroscopic signature is paramount for researchers in synthesis, process development, and quality control to confirm its identity, purity, and structure. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The protocols and interpretations are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for its characterization.
Molecular Structure and Analytical Framework
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure, including the electronic environment of each atom. The structure of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (C₇H₈N₂O, MW: 136.15 g/mol ) is presented below with a systematic numbering scheme for unambiguous spectral assignment.[6][7][8]
Caption: Molecular structure and atom numbering for 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
This guide will proceed by detailing the expected data from each primary spectroscopic technique, explaining the causal relationships between the molecular structure and the spectral output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra provides definitive information on the connectivity and chemical environment of atoms.[1][5]
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and data integrity.
Instrumentation:
-
Bruker Avance (recommended 400 MHz or higher) or equivalent NMR spectrometer.[5]
Sample Preparation:
-
Weigh 5-10 mg of the 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). CDCl₃ is often a good first choice for similar heterocyclic compounds.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
Data Acquisition Parameters:
-
¹H NMR: Acquire the spectrum with a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled spectrum using a 45° pulse angle, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.[1]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aldehyde, vinyl, pyrazole ring, and methyl protons. The vinyl protons will form a classic AMX spin system due to their distinct chemical environments and couplings.
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-CHO (Aldehyde) | 9.8 - 10.2 | Singlet (s) | - | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and its electron-withdrawing nature. |
| H5 (Pyrazole Ring) | 7.9 - 8.2 | Singlet (s) | - | This proton is on an electron-deficient aromatic-like ring, adjacent to a nitrogen atom and deshielded by the aldehyde group. |
| H_A (Vinyl) | 7.0 - 7.4 | Doublet of doublets (dd) | JAC ≈ 16 Hz, JAB ≈ 9 Hz | The proton on the nitrogen-bearing vinyl carbon (C9) is deshielded by the pyrazole ring. It shows large trans coupling (JAC) and smaller cis coupling (JAB). |
| H_B (Vinyl) | 5.7 - 6.0 | Doublet of doublets (dd) | JBC ≈ 2 Hz, JAB ≈ 9 Hz | This terminal vinyl proton is cis to H_A, hence the ~9 Hz coupling. The geminal coupling (JBC) is typically small. |
| H_C (Vinyl) | 5.2 - 5.5 | Doublet of doublets (dd) | JAC ≈ 16 Hz, JBC ≈ 2 Hz | This terminal vinyl proton is trans to H_A, resulting in a large coupling constant of ~16 Hz. |
| H_Me (Methyl) | 2.5 - 2.8 | Singlet (s) | - | The methyl group attached to the pyrazole ring (C3) will appear as a sharp singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a count of unique carbon environments and crucial information about the electronic nature of the carbon skeleton.
| Assignment | Predicted δ (ppm) | Rationale |
| C7 (C=O, Aldehyde) | 185 - 195 | The carbonyl carbon of an aldehyde is characteristically found in this highly downfield region.[9][10] |
| C3 (Pyrazole Ring) | 148 - 155 | This carbon is attached to a methyl group and is part of the C=N bond within the pyrazole ring. |
| C5 (Pyrazole Ring) | 138 - 142 | This carbon, bearing a proton, is adjacent to two nitrogen atoms, leading to a downfield shift. |
| C9 (Vinyl CH) | 130 - 135 | The vinyl carbon attached to the nitrogen atom is significantly deshielded. |
| C4 (Pyrazole Ring) | 125 - 130 | The carbon bearing the aldehyde group is quaternary and its shift is influenced by adjacent substituents. |
| C10 (Vinyl CH₂) | 110 - 115 | The terminal vinyl carbon (CH₂) is typically more shielded than the substituted vinyl carbon. |
| C6 (Methyl CH₃) | 12 - 16 | The methyl carbon appears in the typical upfield aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Data Acquisition
Instrumentation:
-
Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer, Shimadzu).
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty crystal.
-
Place a small amount of the solid 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[1]
Predicted IR Absorption Bands
The IR spectrum will be dominated by strong absorptions from the carbonyl group and will also feature characteristic bands for the C-H, C=C, and C=N bonds.
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100 - 3150 | C-H stretch (Vinyl & Pyrazole) | Medium | C-H stretches from sp² hybridized carbons typically appear above 3000 cm⁻¹.[11] |
| 2950 - 3000 | C-H stretch (Methyl) | Medium | C-H stretches from sp³ hybridized carbons. |
| 2800 - 2860 & 2700 - 2760 | C-H stretch (Aldehyde) | Medium, Sharp | This pair of bands, especially the one near 2720 cm⁻¹, is highly diagnostic for an aldehyde functional group (Fermi resonance).[9][12][13] |
| 1685 - 1705 | C=O stretch (Aldehyde) | Strong, Sharp | The carbonyl stretch is lowered from a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the pyrazole ring.[9][10][13] |
| 1620 - 1650 | C=C stretch (Vinyl) | Medium | Absorption due to the vinyl double bond. |
| 1500 - 1580 | C=N & C=C stretch (Pyrazole Ring) | Medium-Strong | Aromatic and heteroaromatic ring stretching vibrations. |
| 900 - 1000 | C-H bend (Vinyl) | Strong | Out-of-plane bending vibrations for the terminal vinyl group are typically strong and characteristic. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).
Experimental Protocol: EI-MS Data Acquisition
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer with an Electron Ionization (EI) source.
Data Acquisition Parameters:
-
Introduce a small amount of the sample into the ion source (typically heated to ~200-250 °C).
-
Bombard the vaporized molecules with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.
-
Scan a mass range (e.g., m/z 30-300) to detect the molecular ion and its fragments.
Predicted Mass Spectrum and Fragmentation
The mass spectrum will provide the molecular weight and key structural fragments.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 136 , corresponding to the molecular formula C₇H₈N₂O. The presence of two nitrogen atoms means this peak will adhere to the Nitrogen Rule (even molecular weight).
-
Key Fragmentation Pathways:
-
Loss of H radical (M-1): A peak at m/z = 135 is expected from the loss of the aldehydic hydrogen, a common fragmentation for aldehydes.[14]
-
Loss of CHO radical (M-29): A significant peak at m/z = 107 from the alpha-cleavage and loss of the formyl radical is highly probable and diagnostic for an aldehyde.[14][15]
-
Loss of Methyl radical (M-15): A peak at m/z = 121 from the loss of the C3-methyl group.
-
Loss of Vinyl group (M-27): A peak at m/z = 109 from the cleavage of the N-vinyl bond.
-
Integrated Spectroscopic Workflow
The confirmation of a chemical structure is not a linear process but an integrated workflow where data from multiple techniques are synthesized to build a conclusive argument.
Caption: Integrated workflow for the structural elucidation of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
Conclusion
The structural characterization of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde relies on a synergistic application of modern spectroscopic techniques. The predicted data presented in this guide—a highly deshielded aldehyde proton signal near 10 ppm in ¹H NMR, a carbonyl carbon near 190 ppm in ¹³C NMR, a strong conjugated C=O stretch around 1690 cm⁻¹ in IR, and a molecular ion at m/z 136 with characteristic losses of CHO and H in mass spectrometry—provide a definitive spectroscopic fingerprint. Researchers and drug development professionals can use this comprehensive guide as an authoritative reference for verifying the synthesis and purity of this valuable heterocyclic building block.
References
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (2025). Benchchem.
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (2019). Journal of Molecular Structure.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC - NIH.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Spectroscopy of Aldehydes and Ketones.
- The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online.
- IR: aldehydes. University of Calgary.
- 1-Vinylpyrazole - Chemical Shifts. SpectraBase.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Structures of 1-vinylpyrazole, 3(5) -vinylpyrazoles, and 4-vinylpyrazole.
- 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | CAS 120841-95-4. Santa Cruz Biotechnology.
- Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts.
- 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
- Table of Characteristic IR Absorptions. University of Colorado Boulder.
- Mass Spectrometry - Fragmentation P
- 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | CAS 120841-95-4. Santa Cruz Biotechnology (Italian).
- mass spectra - fragmentation p
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3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde physical characteristics
An In-Depth Technical Guide to the Physical Characteristics of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The document consolidates available data on its chemical identity, physicochemical properties, and spectroscopic signature. Methodologies for its synthesis and characterization are discussed, grounded in established chemical principles. Safety and handling protocols are also outlined to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this specific molecule.
Chemical Identity and Molecular Structure
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The structure is characterized by a methyl group at position 3, a vinyl group attached to the nitrogen at position 1, and a carbaldehyde (formyl) group at position 4 of the pyrazole ring.
Key Identifiers:
-
IUPAC Name: 3-methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Caption: Chemical structure of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
Physicochemical Properties
Detailed experimental data for the physical properties of this specific compound are not extensively published. However, properties can be inferred from closely related analogs and general chemical principles. The presence of the polar carbaldehyde group and the pyrazole ring suggests moderate polarity, while the vinyl and methyl groups contribute nonpolar character.
| Property | Value | Source / Comment |
| Physical State | Solid / Crystalline (Predicted) | Based on the non-vinylated analog, 3-methyl-1H-pyrazole-4-carbaldehyde, which is a solid. |
| Appearance | White to Cream (Predicted) | The related compound 1-Methyl-1H-pyrazole-4-carboxaldehyde is described as a white to cream crystalline solid.[5] |
| Melting Point | Not available | The analog 3-methyl-1H-pyrazole-4-carboxaldehyde has a melting point of 105-110 °C. The vinyl group may slightly alter this value. |
| Boiling Point | Not available | Likely to be high, with potential decomposition under atmospheric pressure due to the functional groups. |
| Solubility | Not available | Expected to have some solubility in polar organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis and Reactivity Insights
The synthesis of pyrazole carbaldehydes is well-documented, providing a logical framework for the preparation of the target molecule.[6] A plausible synthetic route involves two key transformations: the formylation of the pyrazole ring and the subsequent vinylation of the ring nitrogen.
-
Formylation: The Vilsmeier-Haack reaction is a standard and efficient method for introducing a formyl group onto electron-rich heterocyclic rings like pyrazole.[7] Starting with 3-methyl-1H-pyrazole, treatment with a Vilsmeier reagent (generated from phosphorus oxychloride and a formamide like DMF) would selectively install the carbaldehyde at the C4 position. This selectivity arises from the electronic nature of the pyrazole ring.
-
Vinylation: The N-vinylation of pyrazoles can be achieved by reacting the NH-pyrazole with vinyl acetate, often in the presence of a catalyst.[8] This reaction introduces the vinyl group at the N1 position, yielding the final product. The vinyl group is a versatile synthetic handle, capable of participating in various reactions like cycloadditions and polymerizations.[8]
Caption: Plausible two-step synthesis of the target compound.
Spectroscopic and Analytical Characterization
While specific spectra for this compound are not publicly available, a robust analytical workflow can confirm its identity. The expected spectroscopic features are predictable based on its structure.
Caption: Standard workflow for the analytical characterization of the compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for each unique proton environment:
-
Aldehyde Proton (-CHO): A singlet in the highly deshielded region, typically around δ 9.5-10.5 ppm.
-
Pyrazole Ring Proton (C5-H): A singlet expected around δ 7.5-8.5 ppm.
-
Vinyl Protons (-CH=CH₂): This group will present a characteristic AMX spin system.
-
The proton on the carbon attached to the nitrogen (-CH=) will likely appear as a doublet of doublets around δ 7.0-7.5 ppm.
-
The two terminal protons (=CH₂) will appear as two separate doublets of doublets, one cis and one trans to the other vinyl proton, typically in the δ 5.0-6.0 ppm range.
-
-
Methyl Protons (-CH₃): A sharp singlet around δ 2.2-2.6 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will complement the proton data:
-
Aldehyde Carbonyl (C=O): Expected in the far downfield region, δ 185-195 ppm.
-
Pyrazole Ring Carbons: Three distinct signals in the aromatic region (δ 110-150 ppm).
-
Vinyl Carbons: Two signals, with the terminal =CH₂ carbon appearing around δ 100-115 ppm and the internal -CH= carbon around δ 130-140 ppm.
-
Methyl Carbon: A single peak in the aliphatic region, δ 10-20 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for confirming the presence of key functional groups:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C=C Stretch (Vinyl): A medium intensity band around 1620-1640 cm⁻¹.
-
C=N Stretch (Pyrazole Ring): A band in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 136.15, corresponding to the molecular weight of C₇H₈N₂O. Analysis of the fragmentation pattern can further support structural confirmation.
Safety, Handling, and Storage
Proper laboratory procedures are essential when working with this chemical.
-
Hazard Identification: The compound is classified as an irritant.[1] Pyrazole derivatives and aldehydes can cause skin, eye, and respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety goggles, chemical-resistant gloves, and a lab coat.[5][11]
-
Handling: Use the chemical in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[5][12] Avoid direct contact with skin and eyes. After handling, wash hands thoroughly.[5]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][11]
Conclusion
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a specialized heterocyclic aldehyde with significant potential as a building block in medicinal and materials chemistry. This guide consolidates its core identifiers, predicted physicochemical properties, and a clear pathway for its analytical characterization. While some experimental data remains to be published, a strong predictive understanding of its characteristics can be established from the well-documented chemistry of its constituent functional groups. Adherence to strict safety protocols is mandatory for its handling and application in a research setting.
References
- Matrix Scientific. 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
- Santa Cruz Biotechnology. 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | CAS 120841-95-4.
- Hunan Hwatime Chemical Co., Ltd. 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
- G. A. A. Al-Hemyari, et al. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxaldehyde.
- Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carbaldehyde.
- Angene Chemical. Safety Data Sheet - 1-Propyl-1H-pyrazole-3-carbaldehyde.
- Sigma-Aldrich. 3-Methyl-1H-pyrazole-4-carboxaldehyde 97%.
- PubChem. 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
- Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
- Santa Cruz Biotechnology (Italian site). 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
- Abdel-Wahab, B. F., et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
- Abdel-Wahab, B. F., et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
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An In-depth Technical Guide to the Reactivity of the Vinyl Group in Vinylpyrazoles
Abstract
Vinylpyrazoles, characterized by a vinyl group attached to the pyrazole ring, are versatile building blocks in modern organic synthesis. Despite their potential, a comprehensive understanding of their reactivity profile is often dispersed across the literature. This guide consolidates key insights into the reactivity of the vinyl group in vinylpyrazoles, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the electronic nature of the vinylpyrazole system and explore its behavior in cycloaddition reactions, radical processes, electrophilic additions, and transition-metal-catalyzed transformations. This document is structured to provide not only mechanistic understanding but also field-proven experimental protocols and data, serving as a practical handbook for laboratory applications.
Core Principles: Electronic Structure and Reactivity
Vinylpyrazoles are a class of compounds where a vinyl group is attached to one of the pyrazole ring's positions (N-1, C-3, C-4, or C-5).[1] The reactivity of the exocyclic double bond is fundamentally governed by its electronic interplay with the aromatic pyrazole ring.
Unlike enamines, where the nitrogen's lone pair readily participates in conjugation to create a highly nucleophilic β-carbon, the electrons on the N-1 nitrogen of a pyrazole are integral to the ring's aromatic sextet.[1] This limited electron donation to the vinyl group means that N-vinylpyrazoles do not exhibit typical enamine reactivity. The vinyl group's behavior is thus more nuanced, influenced by its position on the ring and the substituents present. This unique electronic character opens a diverse landscape of chemical transformations.
Caption: Overview of the primary reaction pathways for the vinyl group in vinylpyrazoles.
Cycloaddition Reactions: Building Molecular Complexity
The vinyl group of vinylpyrazoles can participate in various cycloaddition reactions, acting as either the 2π or 4π component, providing powerful strategies for constructing complex cyclic systems.
Diels-Alder [4+2] Cycloadditions
The participation of vinylpyrazoles as dienes in Diels-Alder reactions is often challenging.[1] The requisite loss of aromaticity in the pyrazole ring during the transition state creates a significant energetic barrier, necessitating harsh reaction conditions like high temperatures and pressures, which frequently result in low to moderate yields.[1]
However, 4-vinylpyrazoles have demonstrated improved reactivity. The use of microwave irradiation in solvent-free conditions has been shown to significantly accelerate these reactions, providing better yields in shorter timeframes compared to conventional heating.[1][2]
-
Objective: To synthesize a cycloadduct from a 4-vinylpyrazole and a dienophile.
-
Methodology:
-
In a microwave-transparent sealed vessel, combine the 4-vinylpyrazole (1.0 eq) and the dienophile (e.g., N-phenylmaleimide, 1.1 eq).
-
Ensure the mixture is homogenous. No solvent is required.
-
Place the vessel in a dedicated scientific microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 6-30 minutes), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, allow the vessel to cool to room temperature.
-
Purify the resulting cycloadduct directly, typically by column chromatography on silica gel.
-
-
Causality: Microwave heating provides rapid and uniform energy transfer directly to the polar reactants, overcoming the high activation energy of the reaction more efficiently than conventional thermal methods. This minimizes side reactions and decomposition associated with prolonged heating.
[2+2] Cycloadditions
In contrast to their reluctance as dienes, 1-vinylpyrazoles react readily as 2π components in [2+2] cycloadditions with highly electron-deficient alkenes like tetracyanoethylene (TCNE).[1][2] The reaction is believed to proceed through an initial π-π complex.[2]
The reaction conditions are notably dependent on the substitution of the pyrazole ring. Unsubstituted 1-vinylpyrazole reacts at room temperature, whereas methyl-substituted derivatives require heating.[2] Electron-withdrawing groups on the pyrazole ring can deactivate the system, hindering or preventing the cycloaddition.[2]
Table 1: Conditions for [2+2] Cycloaddition of 1-Vinylpyrazoles with TCNE [2]
| 1-Vinylpyrazole Substituent | Solvent | Temperature (°C) | Outcome |
| Unsubstituted | Benzene | Room Temp | High Yield |
| 3-Methyl or 5-Methyl | Benzene | 80 | High Yield |
| 4-Bromo | Benzene | 80 | Low Yield (2-5%) |
| 3,5-Dimethyl-4-nitro | Benzene | 80 | No Reaction |
Radical Reactions: Polymerization and Functionalization
The vinyl group is highly susceptible to radical-mediated processes, leading to the formation of functional polymers or the addition of radical species across the double bond.
Free-Radical Polymerization
Vinylpyrazoles, particularly 1-vinylpyrazole, readily undergo free-radical polymerization initiated by azo compounds like azobisisobutyronitrile (AIBN).[1] The reactivity is highly dependent on the substitution pattern of the vinyl group; increasing substitution diminishes the rate and extent of polymerization.[1] Neat 1-vinylpyrazole can polymerize with near-explosive force, while its substituted analogs polymerize more slowly.[1] In dilute solutions, the polymerization is well-controlled, yielding high molecular weight polymers.[1]
Caption: The three key stages of free-radical polymerization of vinylpyrazoles.
-
Objective: To synthesize poly(5-methyl-1-vinylpyrazole) via free-radical polymerization.
-
Methodology:
-
Prepare a solution of 5-methyl-1-vinylpyrazole in a suitable solvent (e.g., benzene) in a reaction flask.
-
Add the radical initiator, azobisisobutyronitrile (AIBN), to the solution (typically 0.5-1.0 mol%).
-
Fit the flask with a condenser and an inert gas inlet (N₂ or Ar).
-
Deoxygenate the solution by bubbling the inert gas through it for 15-20 minutes. Oxygen is a radical scavenger and will inhibit polymerization.
-
Heat the reaction mixture to the appropriate temperature for AIBN decomposition (typically 60-80 °C) under the inert atmosphere.
-
Maintain the temperature for several hours until the desired conversion is reached, observed by an increase in viscosity.
-
Terminate the reaction by cooling the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or diethyl ether).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
-
Trustworthiness: The rate of polymerization is proportional to the square root of the initiator concentration, a hallmark of free-radical chain-growth polymerization.[1] The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.
Radical Addition of Thiols (Thiylation)
Vinylpyrazoles react with thiols through either ionic or free-radical mechanisms.[1][2] The radical pathway is often synthetically more useful, yielding the anti-Markovnikov β-addition product with high regioselectivity and in good yields.[1] This reaction can be initiated with AIBN at elevated temperatures or proceed even at room temperature without a dedicated initiator, making it a convenient method for synthesizing sulfur-containing pyrazole derivatives.[2]
Table 2: Regioselectivity of Thiol Addition to 1-Vinylpyrazoles [1][2]
| Mechanism | Conditions | Product Type | Regiochemistry |
| Ionic | Acid Catalyst (e.g., BF₃·(C₂H₅)₂O) | α-addition | Markovnikov |
| Radical | AIBN, Heat, or UV light | β-addition | anti-Markovnikov |
The radical addition is favored because the intermediate radical is formed on the α-carbon, which is stabilized by the adjacent pyrazole ring.
Electrophilic Addition Reactions
The double bond of vinylpyrazoles can undergo electrophilic addition, though its reactivity is modulated by the pyrazole ring.
Halogenation
The bromination of 1-vinylpyrazoles is a prime example of competing reaction pathways. The reaction can lead to both the addition of bromine across the vinyl double bond to form 1-(1',2'-dibromo)ethylpyrazoles and electrophilic substitution at the electron-rich C-4 position of the pyrazole ring.[2]
-
Causality & Control: The product distribution is sensitive to reaction conditions. Higher yields of the desired dibromo-addition product can be achieved by:
-
Increasing the temperature.
-
Using a slight excess of bromine.
-
Employing direct addition: Adding the vinylpyrazole to a solution of bromine, rather than the reverse, maintains a high concentration of the electrophile and favors addition over substitution.[2]
-
The Vinyl Group as a Strategic Tool in Synthesis
Beyond its direct reactivity, the N-vinyl group serves as a robust and versatile protecting group, particularly in the context of organometallic reactions.
Protecting Group in Bromine-Lithium Exchange
In polysubstituted pyrazoles, selective functionalization can be challenging. The N-vinyl group is stable to the conditions required for bromine-lithium exchange reactions, allowing for regioselective metalation and subsequent reaction with electrophiles.[2][3] For instance, 3,4,5-tribromo-1-vinylpyrazole undergoes highly regioselective bromine-lithium exchange at the 5-position.[2] This allows for the introduction of a wide range of electrophiles at a specific site before potentially removing the vinyl group if desired.
Caption: Workflow for using the N-vinyl group as a directing/protecting group.
Conclusion
The reactivity of the vinyl group in vinylpyrazoles is a rich and multifaceted field, offering chemists a powerful toolkit for molecular construction. Far from being a simple alkene, its behavior is intricately linked to the electronic nature of the attached pyrazole ring. By understanding the principles governing its participation in cycloadditions, radical reactions, and electrophilic additions, researchers can strategically leverage vinylpyrazoles as key intermediates in the synthesis of complex heterocycles, functional polymers, and novel pharmaceutical candidates. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for harnessing the full synthetic potential of these valuable compounds.
References
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Center for Biotechnology Information. [Link]
-
Wang, S., Xu, H., Zhang, R., Zhang, S., Chai, Y., Yang, B., & Zhao, J. (2023). Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. Organic Letters, 25(37), 6836–6841. [Link]
-
Begtrup, M., & Vedsø, P. (1995). The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange. Acta Chemica Scandinavica, 49, 436-440. [Link]
-
Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Free-radical addition. Wikipedia, The Free Encyclopedia. [Link]
-
Polymer Science Learning Center. Free Radical Vinyl Polymerization. University of Southern Mississippi. [Link]
Sources
Methodological & Application
Synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack reaction
An In-Depth Guide to the Synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive technical guide for the synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block. We will explore the Vilsmeier-Haack reaction, a powerful formylation method, detailing the underlying mechanism, a step-by-step experimental protocol, and critical insights for successful execution and troubleshooting.
Introduction: The Significance of Formylpyrazoles
Pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials.[1][2] The aldehyde functional group serves as a versatile handle for further molecular elaboration, enabling the construction of complex derivatives for applications in medicinal chemistry and materials science. Among these, N-vinylpyrazoles are particularly interesting due to the reactive vinyl moiety, which can participate in various polymerization and cycloaddition reactions.[3]
The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[4][5] For N-substituted pyrazoles, this reaction offers a regioselective pathway to C4-formylation, making it an indispensable tool for accessing compounds like 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.[1]
Reaction Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic substitution on the pyrazole ring.
Formation of the Vilsmeier Reagent
The Vilsmeier reagent is a chloroiminium salt, typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][6][7] This reaction is exothermic and must be performed under anhydrous conditions to prevent decomposition of the highly reactive reagent.[1] The resulting electrophilic species, the N,N-dimethyl-α-chloroiminium ion, is the key formylating agent.
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The substitution preferentially occurs at the C4 position, which is the most nucleophilic carbon on the N-substituted pyrazole ring. The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the final pyrazole-4-carbaldehyde.
Experimental Protocol
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of pyrazoles.[1][8] Optimization may be required for scale-up or specific laboratory conditions.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 3-Methyl-1-vinyl-1H-pyrazole | 10243-26-2 | C₆H₈N₂ | 108.14 | Starting material. |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 | Reaction solvent and reagent. Must be anhydrous. |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | POCl₃ | 153.33 | Highly corrosive and water-reactive.[1] |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution for neutralization. |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | For washing organic layers. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |
| Target Product | 120841-95-4 | C₇H₈N₂O | 136.15 [9] | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup
Step-by-Step Synthesis Protocol
A. Preparation of the Vilsmeier Reagent (In Situ)
-
Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inlet for an inert atmosphere (N₂ or Ar).
-
Charge the flask with anhydrous N,N-dimethylformamide (DMF) (e.g., 5 equivalents).
-
Cool the flask to 0-5 °C using an ice bath.
-
CAUTION: This step is highly exothermic. Slowly add phosphorus oxychloride (POCl₃) (e.g., 2 equivalents) dropwise to the cold, stirring DMF via the dropping funnel.[1] Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. The formation of a solid or a thick slurry indicates the generation of the Vilsmeier reagent.
B. Formylation Reaction
-
Dissolve the starting material, 3-methyl-1-vinyl-1H-pyrazole (1.0 equivalent), in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the pyrazole solution dropwise to the pre-formed, cold Vilsmeier reagent slurry.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. The optimal temperature and time should be determined by monitoring the reaction.[8][10]
-
Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC). To do this, carefully take a small aliquot from the reaction, quench it in a vial with saturated NaHCO₃ solution, extract with ethyl acetate, and spot the organic layer on a TLC plate.
C. Work-up and Purification
-
After the reaction is complete (as indicated by TLC), cool the mixture back down to 0-5 °C in an ice bath.
-
CAUTION: The quenching process is highly exothermic. Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers. If emulsions form, add brine to help break them.[1]
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure, including the presence of the aldehyde proton (~9.5-10.0 ppm) and the vinyl group protons.
-
Mass Spectrometry (MS): To confirm the molecular weight (136.15 g/mol ).[9]
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde (~1670-1700 cm⁻¹).
Experimental Workflow and Troubleshooting
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Decomposed Vilsmeier reagent due to moisture. 2. Insufficient heating/reaction time. 3. Substrate is not sufficiently electron-rich. | 1. Use anhydrous solvents and reagents. Ensure glassware is oven-dried.[1] 2. Increase reaction temperature or time, monitoring carefully with TLC.[8] 3. This is less likely for this substrate but consider reaction conditions. |
| Difficulty Isolating Product | 1. Product has some water solubility. 2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with NaCl (brine) before extraction to salt out the product. Perform multiple extractions.[1] 2. Add brine to the separatory funnel to break the emulsion. |
| Multiple Products/Side Reactions | 1. Reaction temperature too high. 2. Impure starting materials. | 1. Maintain careful temperature control, especially during reagent formation and quenching. 2. Ensure the purity of the 3-methyl-1-vinyl-1H-pyrazole starting material. |
Safety and Handling
The Vilsmeier-Haack reaction involves hazardous materials and requires strict adherence to safety protocols.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a well-ventilated chemical fume hood.[1]
-
Vilsmeier Reagent: Moisture-sensitive and corrosive.
-
Exothermic Reactions: Both the formation of the Vilsmeier reagent and the final quenching step are highly exothermic and can lead to a runaway reaction if additions are not performed slowly and with adequate cooling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
References
- BenchChem. Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Technical Support Center.
- Bibliomed. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Eur. Chem. Bull., 2014, 3(12), 1104-1106.
- Ansari, A., et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023.
- Popov, A. V., et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018, v, 0-0.
- Teixeira, C., et al. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 2021.
- Joshi, A., et al. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 2015, 7(2), 1515-1522.
- Siddiqui, Z. N., & Khan, S. A. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
- Attaryan, O. S., et al. Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 2006, 76(11), 1817-1819.
- PrepChem.com. Synthesis of Vilsmeier reagent.
- Gellis, A., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-indolyl)-pyrazoles and other related fused heterocyclic compounds. International Journal of Organic Chemistry, 2013, 3(3), 187-194.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Guo, S., et al. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 2012, 2, 1-6.
- Wikipedia. Vilsmeier reagent.
- Santa Cruz Biotechnology. 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
- Enamine Store. Vilsmeier Reagent.
- Abdel-Wahab, B. F., et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011 (i), 196-245.
- Matrix Scientific. 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
- ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Autech Scientific. 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, 95% Purity, C7H8N2O, 5 grams.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
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- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: Application Notes on 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry
Introduction: The Pyrazole Scaffold and the Strategic Importance of the 4-Formyl Vinylpyrazole Moiety
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The versatility of the pyrazole ring lies in its unique electronic properties and the ability to position substituents in a specific spatial arrangement, allowing for fine-tuning of interactions with biological targets.
Within this important class of heterocycles, 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (CAS 120841-95-4) emerges as a particularly valuable and reactive intermediate for drug discovery. This molecule uniquely combines three key functional elements:
-
The Pyrazole Core: Provides a stable, aromatic platform amenable to further functionalization and known to engage in critical binding interactions with various enzymes and receptors.
-
The 4-Carbaldehyde Group: A versatile chemical handle for a wide array of synthetic transformations. It readily participates in condensation reactions, reductive aminations, oxidations, and the formation of numerous other heterocyclic systems.[4]
-
The N-Vinyl Group: This functionality offers unique opportunities for molecular diversification. The vinyl group can act as a dienophile in cycloaddition reactions, participate in metathesis, and undergo various addition reactions, allowing for the construction of complex molecular architectures.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utility of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde as a strategic building block in medicinal chemistry. We will delve into detailed synthetic protocols, showcase its application in the construction of bioactive scaffolds, and provide insights into the causality behind experimental choices.
Synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7] This reaction introduces a formyl group onto an electron-rich heterocyclic ring. While a specific protocol for 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is not extensively detailed in publicly available literature, a robust synthesis can be logically constructed in two primary steps: the synthesis of the 3-methyl-1-vinyl-1H-pyrazole precursor, followed by its formylation.
Part 1: Synthesis of 3-Methyl-1-vinyl-1H-pyrazole
The introduction of the N-vinyl group can be achieved through several methods, with the reaction of a pyrazole with acetylene or a vinylating agent being common.[8] A well-established method involves the reaction of 3-methylpyrazole with vinyl acetate.
Experimental Protocol: Synthesis of 3-Methyl-1-vinyl-1H-pyrazole
Materials:
-
3-Methylpyrazole
-
Vinyl acetate
-
Mercuric(II) acetate
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylpyrazole (1.0 eq), vinyl acetate (3.0 eq), and a catalytic amount of mercuric(II) acetate (0.05 eq).
-
Slowly add a few drops of concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 3-methyl-1-vinyl-1H-pyrazole.
Causality of Experimental Choices:
-
Vinyl acetate serves as the vinylating agent.
-
Mercuric(II) acetate and sulfuric acid act as catalysts to promote the transvinylation reaction.
-
The basic wash with sodium bicarbonate is crucial to remove the acidic catalyst and prevent potential polymerization or degradation of the product.
Part 2: Vilsmeier-Haack Formylation of 3-Methyl-1-vinyl-1H-pyrazole
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate the electron-rich C4 position of the pyrazole ring.[6]
Experimental Protocol: Synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Materials:
-
3-Methyl-1-vinyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked, flame-dried round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 3-methyl-1-vinyl-1H-pyrazole (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
Causality of Experimental Choices:
-
Anhydrous conditions are critical as the Vilsmeier reagent is moisture-sensitive.[6]
-
The slow, dropwise addition of POCl₃ to cooled DMF is essential to control the exothermic reaction and ensure the safe formation of the reagent.
-
The quenching on ice and subsequent neutralization must be performed carefully to manage the exothermic decomposition of any remaining Vilsmeier reagent.
Characterization Data (Predicted and Analog-Based): As specific literature spectroscopic data for 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is scarce, the following are expected characteristic signals based on closely related analogs like 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[1][9]
-
¹H NMR (CDCl₃, 400 MHz): δ 9.9-10.1 (s, 1H, -CHO), 7.0-7.2 (dd, 1H, N-CH=CH₂), 8.0-8.2 (s, 1H, pyrazole C5-H), 5.0-5.2 (d, 1H, N-CH=CH₂ cis), 5.6-5.8 (d, 1H, N-CH=CH₂ trans), 2.5-2.7 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 185-187 (-CHO), 150-152 (pyrazole C3), 140-142 (pyrazole C5), 130-132 (N-CH=CH₂), 115-117 (pyrazole C4), 100-102 (N-CH=CH₂), 12-14 (-CH₃).
-
IR (KBr, cm⁻¹): ~1670-1690 (C=O stretching of aldehyde), ~1550-1580 (C=N stretching of pyrazole), ~1640 (C=C stretching of vinyl group).
-
Mass Spectrometry (ESI-MS): m/z 137.07 [M+H]⁺ for C₇H₈N₂O.
Applications in the Synthesis of Bioactive Scaffolds
The aldehyde functionality of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a gateway to a diverse range of bioactive molecular frameworks. Key transformations include Knoevenagel condensation and the synthesis of fused heterocyclic systems like pyrazolopyrimidines.
Application 1: Synthesis of Pyrazole-based Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are well-known precursors to flavonoids and isoflavonoids and exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[10] The reaction of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde with an appropriate acetophenone derivative under basic conditions yields pyrazole-containing chalcones.
Experimental Protocol: Synthesis of a 3-(3-Methyl-1-vinyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one
Materials:
-
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
-
Acetophenone
-
Ethanol
-
Potassium hydroxide solution (10% aqueous)
Procedure:
-
In a round-bottom flask, dissolve 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Cool the solution to 0 °C and add a 10% aqueous solution of potassium hydroxide dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the formation of the product by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Data Presentation: Representative Yields of Pyrazole-based Chalcones
| Entry | Acetophenone Substituent | Yield (%) |
| 1 | H | 85-95 |
| 2 | 4-OCH₃ | 88-96 |
| 3 | 4-Cl | 82-90 |
| 4 | 4-NO₂ | 75-85 |
Note: Yields are generalized based on typical Claisen-Schmidt condensations with pyrazole aldehydes.
Application 2: Synthesis of Pyrazolopyrimidines
Pyrazolopyrimidines are fused heterocyclic systems that are purine analogs and have garnered significant attention due to their diverse biological activities, including kinase inhibition, making them valuable scaffolds in cancer therapy.[5][11] 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde can serve as a key precursor for constructing these fused rings. A common strategy involves a multicomponent reaction with a 5-aminopyrazole and an active methylene compound.[12]
Experimental Protocol: Synthesis of a Dihydropyrazolo[1,5-a]pyrimidine Derivative
Materials:
-
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
-
5-Amino-3-methyl-1H-pyrazole
-
Malononitrile
-
Ethanol
-
Piperidine
Procedure:
-
In a round-bottom flask, combine 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (1.0 eq), 5-amino-3-methyl-1H-pyrazole (1.0 eq), and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the pyrazolopyrimidine derivative.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Synthesis of the target aldehyde.
Caption: Key reactions of the title compound.
Conclusion and Future Perspectives
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile building block for medicinal chemistry. Its trifunctional nature provides a rich platform for the synthesis of diverse and complex molecules with a wide range of potential therapeutic applications. The synthetic protocols outlined herein are robust and adaptable, allowing for the efficient production of this key intermediate. The subsequent transformations into bioactive scaffolds such as chalcones and pyrazolopyrimidines highlight its strategic importance in drug discovery programs. Future research will undoubtedly continue to uncover novel applications of this synthon, particularly leveraging the unique reactivity of the N-vinyl group in innovative cyclization and functionalization strategies to access novel chemical space.
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Reddy, V. N., et al. (2017). Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity. Medicinal Chemistry Research, 26(8), 1664–1674. [Link]
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Ezzat, M., et al. (2022). Bioactive compounds based on pyrazolopyridine, pyrazolopyrimidine and pyrazoloquinazoline scaffolds. European Journal of Medicinal Chemistry, 241, 114631. [Link]
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Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 320-328. [Link]
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A. F. M. M. Rahman, et al. (2018). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ARKIVOC, 2018(5), 136-147. [Link]
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The Versatile Virtuoso: A Senior Application Scientist's Guide to Vinylpyrazoles in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the vast orchestra of heterocyclic chemistry, the pyrazole core is a recurring and celebrated motif, underpinning numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Yet, within this family, the vinylpyrazoles—pyrazoles adorned with a seemingly simple vinyl appendage—have been underexplored virtuosos, their full synthetic potential only recently being brought to the fore.[2][3] This guide moves beyond a mere recitation of reactions; it is an application-focused manual designed to illuminate the nuanced reactivity of vinylpyrazoles and provide field-tested protocols for their strategic deployment in the synthesis of complex molecular architectures.
As a senior application scientist, my objective is to explain not just the "how" but the critical "why" behind procedural choices, grounding every recommendation in mechanistic understanding and empirical evidence. This document is structured to serve as a reliable bench-side companion, empowering you to harness the unique chemical personality of vinylpyrazoles with confidence and creativity.
Part 1: The Foundation - Synthesis of Vinylpyrazole Building Blocks
The strategic placement of the vinyl group on the pyrazole ring—at a nitrogen (N-1) or a carbon (C-3, C-4, or C-5)—is the primary determinant of its subsequent reactivity. Access to these distinct isomers is therefore the logical starting point.
Application Note: Choosing Your Synthetic Route
The choice of synthesis depends on the desired isomer and available precursors.
-
N-Vinylation: For N-vinylpyrazoles, direct vinylation of an NH-pyrazole is common. While classical methods involving high-pressure acetylene exist, a more practical laboratory-scale approach involves the reaction with vinyl acetate catalyzed by mercury(II) salts.[3] A safer and efficient alternative is the two-step sequence involving N-alkylation with 1,2-dichloroethane followed by base-induced dehydrochlorination, often under phase-transfer catalysis (PTC) conditions, which allows for high yields using water as a solvent.[2] The causality here is the generation of a 1-(2-chloroethyl)pyrazole intermediate, which readily undergoes E2 elimination.
-
C-Vinylation: Accessing C-vinylpyrazoles is less direct. For 4-vinylpyrazoles, a common route is the Wittig reaction on a pyrazole-4-carbaldehyde. Alternatively, Grignard addition to the same aldehyde followed by dehydration of the resulting secondary alcohol provides the target.[4] The synthesis of 3(5)-vinylpyrazoles can be achieved through the thermal cracking of pyrazoline adducts derived from β-ketoaldehydes or β-diketones and hydrazine.[5]
Part 2: Vinylpyrazoles in Action - Key Applications & Protocols
Vinylpyrazoles are not mere spectators in synthesis; they are active participants, leveraging the unique electronic interplay between the pyrazole ring and the vinyl group. Their applications can be broadly categorized into cycloadditions, metal-catalyzed cross-couplings, and strategic use as protected intermediates.
Cycloaddition Reactions: Building Complexity Rapidly
The vinyl group, conjugated with the pyrazole ring, can function as either a diene or a dienophile in Diels-Alder reactions, offering a powerful method for constructing polycyclic systems.[4]
Vinylpyrazoles are often described as "reluctant" dienes. The aromaticity of the pyrazole ring provides a significant energy barrier to its participation in a [4+2] cycloaddition, which would disrupt this stable system.[4] Consequently, harsh thermal conditions (high temperatures, sealed vessels) are often required, leading to low yields and side reactions.[4]
The causality of this reluctance is the energetic cost of dearomatization. To overcome this, we turn to a process intensification technique: microwave irradiation . Microwave energy efficiently and rapidly heats the reaction mixture, often under solvent-free conditions. This provides the necessary activation energy to overcome the dearomatization barrier in a very short timeframe (minutes vs. days), minimizing decomposition pathways and significantly improving yields.[6] This synergy between microwave heating and solvent-free conditions is a game-changer for the synthetic utility of vinylpyrazoles as dienes.[6]
This protocol describes the reaction of a 4-styrylpyrazole with N-phenylmaleimide, a representative example of vinylpyrazoles acting as dienes to form tetrahydroindazoles, which can be further oxidized to valuable indazole scaffolds.[6]
Workflow: Diels-Alder Reaction of a Vinylpyrazole
Caption: General workflow for microwave-assisted Diels-Alder reactions.
-
Step 1: Reagent Preparation. In a 10 mL microwave process vial, combine the 1-acetyl-4-styrylpyrazole (e.g., 0.5 mmol, 1.0 equiv) and N-phenylmaleimide (0.55 mmol, 1.1 equiv). No solvent is required.
-
Step 2: Microwave Reaction. Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 140 °C) for 20-30 minutes. The causality for the high temperature is to provide sufficient energy to overcome the activation barrier, while the short reaction time, enabled by microwave heating, prevents product degradation.
-
Step 3: Work-up and Purification. After cooling, dissolve the resulting solid in a minimal amount of dichloromethane. Directly load the solution onto a silica gel column. Elute with a hexane/ethyl acetate gradient to isolate the tetrahydroindazole product.[6]
-
Step 4 (Optional): Aromatization. The isolated cycloadduct can be dehydrogenated to the corresponding 1H-indazole by refluxing with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a suitable solvent like 1,2,4-trichlorobenzene.[6]
Transition Metal-Catalyzed Cross-Coupling: Forging C-C Bonds
Vinylpyrazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings. These reactions are cornerstones of modern synthesis, enabling the precise formation of C-C bonds.
The Heck reaction couples the vinyl group of a vinylpyrazole with an aryl or vinyl halide.[7] This provides a direct route to stilbene-like pyrazole derivatives, which are common scaffolds in medicinal chemistry.
While many Heck reactions require phosphine ligands to stabilize the palladium catalyst, certain conditions allow for a "ligandless" protocol. The term is often a misnomer, as the solvent or substrate itself can coordinate to the palladium center. For electron-rich heterocycles like pyrazoles, the nitrogen atoms can act as endogenous ligands, stabilizing the catalytic species and facilitating the reaction cycle. This simplifies the reaction setup and purification.
This protocol is based on the coupling of 4-ethenyl-3-methoxy-1-phenyl-1H-pyrazole with a substituted aryl bromide.[7]
-
Step 1: Reaction Setup. To an oven-dried Schlenk tube, add the 4-ethenylpyrazole (1.0 equiv), the aryl bromide (1.1 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and sodium carbonate (Na₂CO₃, 2.5 equiv).
-
Step 2: Solvent and Degassing. Add anhydrous N,N-dimethylformamide (DMF) to the tube. Degas the mixture by bubbling argon through the solution for 15 minutes. The removal of oxygen is critical as it can oxidize the active Pd(0) catalyst.
-
Step 3: Thermal Reaction. Heat the reaction mixture at 100-120 °C under an argon atmosphere for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Step 4: Work-up and Purification. Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
The Suzuki-Miyaura coupling is a highly versatile reaction that couples a halide with an organoboron compound. For vinylpyrazoles, this typically involves reacting a halo-vinylpyrazole with a boronic acid or a vinylpyrazole-boronic acid with a halide. A particularly efficient variation involves the coupling of a 4-iodopyrazole with an arylboronic acid, which benefits from microwave promotion.[8]
As with Diels-Alder reactions, microwave irradiation dramatically accelerates the Suzuki coupling. The rapid, localized heating enhances the rates of all steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. This often leads to cleaner reactions, higher yields, and significantly shorter reaction times (minutes vs. hours).[8][9] The choice of base and solvent system (e.g., Cs₂CO₃ in DME/H₂O) is crucial for activating the boronic acid for the transmetalation step.[8]
This protocol details the coupling of 4-iodo-1-methyl-1H-pyrazole with an arylboronic acid.[8]
-
Step 1: Reagent Preparation. In a microwave process vial, combine 4-iodo-1-methyl-1H-pyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Step 2: Solvent Addition. Add a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 10:4 v/v). The aqueous component is essential for activating the boronic acid and facilitating the transmetalation step.
-
Step 3: Microwave Reaction. Seal the vial and irradiate in a microwave reactor at 90 °C for 10-15 minutes.
-
Step 4: Work-up and Purification. After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the 4-aryl-1-methyl-1H-pyrazole.[8]
Table 1: Comparison of Cross-Coupling Conditions for Vinylpyrazoles
| Reaction | Catalyst | Base | Solvent | Conditions | Typical Yield |
| Heck | Pd(OAc)₂ | Na₂CO₃ | DMF | 100-120 °C, 12-24 h | 45-70%[7] |
| Suzuki | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 °C, 10-15 min (MW) | 70-95%[8] |
Ring-Closing Metathesis (RCM): Crafting Fused Heterocycles
The N-vinyl group is not just a reactive handle for cross-coupling; it can also participate in powerful transformations like Ring-Closing Metathesis (RCM). By tethering another olefin to the pyrazole core, RCM provides an elegant pathway to novel fused heterocyclic systems.
The success of RCM hinges on the choice of catalyst. The second-generation Grubbs' catalyst (Ru gen-2) is particularly effective for this transformation involving N-vinylpyrazoles.[8][10] Its high activity and tolerance for the nitrogen atoms of the pyrazole ring are key to its success. The driving force for the reaction is the formation of a stable cyclic alkene and the release of volatile ethylene gas, which shifts the equilibrium toward the product.[9] Microwave irradiation can again be used to accelerate this reaction, yielding the product in a short timeframe.[10]
Mechanism: Ring-Closing Metathesis (RCM)
Caption: Simplified mechanism of Grubbs' catalyst-mediated RCM.
This protocol is based on the cyclization of 5-allylthio-1-vinylpyrazole.[8][10]
-
Step 1: Substrate Preparation. Prepare a solution of 5-allylthio-1-vinylpyrazole in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) in a microwave process vial.
-
Step 2: Catalyst Addition. Add the second-generation Grubbs' catalyst (2-5 mol%) to the solution under an argon atmosphere. The causality for using an inert atmosphere is to prevent deactivation of the ruthenium catalyst.
-
Step 3: Microwave Reaction. Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 80-100 °C) for a short period (e.g., 15-30 minutes).
-
Step 4: Purification. Upon completion, cool the reaction. The ruthenium byproducts can often be removed by passing the reaction mixture through a short plug of silica gel or by treatment with a ruthenium scavenger. Concentrate the filtrate and purify the residue by column chromatography to yield the fused bicyclic product.[8][10]
The N-Vinyl Group as a Removable Directing Group
One of the most elegant applications of the N-vinyl group is its use as a temporary protecting group. It is stable to strongly basic and organometallic conditions (e.g., n-BuLi for bromine-lithium exchange) but can be removed under very mild oxidative conditions.[1][8]
The pyrazole ring is susceptible to metallation at multiple positions. By installing an N-vinyl group, one can perform regioselective functionalization that would be difficult with an unprotected NH-pyrazole. For instance, starting with 3,4,5-tribromo-1-vinylpyrazole, Begtrup and coworkers demonstrated a highly regioselective bromine-lithium exchange at the 5-position.[8] The resulting 5-lithiated pyrazole can be trapped with various electrophiles. Subsequently, the N-vinyl group can be cleaved, revealing a 5-substituted-NH-pyrazole. This strategy transforms the vinyl group into a powerful tool for directing synthesis.
This protocol describes the mild oxidative cleavage of the N-vinyl group using potassium permanganate (KMnO₄).[8]
-
Step 1: Reaction Setup. Dissolve the N-vinylpyrazole substrate in a suitable solvent mixture, such as acetone and water.
-
Step 2: Oxidant Addition. Cool the solution in an ice bath (0-10 °C). Slowly add a 2% aqueous solution of KMnO₄ dropwise with vigorous stirring. The causality for the low temperature is to control the exothermicity of the oxidation and, for sensitive substrates (e.g., those with thioether groups), to prevent over-oxidation.[8] The reaction is typically complete when a faint pink color persists.
-
Step 3: Quenching and Work-up. Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) until the purple/brown manganese dioxide precipitate dissolves.
-
Step 4: Extraction and Purification. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting NH-pyrazole can be purified by crystallization or chromatography.[8]
Part 3: Conclusion and Future Outlook
Vinylpyrazoles are far more than simple substituted heterocycles; they are versatile synthetic intermediates with a rich and nuanced reactivity profile. From their participation in microwave-accelerated cycloadditions to their role as substrates in cornerstone cross-coupling reactions and their clever use as removable directing groups, they offer a multitude of pathways to molecular complexity. The protocols and application notes provided herein serve as a validated starting point for researchers looking to incorporate these powerful building blocks into their synthetic programs. As the demand for novel, highly functionalized heterocyclic scaffolds continues to grow, particularly in drug discovery, the strategic application of vinylpyrazole chemistry is poised to become an increasingly indispensable tool in the organic chemist's arsenal.
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The Strategic Utility of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde in the Genesis of Novel Heterocyclic Frameworks
Abstract
This document provides an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic applications of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. This versatile building block, possessing both a reactive aldehyde and a dienophilic/reactive vinyl moiety, offers a unique platform for the construction of diverse and novel heterocyclic systems. We will explore the synthesis of this key precursor and delve into its potential in multicomponent reactions, cycloadditions, and condensation reactions, providing detailed protocols and mechanistic insights. The pyrazole core is a privileged scaffold in medicinal chemistry, and the strategic incorporation of vinyl and formyl groups opens new avenues for creating libraries of compounds with potential therapeutic applications.[1][2][3]
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and ability to act as a pharmacophore in a multitude of therapeutic agents.[1][2] Pyrazole-containing molecules have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] The unique electronic properties of the pyrazole ring, coupled with the ability to introduce diverse substituents at various positions, make it an attractive scaffold for the design of targeted therapies. The subject of this guide, 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, is a bifunctional reagent poised for the efficient construction of complex heterocyclic systems, thereby accelerating the drug discovery process.
Synthesis of the Key Precursor: A Step-by-Step Approach
Part 1: Synthesis of 3-Methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles, including pyrazoles.[5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Reaction Scheme:
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Protocols for the Formylation of Pyrazoles: A Detailed Guide for Researchers
Introduction: The Strategic Importance of Formylated Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3][4][5] The introduction of a formyl (-CHO) group onto the pyrazole ring, particularly at the C4-position, exponentially increases its synthetic value. Pyrazole-4-carbaldehydes are versatile intermediates, serving as pivotal building blocks for the synthesis of more complex molecular architectures with applications ranging from anti-inflammatory and anticancer agents to agrochemicals.[1][2][6][7] This guide provides detailed protocols and expert insights into the most reliable and field-proven methods for the formylation of pyrazoles, with a focus on explaining the "why" behind the "how" to empower researchers in their synthetic endeavors.
Core Synthetic Strategies: A Comparative Overview
The two most prevalent and robust methods for the direct formylation of pyrazoles are the Vilsmeier-Haack reaction and the Duff reaction.[8] While both achieve the desired transformation, they differ significantly in their mechanisms, reaction conditions, and substrate scope. The choice between them is often dictated by the electronic nature of the pyrazole substrate and the desired scale of the reaction.
| Feature | Vilsmeier-Haack Reaction | Duff Reaction |
| Reagents | POCl₃ (or other activating agent) and DMF | Hexamethylenetetramine (HMTA) in an acidic medium |
| Reaction Conditions | Typically 0 °C to 100 °C, anhydrous | Higher temperatures (100-160 °C), often reflux |
| Substrate Scope | Broad, effective for electron-rich pyrazoles | Suitable for activated aromatic systems |
| Yields | Generally good to excellent | Moderate to good |
| Safety | POCl₃ is corrosive and water-sensitive | Reagents are generally less hazardous |
Protocol 1: The Vilsmeier-Haack Reaction - The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack reaction is the most widely employed method for the formylation of electron-rich heterocycles, including pyrazoles.[8][9][10] The reaction proceeds via an electrophilic substitution, where the Vilsmeier reagent, a chloroiminium salt, acts as the formylating agent.[9] This reagent is typically prepared in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[9]
Mechanism of the Vilsmeier-Haack Reaction
The reaction is initiated by the formation of the electrophilic Vilsmeier reagent. The electron-rich C4 position of the pyrazole then attacks this reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis furnishes the desired pyrazole-4-carbaldehyde.[10]
Caption: Key stages of the Vilsmeier-Haack reaction.
Detailed Step-by-Step Protocol
This protocol is a general guideline for the formylation of a generic N-substituted pyrazole. Optimization may be required for specific substrates.
Materials:
-
N-substituted pyrazole (1.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (2.0-4.0 eq)
-
Dichloromethane (DCM) or other suitable anhydrous solvent (optional)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle/oil bath, reflux condenser
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (4.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (2.0-4.0 eq) dropwise via the dropping funnel to the stirred DMF over 30-60 minutes.[11][12] The reaction is exothermic and should be controlled to maintain the temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes until a viscous, white precipitate of the Vilsmeier reagent forms.[11]
-
Formylation Reaction: Dissolve the N-substituted pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-6 hours.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.[12] This step is highly exothermic and should be performed in a well-ventilated fume hood. Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8. A precipitate of the crude product may form at this stage.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure pyrazole-4-carbaldehyde.[12]
Expert Insights & Troubleshooting:
-
Anhydrous Conditions are Crucial: The Vilsmeier reagent is highly sensitive to moisture.[9] Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent decomposition of the reagent and obtain good yields.[12]
-
Substrate Reactivity: Electron-donating groups on the pyrazole ring facilitate the electrophilic substitution, leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups can deactivate the ring, requiring higher temperatures and longer reaction times.[13]
-
Regioselectivity: Formylation almost exclusively occurs at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position for electrophilic attack.[14][15]
-
Low Yield: If the yield is low, consider increasing the excess of the Vilsmeier reagent, elevating the reaction temperature, or extending the reaction time. Also, verify the quality and dryness of the reagents.[9]
Protocol 2: The Duff Reaction - A Milder Alternative
The Duff reaction offers a less hazardous alternative to the Vilsmeier-Haack reaction for the formylation of activated aromatic compounds, including certain pyrazoles.[16][17][18] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or a glycerol-boric acid mixture.[8]
Mechanism of the Duff Reaction
The reaction mechanism involves the acid-catalyzed decomposition of HMTA to generate an electrophilic iminium species. The pyrazole then attacks this electrophile, and a series of steps including intramolecular redox reactions and hydrolysis leads to the final aldehyde product.[19]
Caption: Logical flow of the Duff formylation reaction.
Detailed Step-by-Step Protocol
Materials:
-
1-Phenyl-1H-pyrazole or other suitably activated pyrazole (1.0 eq)
-
Hexamethylenetetramine (HMTA) (1.5-2.0 eq)
-
Trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle/oil bath
-
Hydrochloric acid (HCl) solution (e.g., 2M)
-
Ethyl acetate or other suitable extraction solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted pyrazole (1.0 eq), HMTA (1.5 eq), and trifluoroacetic acid (as the solvent).[16][17]
-
Reaction Execution: Heat the reaction mixture to reflux (typically around 100-120 °C for TFA) and maintain this temperature for 4-12 hours.[8] Monitor the progress of the reaction by TLC.
-
Hydrolysis and Work-up: After completion, cool the reaction mixture and add an aqueous solution of HCl (e.g., 2M). Heat the mixture at reflux for another 30-60 minutes to hydrolyze the intermediate imine.
-
Isolation and Purification: Cool the mixture to room temperature and neutralize with a saturated NaHCO₃ solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expert Insights & Considerations:
-
Substrate Scope: The Duff reaction is generally less efficient than the Vilsmeier-Haack reaction and is typically limited to pyrazoles that are sufficiently activated towards electrophilic substitution.[8]
-
Milder Conditions: A key advantage of the Duff reaction is the avoidance of highly corrosive and water-sensitive reagents like POCl₃, making it a safer option.[18]
-
Yields and Reaction Times: Yields can be variable and often lower than those obtained with the Vilsmeier-Haack reaction. Longer reaction times and higher temperatures are also common.[8]
Alternative and Emerging Methods
While the Vilsmeier-Haack and Duff reactions are the most established methods, research into alternative formylation protocols is ongoing.
-
Grignard-based Formylation: For specific substrates, formylation can be achieved by reacting a pyrazolyl Grignard reagent with a formylating agent like DMF. This multi-step approach often begins with the halogenation of the pyrazole ring.[20]
-
Transition-Metal-Catalyzed C-H Functionalization: Direct C-H functionalization using transition metal catalysts represents a modern and atom-economical approach to pyrazole modification.[14][21][22][23] While still an evolving field for formylation specifically, these methods hold promise for future synthetic strategies, offering novel regioselectivities and functional group tolerance.
Conclusion: Selecting the Optimal Protocol
The formylation of pyrazoles is a critical transformation for the synthesis of high-value compounds in drug discovery and materials science. The Vilsmeier-Haack reaction remains the gold standard due to its broad applicability and generally high yields. However, for specific substrates or when safety concerns are paramount, the Duff reaction provides a viable, albeit often lower-yielding, alternative. The choice of method should be guided by a careful consideration of the substrate's electronic properties, the desired scale of the reaction, and the available laboratory resources. As with any synthetic protocol, empirical optimization is key to achieving the best possible outcome.
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National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
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MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved from [Link]
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Taylor & Francis Online. (2011, June 14). Full article: Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Advances in Pyrazolone Functionalization: A Review Since 2020. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (2020, July 20). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved from [Link]
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National Institutes of Health. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Retrieved from [Link]
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Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
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SAGE Journals. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.. Retrieved from [Link]
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ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). CHEMOSELECTIVE AND REGIOSPECIFIC FORMYLATION OF 1-PHENYL-1H-PYRAZOLES THROUGH THE DUFF REACTION CHA de Oliveira. Retrieved from [Link]
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National Institutes of Health. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Retrieved from [Link]
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MDPI. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction | Request PDF. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. Retrieved from [Link]
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National Institutes of Health. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
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Application Note & Protocols for the Biological Screening of Novel 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde Derivatives
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The inherent structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of biological activity. This document focuses on derivatives of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde[4], a versatile starting material for creating a chemical library. The strategic biological screening of such a library is paramount to identifying novel therapeutic leads.
This guide provides a comprehensive, multi-tiered framework for the initial biological evaluation of a library of these pyrazole derivatives. It is designed for researchers in drug discovery and chemical biology, offering not just protocols, but the underlying scientific rationale for a systematic screening cascade. Our approach prioritizes efficiency and robust data generation, moving from broad primary screens to more focused secondary and mechanistic assays.
The Screening Cascade: A Strategic Approach
A tiered screening approach is the most resource-effective method for evaluating a new chemical library.[5][6] It begins with high-throughput primary assays to identify "hits" with any biological activity. These hits are then subjected to more rigorous secondary assays to confirm activity, establish dose-dependency, and rule out non-specific effects. Finally, promising leads are advanced to tertiary assays to elucidate their mechanism of action (MoA).
Figure 1: A tiered workflow for screening a pyrazole derivative library.
Part 1: Library Preparation and Management
The quality of screening data is fundamentally dependent on the integrity of the compound library.
-
Compound Quality Control: Ensure all derivatives have a purity of >95% as determined by HPLC and that their structures are confirmed by ¹H-NMR and mass spectrometry.
-
Solubilization: Prepare primary stock solutions of each derivative at a concentration of 10 mM in 100% DMSO. DMSO is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its compatibility with most biological assays at low final concentrations (<0.5%).
-
Plate Preparation: Create intermediate "daughter" plates by diluting the 10 mM stock solutions. For primary screening, a single concentration is often used. A common approach is to prepare a 1 mM intermediate plate, from which a small volume is added to the assay to achieve a final screening concentration of 10 µM.
-
Storage: Store all DMSO stock plates at -20°C or -80°C in low-evaporation plates, sealed with foil to prevent degradation from light or freeze-thaw cycles.
Part 2: Primary Screening Protocols
The following protocols are designed to broadly assess the anticancer, antimicrobial, and anti-inflammatory potential of the pyrazole derivatives.
Protocol 1: In Vitro Cytotoxicity Screening (Anticancer Potential) via MTT Assay
Scientific Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity.[7] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, making it an excellent proxy for cell viability.[10]
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture a human cancer cell line (e.g., HeLa - cervical cancer, or A549 - lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well flat-bottom plate.
-
Incubate for 24 hours to allow cells to adhere.[10]
-
-
Compound Treatment:
-
Add 1 µL of the 1 mM intermediate compound solution to the wells to achieve a final concentration of 10 µM. (Note: The final DMSO concentration will be 0.1%).
-
Crucial Controls:
-
Vehicle Control: Add 1 µL of 10% DMSO (in media) to several wells (represents 0% inhibition).
-
Positive Control: Add a known cytotoxic agent (e.g., Doxorubicin at 1 µM) to several wells.
-
Media Blank: Wells containing only media to serve as a background control for spectrophotometer readings.
-
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[11]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the media without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
A "hit" is typically defined as a compound that reduces cell viability by more than 50% (i.e., <50% viability).
-
Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Screening via Broth Microdilution (MIC Determination)
Scientific Rationale: The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring the potency of an antimicrobial agent.[12] It is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[13][14] The broth microdilution method is readily adapted for a 96-well plate format, making it suitable for screening chemical libraries.[13][15]
Step-by-Step Methodology:
-
Strain and Media Preparation:
-
Select representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells. Use cation-adjusted Mueller-Hinton Broth (CAMHB).[12]
-
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of a 200 µM compound solution (in CAMHB) to the first column of wells, creating a 100 µM starting concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient (e.g., 100 µM down to 0.78 µM).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Crucial Controls:
-
Growth Control: Wells containing only media and bacteria (no compound).
-
Sterility Control: Wells containing only media to check for contamination.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) serially diluted in parallel.
-
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Acquisition and Analysis:
-
The MIC is determined as the lowest compound concentration where no visible bacterial growth (turbidity) is observed.[16] This can be assessed visually or by reading the optical density (OD) at 600 nm.
-
The MIC value is reported in µM or µg/mL.
-
Protocol 3: In Vitro Anti-inflammatory Screening (TNF-α Inhibition)
Scientific Rationale: Inflammation is a key pathological process in many diseases. Macrophages and monocytes are critical mediators of inflammation, and upon stimulation by agents like bacterial lipopolysaccharide (LPS), they release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[17] This assay measures the ability of the pyrazole derivatives to inhibit the LPS-induced secretion of TNF-α from a human monocytic cell line (THP-1), providing a direct measure of potential anti-inflammatory activity.[17][18]
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS.
-
To differentiate the monocytes into a more macrophage-like state, treat the cells with Phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL for 24-48 hours. After differentiation, replace the media with fresh, PMA-free media and rest the cells for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Seed the differentiated THP-1 cells in a 96-well plate.
-
Pre-treat the cells with the pyrazole derivatives (final concentration 10 µM) for 1 hour.
-
Stimulate inflammation by adding LPS to a final concentration of 100 ng/mL.
-
Crucial Controls:
-
Unstimulated Control: Cells with vehicle (DMSO) only, no LPS.
-
Stimulated Control: Cells with vehicle (DMSO) and LPS.
-
Positive Control: Cells treated with a known anti-inflammatory agent (e.g., Dexamethasone at 1 µM) and LPS.
-
-
Incubate the plate for 4-6 hours at 37°C.
-
-
TNF-α Quantification and Cytotoxicity Check:
-
Carefully collect the cell culture supernatant from each well.
-
Quantify the amount of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.
-
Self-Validation: Perform a parallel MTT assay on the remaining cells to ensure that any observed decrease in TNF-α is not due to compound-induced cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production: % Inhibition = [1 - (TNFα_compound - TNFα_unstimulated) / (TNFα_stimulated - TNFα_unstimulated)] * 100
-
A compound is considered a "hit" if it shows significant, non-toxic inhibition of TNF-α release.
-
Figure 3: Simplified diagram of the LPS-TLR4 signaling pathway leading to TNF-α production.
Part 3: Secondary Screening and Mechanistic Exploration
Hits identified in the primary screens require further validation.
-
Dose-Response Analysis: Test all primary hits in their respective assays across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC₅₀ or EC₅₀ values).
-
Selectivity Screening: Test cytotoxic hits against non-cancerous cell lines (e.g., human dermal fibroblasts) to assess for cancer-specific cytotoxicity.
-
Mechanistic Assays: For validated leads, investigate the potential mechanism of action. Given that many pyrazole-containing drugs are kinase inhibitors, a tyrosine kinase assay is a logical next step for anticancer and anti-inflammatory leads.
Protocol 4: In Vitro Non-Receptor Tyrosine Kinase Assay
Scientific Rationale: Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells.[19] Its inhibition is a therapeutic strategy for both autoimmune diseases and certain cancers. This protocol provides a template for screening pyrazole derivatives against a representative tyrosine kinase.
Step-by-Step Methodology (General Template):
-
Assay Principle: This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF®) format, a robust technology for measuring kinase activity.[19][20] The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated product is detected by a europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665, generating a FRET signal.
-
Reagent Preparation:
-
Prepare assay buffer, recombinant human Syk enzyme, biotinylated peptide substrate (e.g., TK Substrate-biotin), and ATP solution.
-
-
Assay Procedure (384-well format):
-
Add 2 µL of the pyrazole derivative (from a dose-response plate) or control to the assay wells.
-
Add 4 µL of a solution containing the Syk enzyme and the biotinylated substrate. Incubate for 15 minutes.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at the Kₘ concentration). Incubate for 30-60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of a solution containing EDTA, Eu³⁺-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.
-
Incubate for 1 hour at room temperature to allow the detection reagents to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the % inhibition for each compound concentration. Plot the results to calculate an IC₅₀ value.
-
Data Summary and Presentation
All quantitative data should be summarized in a clear, tabular format for easy comparison of the library's performance.
Table 1: Hypothetical Screening Data for Representative Pyrazole Derivatives
| Compound ID | Cytotoxicity (% Viability @ 10µM, HeLa) | Antimicrobial (MIC, µM vs. S. aureus) | Anti-inflammatory (% TNF-α Inhibition @ 10µM) |
| PYR-001 | 98.5 | >100 | 85.2 |
| PYR-002 | 15.3 | >100 | 25.1 |
| PYR-003 | 102.1 | 6.25 | 5.5 |
| PYR-004 | 45.6 | 50 | 55.8 |
| Doxorubicin | 5.2 | N/A | N/A |
| Ciproflox. | N/A | 0.78 | N/A |
| Dexameth. | N/A | N/A | 95.3 |
References
-
Title: Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety Source: ACS Publications URL: [Link]
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Title: Antibiotic sensitivity testing Source: Wikipedia URL: [Link]
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
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Title: Recent developments in synthetic chemistry and biological activities of pyrazole derivatives Source: Indian Academy of Sciences URL: [Link]
-
Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: World Organisation for Animal Health (WOAH) URL: [Link]
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Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: ResearchGate URL: [Link]
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Title: Review on Biological Activities of Pyrazole Derivatives Source: Journal of Chemical Health Risks URL: [Link]
-
Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
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Title: Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents Source: PubMed URL: [Link]
-
Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors Source: PubMed URL: [Link]
-
Title: Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods Source: INTEGRA Biosciences URL: [Link]
-
Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]
-
Title: In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs Source: MDPI URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]
-
Title: A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents Source: IP International Journal of Comprehensive and Advanced Pharmacology URL: [Link]
-
Title: In vitro pharmacological screening methods for anti-inflammatory agents Source: ResearchGate URL: [Link]
-
Title: In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines Source: PubMed URL: [Link]
-
Title: Anti-Inflammatory Screen Source: Institute for In Vitro Sciences (IIVS) URL: [Link]
-
Title: Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More Source: Emery Pharma URL: [Link]
-
Title: Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]
-
Title: Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays Source: ResearchGate URL: [Link]
-
Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery Source: BenchSci URL: [Link]
-
Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Essentials for High-Throughput Screening Operations Source: ResearchGate URL: [Link]
-
Title: Universal Tyrosine Kinase Assay Kit Source: Takara Bio URL: [Link]
-
Title: When and How to Use MIC in Clinical Practice? Source: MDPI URL: [Link]
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Title: Development of a HTRF® Kinase Assay for Determination of Syk Activity Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: In vitro kinase assay Source: Protocols.io URL: [Link]
-
Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: Arkivoc URL: [Link]
-
Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions Source: KTU ePubl URL: [Link]
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- 2. ias.ac.in [ias.ac.in]
- 3. jchr.org [jchr.org]
- 4. 120841-95-4 Cas No. | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | Matrix Scientific [matrixscientific.com]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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Application Note & Protocols: 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde as a Versatile Scaffold in Click Chemistry for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a unique heterocyclic compound possessing two reactive functional groups: a vinyl group and an aldehyde.[1] This dual functionality presents an opportunity for its use as a versatile scaffold in the field of bioconjugation and drug discovery, particularly through the application of click chemistry.[2][3] The pyrazole core is a well-established pharmacophore found in numerous biologically active compounds, making this scaffold particularly attractive for medicinal chemistry applications.[4][5][6]
This application note outlines a proposed strategy and detailed protocols for the derivatization of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde to an alkyne-bearing intermediate, followed by its application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[7][8] The resulting triazole product retains the aldehyde functionality, which can then be used for subsequent conjugation to biomolecules, such as proteins or peptides, through reductive amination. This approach offers a modular and efficient method for the creation of novel bioconjugates.
The causality behind this proposed experimental design lies in the orthogonality of the functional groups. The vinyl group can be selectively transformed into an alkyne without affecting the aldehyde. Subsequently, the alkyne can participate in a highly specific and efficient CuAAC reaction with an azide-containing molecule, leaving the aldehyde available for a final conjugation step. This step-wise approach, illustrated below, allows for the precise construction of complex molecular architectures.
Proposed Synthetic and Bioconjugation Workflow
The overall strategy involves a two-stage process:
-
Stage 1: Synthesis of an Alkyne-Functionalized Pyrazole Aldehyde. The commercially available 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is first converted to a terminal alkyne. This is achieved through a bromination-debromination sequence.
-
Stage 2: CuAAC and Bioconjugation. The resulting alkyne-functionalized pyrazole aldehyde is then "clicked" with an azide-containing molecule. The product of this reaction, a triazole-pyrazole conjugate, can then be attached to a biomolecule.
Below is a DOT script for a Graphviz diagram illustrating this workflow.
Sources
- 1. 120841-95-4 Cas No. | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | Matrix Scientific [matrixscientific.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. asianpubs.org [asianpubs.org]
- 7. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 8. Click Chemistry [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Here, we dissect the synthesis into its core stages, providing in-depth, field-proven insights to help you optimize your reaction outcomes.
Introduction to the Synthetic Pathway
The synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is typically approached as a three-stage process. Understanding the potential pitfalls at each stage is crucial for a successful and high-purity yield.
Caption: Overall synthetic workflow for 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
Part 1: FAQs and Troubleshooting for Byproduct Formation
This section addresses common questions and issues encountered during the synthesis, with a focus on identifying and mitigating the formation of unwanted byproducts.
Stage 1: Synthesis of the 3-Methyl-1H-pyrazole Core
The initial step typically involves the cyclocondensation of a hydrazine source with a 1,3-dicarbonyl compound. For 3-methyl-1H-pyrazole, acetylacetone is a common choice.
Q1: I am seeing an unexpected isomer in the NMR of my 3-methyl-1H-pyrazole. What could it be?
A1: While the reaction of hydrazine with the symmetrical acetylacetone should yield a single product, the use of a substituted hydrazine or an unsymmetrical dicarbonyl compound can lead to the formation of regioisomers.[1][2] For instance, reacting an unsymmetrical 1,3-diketone with hydrazine can result in two different pyrazole products, which can be challenging to separate.
-
Troubleshooting:
-
Confirm Starting Material Purity: Ensure your 1,3-dicarbonyl compound is the correct, symmetrical isomer if you do not desire a mixture of products.
-
Reaction Conditions: The regiochemical outcome can be influenced by factors like pH and temperature.[1] Acidic conditions, for example, can alter the nucleophilicity of the nitrogen atoms in hydrazine, potentially changing the selectivity.[1]
-
Purification: If regioisomers are present, careful column chromatography or recrystallization may be necessary.
-
Q2: My reaction mixture for the pyrazole synthesis is a dark color, and the yield is low. What are the likely side reactions?
A2: Dark coloration often indicates side reactions involving the hydrazine starting material. Incomplete cyclization can also lead to pyrazoline intermediates as byproducts, which may be less stable and contribute to colored impurities.
-
Troubleshooting:
-
Temperature Control: Exothermic reactions can lead to decomposition. Maintain careful temperature control throughout the addition of reagents.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reagent can lead to side product formation.
-
Stage 2: Vilsmeier-Haack Formylation
This step introduces the aldehyde group at the C4 position of the pyrazole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Q1: My NMR shows signals for a di-formylated product. How can I prevent this?
A1: Over-formylation, leading to a pyrazole dicarbaldehyde, can occur under harsh reaction conditions or with prolonged reaction times. The Vilsmeier reagent is a powerful formylating agent, and highly activated pyrazole rings can be susceptible to multiple substitutions.
-
Troubleshooting:
-
Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly. Lowering the reaction temperature can also improve selectivity.
-
Stoichiometry of Vilsmeier Reagent: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess can drive the reaction towards di-formylation.
-
Q2: I have identified a chlorinated byproduct in my reaction mixture. What is its origin?
A2: The Vilsmeier-Haack reagent contains a reactive chloroiminium species.[3][4] In some cases, particularly with certain substrates or under specific conditions, this reagent can act as a chlorinating agent, leading to the formation of a chloro-pyrazole derivative.
-
Troubleshooting:
-
Control of Reaction Conditions: This side reaction is often substrate-dependent. If chlorination is a significant issue, exploring alternative formylation methods might be necessary.
-
Work-up Procedure: A careful aqueous work-up is essential to hydrolyze the intermediate iminium salt and quench any remaining reactive species.[5][6]
-
Q3: After work-up, I have a significant amount of a water-soluble impurity that is difficult to remove. What could it be?
A3: This is likely due to residual, hydrolyzed Vilsmeier reagent or related phosphorus-containing byproducts. The hydrolysis of the Vilsmeier reagent and POCl₃ generates phosphoric acid and dimethylamine hydrochloride, which are water-soluble.
-
Troubleshooting:
-
Thorough Aqueous Wash: During the work-up, wash the organic layer extensively with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic and water-soluble impurities.
-
Extraction pH: Ensure the aqueous layer is basic during the final washes to fully neutralize any acidic byproducts.
-
Caption: Troubleshooting flowchart for the Vilsmeier-Haack formylation stage.
Stage 3: N-Vinylation
The final step involves the introduction of the vinyl group onto the N1 position of the pyrazole ring. Common methods include reaction with vinyl acetate or acetylene.
Q1: My final product is contaminated with the starting material, 3-methyl-1H-pyrazole-4-carbaldehyde. How can I improve the conversion?
A1: Incomplete N-vinylation is a common issue. The nucleophilicity of the pyrazole nitrogen and the reactivity of the vinylating agent are key factors.
-
Troubleshooting:
-
Reaction Time and Temperature: Increasing the reaction time or temperature can drive the reaction to completion. Monitor by TLC to avoid decomposition of the product.
-
Catalyst: For reactions with vinyl acetate, a catalyst is often required. Ensure the catalyst is active and used in the correct loading.[7]
-
Base: In some N-vinylation procedures, a base is used to deprotonate the pyrazole, increasing its nucleophilicity. Ensure the base is anhydrous and strong enough for the substrate.
-
Q2: I am using vinyl acetate for the N-vinylation and see an intermediate on my TLC that is slow to convert to the final product. What is this species?
A2: The reaction of pyrazoles with vinyl acetate can proceed through an N-(1-acetoxyethyl)pyrazole intermediate.[8] This intermediate is then typically pyrolyzed (in-situ or in a separate step) to eliminate acetic acid and form the N-vinyl product. Incomplete pyrolysis will result in this intermediate as a byproduct.
-
Troubleshooting:
-
Pyrolysis Conditions: If a separate pyrolysis step is used, ensure the temperature is high enough and the time is sufficient for complete elimination.
-
In-situ Elimination: For in-situ procedures, higher reaction temperatures towards the end of the reaction can facilitate the elimination.
-
Q3: My final product seems to have polymerized during purification. How can I avoid this?
A3: N-vinyl heterocycles can be susceptible to polymerization, especially under acidic conditions or at high temperatures.
-
Troubleshooting:
-
Purification Method: Avoid strongly acidic conditions during work-up and purification. Use of neutral or slightly basic alumina for chromatography can be beneficial. Distillation should be performed under reduced pressure and at the lowest possible temperature.
-
Inhibitors: Consider adding a small amount of a radical inhibitor, such as hydroquinone, during distillation or storage if polymerization is a persistent issue.
-
Part 2: Experimental Protocols and Data
Protocol 1: Vilsmeier-Haack Formylation of 3-Methyl-1H-pyrazole
-
To a solution of 3-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF (5.0 eq), cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-methyl-1H-pyrazole-4-carbaldehyde.
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Structure | 1H NMR Signature (Anticipated) | Mass Spec (m/z) | Mitigation Strategy |
| 3-Methyl-5-methyl-1H-pyrazole (Isomer) | Isomer of starting pyrazole | Different chemical shifts for methyl and ring protons | M+ identical to desired pyrazole | Use symmetrical 1,3-dicarbonyl precursor |
| 3-Methyl-1H-pyrazole-4,5-dicarbaldehyde | Di-formylated pyrazole | Two distinct aldehyde proton signals | M+ of desired product + 28 | Control stoichiometry and reaction time/temp |
| 5-Chloro-3-methyl-1H-pyrazole-4-carbaldehyde | Chlorinated byproduct | Absence of C5-H proton signal | M+ of desired product + 34/36 (Cl isotope pattern) | Milder reaction conditions; alternative formylation |
| N-(1-acetoxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | Vinylation Intermediate | Signals for acetyl and ethylidene protons | M+ of desired product + 59 | Ensure complete pyrolysis/elimination |
References
- BenchChem. (2025).
- de la Rosa, E., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 84(9), 5449-5460.
- Quiroga, J., Portilla, J., & Insuasty, B. (2011).
- El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3329.
- Togo, H., & Naka, A. (2012). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Journal of Organic Chemistry, 77(17), 7384-7390.
- Geitner, M., et al. (2024). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate.
- Wikipedia. (2023). Vilsmeier–Haack reaction. Wikipedia.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
- Al-Zaydi, K. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Journal of Saudi Chemical Society, 17(3), 301-307.
- Abrigach, F., et al. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Jones, G., & Stanforth, S. P. (2004). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 1-335.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. J&K Scientific LLC.
- Rodygin, K. S., et al. (2016). Synthesis of N-vinylazoles from vinyl acetate without using mercury catalysts. Russian Journal of Organic Chemistry, 52(1), 127-132.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
- Sonina, A. A., et al. (2020). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2020(iv), 133-150.
- Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(3), 987.
- Finar, I. L., & Lord, G. H. (1957). Vilsmeier-Haack formylation of 1H-pyrazoles. Journal of the Chemical Society, 3314-3315.
- Google Patents. (2009).
- Bouabdallah, I., et al. (2017).
- International Journal of PharmTech Research. (2010). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of PharmTech Research, 2(2), 1145-1164.
- Padwa, A., et al. (1995). N-vinylation and N-allylation of 3,5-disubstituted pyrazoles by N–H insertion of vinylcarbenoids. The Journal of Organic Chemistry, 60(18), 5945-5954.
- Klumpp, D. A., et al. (2001). Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. Organic Letters, 3(3), 311-314.
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
- Bakavoli, M., et al. (2015). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. J. Mex. Chem. Soc., 59(4), 269-272.
- International Journal of Trend in Scientific Research and Development. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Trend in Scientific Research and Development, 4(1), 105-111.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Trofimov, B. A., et al. (2000). N- and C-Vinylation of Pyrroles with Disubstituted Activated Acetylenes. Russian Journal of Organic Chemistry, 36(9), 1331-1335.
- Begtrup, M., & Vedsø, P. (1995). The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange. Acta Chemica Scandinavica, 49, 436-441.
- ResearchGate. (n.d.). Synthesis of substituted pyrazoles. Reagents: acetylacetone, hydrazine....
- ResearchGate. (n.d.).
- Organic Chemistry Frontiers (RSC Publishing). (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(11), 1640-1646.
- MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(3), 987.
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Vilsmeier-Haack Conditions for Pyrazole Carbaldehydes
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to synthesize pyrazole carbaldehydes, crucial intermediates in the development of novel therapeutics and functional materials. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your reaction conditions and achieve reliable, high-yield results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Vilsmeier-Haack reaction on a substituted pyrazole is giving no product or a very low yield. What are the most likely causes and how can I troubleshoot this?
A1: Low or no yield in a Vilsmeier-Haack reaction is a common issue that can almost always be traced back to one of three areas: reagent integrity, substrate reactivity, or reaction conditions.
1. Reagent Integrity & Stoichiometry:
-
Vilsmeier Reagent Decomposition: The Vilsmeier reagent (a chloroiminium salt) is highly moisture-sensitive.[1] It is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] Any moisture present will rapidly decompose the reagent.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous DMF, preferably from a freshly opened bottle or a solvent purification system. The POCl₃ should also be of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Incorrect Stoichiometry: The ratio of DMF and POCl₃ to your pyrazole substrate is critical. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. Conversely, a large excess can sometimes lead to side reactions.[1]
-
Solution: For a typical starting point, a 2 to 5-fold excess of DMF and a 1.5 to 3-fold excess of POCl₃ relative to the pyrazole substrate is recommended.[4] Optimization may be required depending on the substrate's reactivity.
-
2. Substrate Reactivity:
-
Electron-Withdrawing Groups (EWGs): The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2][5][6] If your pyrazole is substituted with strong electron-withdrawing groups (e.g., nitro, cyano, or some aryl groups), the pyrazole ring will be deactivated, making it less nucleophilic and thus less reactive towards the Vilsmeier reagent.[4]
3. Reaction Conditions:
-
Temperature and Time: The optimal temperature and duration are highly substrate-dependent. Some reactive pyrazoles will proceed to completion at room temperature, while others require significant heating.[4][7]
-
Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC).[1] If you observe no conversion of your starting material after a reasonable time at a lower temperature, incrementally increase the temperature. A stepwise approach (e.g., 0°C -> RT -> 50°C -> 80°C) is often effective.
-
Q2: I am observing the formation of multiple products in my reaction mixture. What are the common side reactions and how can they be minimized?
A2: The regioselectivity of the Vilsmeier-Haack reaction on pyrazoles is generally high, favoring formylation at the C4 position.[1] However, side products can arise, particularly with highly activated substrates or under harsh conditions.
-
Di-formylation: While less common, highly activated pyrazoles can undergo formylation at multiple positions.
-
Mitigation: Carefully control the stoichiometry of the Vilsmeier reagent. Using a smaller excess can help to prevent a second formylation event.
-
-
Chlorination: In some heterocyclic systems, the Vilsmeier-Haack conditions can lead to chlorination of the ring or substituents. For instance, pyrazoles with hydroxyl groups can undergo chlorination.
-
Mitigation: If chlorination is an issue, alternative formylating agents or milder conditions should be explored.
-
-
Reaction with Substituents: Functional groups on the pyrazole ring can sometimes react with the Vilsmeier reagent. For example, amino groups can be formylated.
-
Mitigation: Protecting group strategies may be necessary for sensitive functional groups.
-
Q3: The work-up of my Vilsmeier-Haack reaction is problematic. I'm having trouble with emulsions and isolating my product. What is the best practice for the work-up procedure?
A3: The work-up of a Vilsmeier-Haack reaction must be performed carefully due to the exothermic quenching of unreacted POCl₃ and the Vilsmeier reagent.
-
Quenching: The reaction mixture is typically quenched by slowly pouring it onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate or sodium hydroxide.[3] This should be done cautiously in a fume hood with adequate stirring to manage the heat evolution.
-
Product Isolation:
-
Precipitation: Often, the pyrazole carbaldehyde product will precipitate out of the aqueous solution upon neutralization. It can then be collected by filtration.
-
Extraction: If the product does not precipitate, it will need to be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
-
Troubleshooting Emulsions: Emulsions can form during the extraction process.
-
Solution: To break up emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel.[1] This increases the polarity of the aqueous phase and can facilitate phase separation. Filtering the mixture through a pad of Celite can also be effective.
-
-
Product Solubility: If your formylated pyrazole has some water solubility, you may experience low recovery.
-
Solution: Saturate the aqueous layer with NaCl before extraction to decrease the solubility of your organic product in the aqueous phase.[1] Perform multiple extractions with the organic solvent to ensure complete recovery.
-
Experimental Protocols & Data
General Protocol for the Vilsmeier-Haack Formylation of a Pyrazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (4.0-6.0 eq.).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (2.0-4.0 eq.) dropwise via the dropping funnel to the stirred DMF. The addition should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes, during which the viscous, white Vilsmeier reagent will form.[7]
-
-
Formylation Reaction:
-
Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).
-
Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, the reaction can be stirred at 0°C, allowed to warm to room temperature, or heated. The optimal temperature and time depend on the substrate's reactivity and should be determined by TLC monitoring.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture to a pH of 7-8 by the slow addition of an aqueous base (e.g., saturated NaHCO₃, NaOH, or K₂CO₃ solution).
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Table 1: Optimization of Reaction Conditions for the Conversion of 1-methyl-3-propyl-5-chloro-1H-pyrazole[4]
| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:2:2 | 70 | 2 | 0 |
| 2 | 1:2:2 | 120 | 2 | 32 |
| 3 | 1:5:2 | 120 | 2 | 55 |
| 4 | 1:6:4 | 120 | 2 | 67 |
| 5 | 1:6:4 | 120 | 4 | 67 |
This data demonstrates the significant impact of reagent stoichiometry and temperature on the reaction yield.
Mechanistic Overview & Troubleshooting Workflow
Vilsmeier-Haack Reaction Mechanism on Pyrazole
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich C4 position of the pyrazole ring. The resulting iminium salt intermediate is subsequently hydrolyzed during the aqueous work-up to yield the desired 4-formylpyrazole.[1][2][8]
Caption: Key steps in the formylation of a pyrazole at the C4 position.
Troubleshooting Workflow for Low Product Yield
This diagram illustrates a step-by-step decision-making process for troubleshooting low product yield in the Vilsmeier-Haack reaction of pyrazoles.
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-147. [Link]
-
Vilkauskaitė, G., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1382. [Link]
-
Al-Gharably, A. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 1-8. [Link]
-
Li, J. J., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(12), 10475-10485. [Link]
-
El-Gharably, A. A., et al. (2022). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Chemical and Pharmaceutical Research, 14(3), 1-10. [Link]
-
Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]
-
Singh, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27354-27384. [Link]
-
El-Sayed, M. A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the purification of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (CAS 120841-95-4).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with isolating this versatile heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Understanding the Molecule: Key Physicochemical Properties & Challenges
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a bifunctional molecule featuring a pyrazole core, a reactive aldehyde group, and a vinyl substituent. This unique combination of functional groups presents specific purification challenges:
-
Potential for Polymerization: The vinyl group, although generally stable on the pyrazole ring, can be susceptible to polymerization under certain conditions, such as elevated temperatures or in the presence of radical initiators.[4][5]
-
Aldehyde Reactivity: The carbaldehyde group is prone to oxidation to the corresponding carboxylic acid, and can also participate in side reactions like aldol condensations, especially under basic conditions.
-
Thermal Lability: While vinylpyrazoles are noted for good shelf life, the combination of the vinyl and aldehyde functionalities may increase thermal sensitivity compared to simpler pyrazole derivatives.[4] Thermal degradation can lead to the formation of volatile aldehydes and ketones.[6][7]
-
Formation of Regioisomers: A significant challenge in the synthesis of asymmetrically substituted pyrazoles can be the formation of regioisomers, which often have very similar physical properties, making them difficult to separate.[8]
Common Synthetic Routes & Associated Impurities
The Vilsmeier-Haack reaction is a prevalent method for the formylation of pyrazoles at the C4 position.[9][10][11] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[11]
Typical impurities originating from a Vilsmeier-Haack synthesis may include:
-
Unreacted starting materials (e.g., 3-methyl-1-vinyl-1H-pyrazole).
-
Residual DMF and POCl₃ hydrolysis byproducts.
-
Side-products from incomplete formylation or over-reaction.
-
Chlorinated byproducts if reaction conditions are not carefully controlled.[9]
II. Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
Q: My TLC analysis shows multiple spots that are very close together, and I'm struggling to get good separation on my silica gel column. What should I do?
A: This is a common issue, often arising from an inappropriate solvent system or interactions between the compound and the stationary phase.
Step-by-Step Troubleshooting:
-
Systematic Solvent Screening (TLC):
-
Begin with a standard non-polar/polar solvent system like Hexane/Ethyl Acetate.
-
If separation is poor, systematically vary the polarity. Create a series of TLC chambers with solvent systems ranging from 9:1 to 1:1 Hexane/Ethyl Acetate.
-
If streaking occurs, it may indicate that your compound is too polar for the solvent system or is interacting with the acidic silica. Add a small amount (0.5-1%) of triethylamine (TEA) or ammonia to the eluent to neutralize the acidic sites on the silica gel.[12]
-
Consider alternative solvent systems. Dichloromethane/Methanol or Toluene/Acetone mixtures can offer different selectivity.
-
-
Consider Alternative Stationary Phases:
-
If streaking persists even with a basic modifier, consider using neutral or basic alumina as your stationary phase.[12]
-
For highly polar impurities, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be effective.
-
-
Optimize Column Parameters:
-
Sample Loading: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the mass of the stationary phase.[12]
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide one.
-
Issue 2: Product Decomposition on the Column
Q: I see a new spot appearing on my TLC plates as the column runs, and my overall yield is very low. I suspect my compound is decomposing on the silica gel. How can I prevent this?
A: Decomposition on silica gel is a frequent problem for sensitive molecules, especially aldehydes. The acidic nature of silica can catalyze degradation pathways.
Preventative Measures:
-
Deactivate the Silica Gel:
-
Before packing your column, prepare a slurry of the silica gel in your chosen eluent system that contains 1% triethylamine. Let this stand for about an hour to neutralize the acidic sites.
-
Alternatively, use commercially available deactivated silica gel.
-
-
Minimize Residence Time:
-
Use flash chromatography with applied pressure to speed up the elution process. The less time your compound spends on the column, the lower the chance of decomposition.
-
-
Work at Lower Temperatures:
-
If the compound is particularly sensitive, consider running the column in a cold room or using a jacketed column with a cooling circulator.
-
-
Alternative Purification Methods:
-
If decomposition remains a significant issue, avoid silica gel chromatography altogether. Consider recrystallization or preparative thin-layer chromatography (prep-TLC).
-
Issue 3: Difficulty with Recrystallization
Q: I'm trying to purify my compound by recrystallization, but I can't find a suitable solvent. It's either too soluble in everything or not soluble enough.
A: Finding the right recrystallization solvent is often a process of trial and error. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.
Systematic Approach to Solvent Selection:
-
Single Solvent Screening:
-
Test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, isopropanol, water).
-
Place a small amount of your crude product in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is likely too good.
-
If it doesn't dissolve at room temperature, heat the mixture. If it dissolves when hot and crystallizes upon cooling, you have a potential candidate.
-
-
Two-Solvent System:
-
If no single solvent works, a co-solvent system can be effective.[12] Find a "good" solvent in which your compound is very soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.
-
Procedure: Dissolve your compound in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Troubleshooting Crystallization:
-
No Crystals Form: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal. Cooling the solution in an ice bath can also induce crystallization.[12]
-
Oiling Out: If your compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Try using a more dilute solution or allowing it to cool more slowly.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purity of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde?
A1: A multi-pronged approach is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of purity and for monitoring the progress of column chromatography.[8]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for confirming the structure of the purified compound and identifying any remaining impurities.[8]
Q2: My compound appears as a streak rather than a spot on the TLC plate. What does this mean and how can I fix it?
A2: Streaking is often observed with basic compounds like pyrazoles on acidic silica gel.[12] The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor chromatography.
-
Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to your TLC developing solvent. This will neutralize the acidic sites on the silica and should result in well-defined spots.[12]
Q3: Is 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde stable for long-term storage?
A3: While vinylpyrazoles are reported to have good shelf life, the presence of the aldehyde group necessitates some precautions.[4] Aldehydes can be susceptible to air oxidation.
-
Storage Recommendations: For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (e.g., in a refrigerator or freezer) to minimize potential degradation.
Q4: I am concerned about the potential for polymerization. At what temperatures should I be cautious?
A4: While there isn't a specific decomposition temperature readily available in the literature for this exact compound, it's wise to be cautious with elevated temperatures. Thermal degradation of related vinyl polymers can begin at temperatures around 200°C.[7] For purification purposes, it is best to avoid excessive heat. If distillation is considered, it should be performed under high vacuum to keep the temperature as low as possible. Always monitor for any changes in color or viscosity, which could indicate polymerization.
IV. Experimental Protocols & Data
Table 1: Example Solvent Systems for Flash Chromatography
| Solvent System (v/v) | Typical Rf Value | Observations |
| 8:2 Hexane / Ethyl Acetate | 0.3 - 0.4 | Good starting point for initial separation. |
| 7:3 Hexane / Ethyl Acetate | 0.5 - 0.6 | Increases elution speed if Rf is too low. |
| 9:1 Dichloromethane / Methanol | Variable | Offers different selectivity; useful if co-elution is an issue. |
| 8:2 Hexane / Ethyl Acetate + 1% TEA | 0.3 - 0.4 | Recommended for reducing peak tailing. |
Protocol: Flash Column Chromatography with Triethylamine Deactivation
-
Slurry Preparation: In a beaker, add your calculated amount of silica gel. Add your chosen eluent (e.g., 8:2 Hexane/Ethyl Acetate) containing 1% triethylamine until a pourable slurry is formed. Stir gently for 15-20 minutes.
-
Column Packing: Carefully pour the slurry into your column. Use a gentle stream of air or nitrogen pressure to pack the bed evenly.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system, applying positive pressure. Collect fractions and monitor by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
V. Visualization of Purification Workflow
Diagram 1: Decision-Making Workflow for Purification
Caption: A workflow for selecting a purification method.
VI. References
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI. Available at:
-
Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives - Benchchem. Available at:
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. Available at:
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Available at:
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PubMed. Available at:
-
Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes - Benchchem. Available at:
-
Overcoming challenges in the purification of heterocyclic compounds - Benchchem. Available at:
-
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde - Matrix Scientific. Available at:
-
The thermal degradation of poly(vinyl alcohol) - University of Birmingham's Research Portal. Available at:
-
The thermal degradation of poly(vinyl alcohol) | Request PDF - ResearchGate. Available at:
-
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde - ChemScene. Available at:
-
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | CAS 120841-95-4 | SCBT - Santa Cruz Biotechnology. Available at:
Sources
- 1. 120841-95-4 Cas No. | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | Matrix Scientific [matrixscientific.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Vinyl Pyrazole Compound Stability
Welcome to the technical support center for vinyl pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing these versatile molecules. Vinyl pyrazoles, while offering significant potential in various applications, can present unique stability challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your research.
Section 1: Troubleshooting Guide for Unexpected Experimental Results
Encountering unexpected results, such as low yields, the appearance of unknown peaks in your analysis, or changes in the physical properties of your compound, can be a significant roadblock. These issues often stem from the inherent reactivity of the vinyl pyrazole scaffold. This guide will help you diagnose and resolve these common problems.
Visual Troubleshooting Flowchart
The following flowchart provides a systematic approach to troubleshooting common stability issues with vinyl pyrazole compounds.
Preventing polymerization of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Technical Support Center: 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (MVP-4C). This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing the unwanted polymerization of this reactive monomer during your experiments. As Senior Application Scientists, we have compiled this guide based on established principles of organic and polymer chemistry, combined with practical, field-proven insights.
Our goal is to empower you with the knowledge to handle MVP-4C confidently, ensuring the integrity of your starting materials and the success of your synthetic endeavors.
Understanding the Challenge: The Dual Reactivity of MVP-4C
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a bifunctional molecule, presenting a unique set of stability challenges. Its vinyl group is susceptible to polymerization, while the aromatic aldehyde functionality can undergo various reactions, including oxidation.[1][2] The primary concern for researchers is typically the unsolicited polymerization of the vinyl group, which can be initiated by heat, light, or radical species.[3] This guide will focus on preventing this polymerization, ensuring your MVP-4C remains in its monomeric form.
A review of vinylpyrazole chemistry indicates that while some vinylpyrazoles exhibit good shelf life, the presence of substituents can alter their reactivity.[4][5] Specifically, 3-methyl-1-vinylpyrazole has been studied in the context of free-radical polymerization.[4] The aldehyde group, while generally less reactive than aliphatic aldehydes due to resonance stabilization from the pyrazole ring, can still be a factor in the overall stability of the molecule.[1][6]
Troubleshooting Guide: Preventing Polymerization of MVP-4C
This section addresses common issues encountered when working with MVP-4C and provides actionable solutions.
Issue 1: My MVP-4C sample has become viscous or solidified upon storage.
Root Cause Analysis: This is a clear indication of polymerization. The vinyl groups of individual MVP-4C molecules have reacted to form long polymer chains. This process is often initiated by trace impurities, exposure to light, or elevated temperatures during storage.[7] Free radical polymerization is a common pathway for vinyl monomers.[8]
Solution Workflow:
-
Confirm Polymerization:
-
Solubility Test: Attempt to dissolve a small portion of the material in a suitable solvent (e.g., dichloromethane or chloroform). The monomer should be freely soluble, whereas the polymer will likely have poor solubility or form a gel.
-
Spectroscopic Analysis (NMR): Acquire a ¹H NMR spectrum of the sample. The characteristic signals of the vinyl protons will be significantly diminished or absent in the polymerized material, replaced by broad signals corresponding to the polymer backbone.
-
-
Prevention During Storage:
-
Inhibitor Addition: If not already present, add a suitable inhibitor to your MVP-4C stock. Phenolic inhibitors like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) are commonly used for vinyl monomers at concentrations of 10-100 ppm.[8] For enhanced stability, especially if oxygen presence is limited, a stable radical inhibitor like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) can be effective.[3][8]
-
Cold and Dark Storage: Store the MVP-4C container at low temperatures (2-8 °C is a general recommendation) and protected from light. An amber glass bottle stored in a refrigerator is ideal.
-
Inert Atmosphere: While many common inhibitors like MEHQ require the presence of dissolved oxygen to be effective, prolonged storage under air can lead to oxidation of the aldehyde.[2][9] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) in the presence of an oxygen-independent inhibitor like TEMPO.
-
Issue 2: My reaction mixture containing MVP-4C is turning cloudy or precipitating an unexpected solid.
Root Cause Analysis: This could be due to polymerization initiated by reaction conditions or reagents. Certain reagents, catalysts, or even solvents can generate radical species that trigger polymerization. High reaction temperatures can also lead to thermally-initiated polymerization.[3]
Solution Workflow:
-
Isolate and Characterize the Precipitate:
-
Filter the solid and wash it with a solvent that dissolves the monomer and other reaction components.
-
Analyze the solid by techniques such as FTIR or NMR to confirm if it is a polymer.
-
-
Reaction Condition Optimization:
-
Lower Reaction Temperature: If the reaction tolerates it, perform the synthesis at a lower temperature to minimize thermal polymerization.
-
Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas or by freeze-pump-thaw cycles. This is crucial if you are using an inhibitor that is consumed by oxygen or if your reaction is sensitive to oxidation.
-
Reagent Purity: Ensure all reagents and solvents are free from peroxide impurities, which are potent radical initiators. Test for peroxides using commercially available test strips.
-
-
Inhibitor Management:
-
Compatibility Check: Ensure the chosen inhibitor does not interfere with your desired reaction. For example, phenolic inhibitors might interfere with reactions involving strong bases.
-
Inhibitor Removal (If Necessary): If the inhibitor must be removed before the reaction, use a mild method. Passing the MVP-4C solution through a column of basic alumina is a common technique for removing acidic inhibitors like MEHQ and HQ. Perform this step immediately before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MVP-4C polymerization?
A1: Like most vinyl monomers, MVP-4C is most susceptible to free-radical polymerization.[8] This process involves three main stages: initiation (formation of a radical), propagation (the radical attacks the vinyl group of a monomer, extending the polymer chain), and termination (two radicals combine to end the chain growth).
Caption: Free-Radical Polymerization of MVP-4C.
Q2: Which inhibitor should I choose for storing MVP-4C?
A2: The choice of inhibitor depends on your storage conditions and intended application. The following table summarizes common options:
| Inhibitor | Recommended Concentration (ppm) | Mechanism | Key Considerations |
| 4-Methoxyphenol (MEHQ) | 10 - 100 | Radical scavenger (requires O₂) | Effective for storage with air headspace. Easily removed by basic alumina or alkali wash.[3][8] |
| Hydroquinone (HQ) | 10 - 100 | Radical scavenger (requires O₂) | Similar to MEHQ, widely used for styrenic and acrylic monomers.[7][8] |
| 4-tert-Butylcatechol (TBC) | 10 - 50 | Radical scavenger (requires O₂) | Commonly used for storing styrene and butadiene.[9] |
| TEMPO | 50 - 250 | Stable radical, traps C-radicals | Oxygen-independent. Ideal for inert atmosphere storage. May be more difficult to remove.[3][8] |
| Phenothiazine (PTZ) | 100 - 500 | Forms stable adducts with radicals | Very effective, but can cause discoloration.[9][10] |
Q3: How do radical inhibitors work?
A3: Most radical inhibitors are antioxidants that react with and neutralize the initial radical species (R•) or the propagating polymer radicals (Polymer-M•).[9] Phenolic inhibitors, in the presence of oxygen, form peroxy radicals that then react with the inhibitor to terminate the chain.[9] Stable radicals like TEMPO directly scavenge carbon-centered radicals.[11] This "trapping" of radicals prevents the polymerization chain from starting or growing.
Caption: Mechanism of Radical Inhibition.
Q4: Do I need to remove the inhibitor before my reaction?
A4: It depends on your reaction chemistry. Many synthetic procedures can be performed with the inhibitor present, especially at the low ppm levels used for storage. However, if your reaction involves radical intermediates or is catalyzed by species that could be deactivated by the inhibitor, removal is necessary. Always perform a small-scale test reaction to check for any inhibitory effects.
Experimental Protocols
Protocol 1: Removal of MEHQ/HQ Inhibitor Using Basic Alumina
This protocol describes a standard laboratory procedure for removing phenolic inhibitors from a vinyl monomer immediately prior to use.
Materials:
-
MVP-4C containing MEHQ or HQ inhibitor
-
Basic alumina (activated, Brockmann I, standard grade, ~150 mesh, 58 Å)
-
Anhydrous solvent (e.g., dichloromethane)
-
Glass column with a fritted disc and stopcock
-
Clean, dry collection flask
Procedure:
-
Prepare the Column:
-
Securely clamp the chromatography column in a vertical position inside a fume hood.
-
Add a small plug of glass wool or cotton to the bottom of the column if it does not have a fritted disc.
-
Fill the column approximately two-thirds full with basic alumina. The amount of alumina will depend on the amount of monomer to be purified (a general rule is a 10-20 fold excess by weight of alumina to the monomer).
-
Gently tap the column to pack the alumina evenly.
-
-
Equilibrate the Column:
-
Wash the packed alumina with 2-3 column volumes of the anhydrous solvent to remove any fines and to wet the stationary phase.
-
Drain the solvent until the level is just above the top of the alumina bed. Do not let the column run dry.
-
-
Purify the Monomer:
-
Dissolve the MVP-4C in a minimal amount of the anhydrous solvent.
-
Carefully load the MVP-4C solution onto the top of the alumina column.
-
Open the stopcock and begin collecting the eluent in the clean, dry flask.
-
Elute the monomer through the column using the anhydrous solvent. The inhibitor will be adsorbed onto the basic alumina.
-
Collect the fractions containing the purified monomer. Monitor the elution by TLC if necessary.
-
-
Solvent Removal:
-
Remove the solvent from the collected fractions under reduced pressure (rotary evaporation). Be careful not to use excessive heat to avoid thermal polymerization of the now uninhibited monomer.
-
The resulting purified MVP-4C should be used immediately.
-
Self-Validation:
-
TLC Analysis: Spot the pre-column solution and the collected eluent on a TLC plate. The inhibitor (e.g., MEHQ) is typically more polar than the monomer and will have a lower Rf value. The purified eluent should not show the inhibitor spot.
-
Use Test: The purified monomer should now be suitable for polymerization-sensitive reactions.
References
- Polymerisation inhibitor. Grokipedia.
- Aromatic Aldehyde Definition - Organic Chemistry Key Term. Fiveable.
- Methods for inhibiting the polymerization of vinyl monomers. Google Patents.
- Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. ioMosaic Corporation.
- Study: Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation.
- Polymerisation inhibitor. Wikipedia.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC - NIH.
- Polymerization inhibitors for vinyl monomers and unsaturated polyesters. Google Patents.
- Polymerization inhibitor for vinyl-containing materials. Google Patents.
- Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? Quora.
- The control of runaway polymerisation reactions by inhibition techniques. IChemE.
- Effects of inhibitors and retarders on low temperature free radical crosslinking polymerization between styrene and vinyl ester resin. Scilit.
- Inhibition of Free Radical Polymerization: A Review. PMC - NIH.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (PDF)
- A Brief Discussion on Polymerization Inhibitors. Liskon Biological.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. EP0998437A1 - Methods for inhibiting the polymerization of vinyl monomers - Google Patents [patents.google.com]
- 8. grokipedia.com [grokipedia.com]
- 9. iomosaic.com [iomosaic.com]
- 10. icheme.org [icheme.org]
- 11. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Pyrazole-4-carbaldehydes
Welcome to the technical support center for the synthesis of pyrazole-4-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields for this critical class of heterocyclic compounds. Pyrazole-4-carbaldehydes are valuable synthetic intermediates, and their efficient preparation is paramount.[1][2] This resource provides in-depth, experience-driven insights into common pitfalls and their solutions, focusing primarily on the widely used Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Vilsmeier-Haack reaction is resulting in a very low or no yield of the desired pyrazole-4-carbaldehyde. What are the most likely causes?
Low or no yield in a Vilsmeier-Haack formylation is a common issue that can typically be traced back to a few critical experimental parameters.[3] Let's break down the most probable causes:
-
Reagent Quality and Stoichiometry: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture.[4] Using old or improperly stored reagents can lead to the decomposition of the Vilsmeier reagent and a failed reaction. Always use freshly distilled POCl₃ and anhydrous DMF. Additionally, ensure the correct stoichiometry is being used; an insufficient amount of the Vilsmeier reagent will result in incomplete conversion of the starting pyrazole.[3]
-
Reaction Temperature: The formation of the Vilsmeier reagent is an exothermic process and requires careful temperature control, typically between 0-5°C.[4] Subsequent formylation of the pyrazole may require heating, but the optimal temperature can be substrate-dependent.[3] It is advisable to experiment with a range of temperatures, for instance, from 60-80°C, to find the sweet spot for your specific substrate.[3]
-
Substrate Reactivity: The electronic nature of the substituents on the pyrazole ring significantly influences its reactivity towards electrophilic aromatic substitution. Electron-donating groups will activate the ring, facilitating formylation, while strong electron-withdrawing groups can deactivate the ring to the point where the reaction does not proceed under standard conditions.[5]
-
Work-up Procedure: The quenching of the reaction with ice or a basic solution is highly exothermic and must be done cautiously to avoid degradation of the product.[4] If the product has some water solubility, this can also lead to significant loss during the extraction phase.
Troubleshooting Workflow for Low Yield
To systematically address low yield issues, follow this decision-making workflow:
Caption: A step-by-step decision-making process for troubleshooting low product yield.
Q2: I am observing the formation of multiple products in my reaction mixture. What are the common side reactions?
The Vilsmeier-Haack reaction is generally regioselective for the C4 position of the pyrazole ring.[4] However, side reactions can occur, leading to a mixture of products:
-
Diformylation: Under forcing conditions (high temperature, prolonged reaction time, or large excess of Vilsmeier reagent), diformylation can occur, although it is less common for pyrazoles.
-
Chlorination: The Vilsmeier reagent can also act as a chlorinating agent, particularly if there are susceptible functional groups on the pyrazole starting material, such as a hydroxyl group.[6] For instance, formylation of hydroxypyrazoles with POCl₃/DMF can lead to the replacement of the hydroxyl group with a chlorine atom.[6]
-
Reaction with Substituents: Substituents on the pyrazole ring may themselves be reactive towards the Vilsmeier reagent. For example, a hydroxyethyl group can be converted to a chloroethyl group.[5]
To mitigate side reactions:
-
Carefully control the stoichiometry of the Vilsmeier reagent.
-
Optimize the reaction temperature and time to favor the desired mono-formylation.
-
Protect susceptible functional groups on the starting pyrazole before subjecting it to the Vilsmeier-Haack reaction.
Q3: My product seems to be water-soluble, and I'm having difficulty with extraction. How can I improve product isolation?
The introduction of a polar formyl group can increase the water solubility of the pyrazole product. If you are experiencing low recovery after extraction, consider the following:
-
Use of Brine: Saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.[4]
-
Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[4] Three to five extractions are generally recommended to ensure complete recovery.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary for efficient isolation.
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of a Pyrazole
Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 5°C.[3] Stir the resulting mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[3]
-
Formylation Reaction: Dissolve the pyrazole starting material (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.[4]
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 60-80°C) and stir for 4-6 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[3] Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) to a pH of 7-8.
-
Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.[7]
Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
-
Sample Preparation: Carefully take a small aliquot (a few drops) of the reaction mixture using a glass capillary. Quench the aliquot in a small vial containing a dilute basic solution (e.g., 1 mL of saturated NaHCO₃) and a small amount of extraction solvent (e.g., 1 mL of ethyl acetate). Vortex the vial and allow the layers to separate.
-
TLC Analysis: Spot the organic layer onto a TLC plate alongside a spot of the starting pyrazole. Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the TLC plate under UV light (254 nm and 365 nm).[7] The reaction is complete when the spot corresponding to the starting material has disappeared and a new, typically more polar, spot corresponding to the product is observed.
Comparative Data
The choice of synthetic route can significantly impact the yield. Below is a summary of reported yields for the synthesis of pyrazole-4-carbaldehydes using different methods.
| Starting Material | Reaction | Product | Yield (%) | Reference |
| 1-Phenyl-1H-pyrazol-3-ol | Vilsmeier-Haack | 3-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | 60 | [6] |
| Hydrazones | Vilsmeier-Haack | 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | Good | [8] |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | Vilsmeier-Haack | 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde | 55 | [5] |
| N-protected 4-iodopyrazole | Grignard Reaction | 1H-Pyrazole-4-carbaldehyde | High (unspecified) | [9] |
Logical Relationships in Vilsmeier-Haack Reaction
The interplay between various factors determines the success of the synthesis.
Caption: Key experimental parameters influencing the yield and purity of pyrazole-4-carbaldehydes.
References
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and antimicrobial activity of new 4-fromyl pyrazole derivatives drived from galloyl hydrazide. Chemical Methodologies, 2(3), 223-234.
- Potopnyk, M. A., Kondratov, I. S., Rusanov, E. B., & Volochnyuk, D. M. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1287.
- Krasavin, M. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.
- Vasyl'ev, A. V., & Belyakov, S. V. (2015). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 51(8), 695-705.
- Šačkus, A., Martynaitis, V., & Kostiuk, D. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
- Al-Adiwish, W. M., Al-Masoudi, N. A., & Abbas, A. K. (2010). Synthesis and reactions of pyrazole-4-carbaldehydes. Journal of Heterocyclic Chemistry, 47(4), 867-873.
- El-Sayed, M. A. A., & El-Essawy, F. A. (2021).
- Vilsmeier-Haack Reaction. (n.d.). Synfacts, 2011(07), 0739-0739.
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: Synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245.
- S. B. Singh. (1989). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Indian Journal of Chemistry, 28B, 150-151.
- Joshi, A., Ashid, M., Hussain, N., Khanam, R., Khan, S., & Yogi, P. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
- Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27367-27394.
- A short review on synthesis of pyrazole derivatives & their properties. (2022).
- Wang, Z., He, Z., & Wang, H. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(12), 14697-14705.
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Side reactions of the aldehyde group in 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support resource for 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this versatile heterocyclic aldehyde. Our aim is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the success and reproducibility of your experiments.
Introduction to the Reactivity of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a valuable building block in organic synthesis, prized for its potential in constructing complex molecular architectures.[1] The reactivity of this molecule is dominated by the aldehyde group at the C4 position, which serves as a versatile handle for various transformations. However, the interplay between the pyrazole ring, the 1-vinyl substituent, and the 3-methyl group introduces specific chemical behaviors that can lead to undesired side reactions. This guide will address these challenges in a practical, question-and-answer format.
The pyrazole ring itself is an electron-rich aromatic system, which influences the electronic properties of the aldehyde. The nitrogen at position 1 is pyrrole-like and donates electron density into the ring, while the nitrogen at position 2 is pyridine-like and is a site of basicity.[2] The 1-vinyl group can participate in various reactions, including polymerization and cycloadditions, although it is generally stable under many conditions.[3][4] The 3-methyl group has a modest electron-donating effect.
Troubleshooting Guide & FAQs
Category 1: Aldehyde Disproportionation under Basic Conditions
Question 1: I am attempting a base-catalyzed reaction with 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, and I am observing the formation of the corresponding alcohol and carboxylic acid. What is happening, and how can I prevent it?
Answer:
You are likely observing a Cannizzaro reaction . This is a classic disproportionation reaction that occurs with aldehydes that lack α-hydrogens, such as 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, in the presence of a strong base.[5][6] In this reaction, one molecule of the aldehyde is reduced to the corresponding primary alcohol, while another is oxidized to a carboxylic acid (which is deprotonated to the carboxylate salt under the basic conditions).[5][6]
Causality: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde, leading to the oxidized and reduced products.[5] Heteroaromatic aldehydes are known to undergo this reaction.[2]
Troubleshooting and Mitigation Strategies:
-
Avoid Strong Bases: If possible, use a non-hydroxide base or a weaker base for your intended transformation. For instance, if you are performing a Knoevenagel condensation, a milder base like piperidine or ammonium carbonate is often sufficient and less likely to promote the Cannizzaro reaction.[7][8]
-
Control Base Concentration: The rate of the Cannizzaro reaction is typically second order with respect to the aldehyde and first or second order with respect to the base.[5] Therefore, using a lower concentration of the strong base can significantly reduce the rate of this side reaction.
-
Temperature Control: The Cannizzaro reaction is often accelerated by higher temperatures. Performing your reaction at a lower temperature may favor your desired transformation over the Cannizzaro pathway.
-
Crossed Cannizzaro Reaction: If your desired product is the alcohol resulting from the reduction of the pyrazole aldehyde, you can employ a "crossed Cannizzaro reaction." In this approach, a more reactive, inexpensive aldehyde, such as formaldehyde, is used in excess as a sacrificial reductant. The formaldehyde is preferentially oxidized to formate, while your more valuable pyrazole aldehyde is reduced to the alcohol.[3]
| Condition | Likely Outcome | Recommendation |
| High concentration of NaOH/KOH, elevated temperature | Significant formation of alcohol and carboxylic acid byproducts | Use a weaker base, lower the base concentration, and reduce the reaction temperature. |
| Anhydrous conditions with a non-hydroxide base (e.g., DBU) | Minimized Cannizzaro reaction | Suitable for reactions where a strong, non-nucleophilic base is required. |
| Presence of a sacrificial aldehyde (e.g., formaldehyde) | Preferential reduction of the pyrazole aldehyde to the alcohol | Consider for targeted reductions. |
Diagram: The Cannizzaro Reaction Pathway
Caption: Mechanism of the Cannizzaro reaction for a non-enolizable aldehyde.
Category 2: Oxidation of the Aldehyde Group
Question 2: My sample of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde has developed an impurity over time, which I suspect is the carboxylic acid. How can I prevent this oxidation?
Answer:
Aromatic and heteroaromatic aldehydes can be susceptible to air oxidation, converting the aldehyde group (-CHO) to a carboxylic acid group (-COOH). This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal impurities.
Troubleshooting and Prevention:
-
Inert Atmosphere Storage: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen. For long-term storage, sealing the container with a tight-fitting cap and wrapping it with paraffin film is recommended.
-
Refrigeration and Protection from Light: Store the compound at a low temperature (e.g., 2-8 °C) and in an amber-colored vial or a container protected from light to reduce the rate of oxidation.
-
Purification before Use: If you suspect that a significant amount of the carboxylic acid has formed, you can purify the aldehyde by column chromatography on silica gel before use.
-
Avoidance of Oxidizing Agents during Workup: Be mindful of the reagents used during your reaction workup. Avoid prolonged exposure to oxidizing conditions. If an oxidative workup is necessary for other parts of your molecule, the aldehyde group may need to be protected.
Protocol for Safe Handling and Storage:
-
Upon receiving or synthesizing 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, transfer it to a clean, dry amber vial.
-
Purge the vial with a stream of dry nitrogen or argon for a few minutes.
-
Securely cap the vial and wrap the cap with paraffin film.
-
Store the vial in a refrigerator at 2-8 °C.
Category 3: Side Reactions in Knoevenagel Condensations
Question 3: I am performing a Knoevenagel condensation with malononitrile, but I am getting a low yield of the desired product and some unidentified byproducts. What could be going wrong?
Answer:
While the Knoevenagel condensation is a robust reaction for forming C-C bonds with pyrazole-4-carbaldehydes, several side reactions can occur, leading to reduced yields and complex product mixtures.[7]
Potential Side Reactions and Solutions:
-
Michael Addition: The product of the Knoevenagel condensation is an electron-deficient alkene, which can act as a Michael acceptor. A second molecule of the deprotonated active methylene compound (e.g., malononitrile carbanion) can add to this product in a Michael-type addition. This can lead to the formation of more complex, higher molecular weight byproducts.
-
Solution: Use a stoichiometric amount of the active methylene compound or a slight excess of the aldehyde. Running the reaction at a lower temperature can also disfavor the Michael addition.
-
-
Catalyst-Related Issues: The choice and amount of base catalyst are crucial. While a base is necessary, too strong a base can lead to the aforementioned Cannizzaro reaction. An insufficient amount of catalyst may result in an incomplete reaction.
-
Solution: Optimize the catalyst loading. Mild bases like ammonium carbonate have been shown to be effective for Knoevenagel condensations of pyrazole aldehydes.[8]
-
-
Polymerization of the Vinyl Group: Although less common under typical Knoevenagel conditions, the 1-vinyl group could potentially undergo polymerization if radical initiators are present (e.g., from peroxide impurities in solvents).
-
Solution: Use freshly distilled, peroxide-free solvents.
-
Diagram: Knoevenagel Condensation and a Potential Side Reaction
Caption: Desired Knoevenagel condensation and a potential Michael addition side reaction.
Category 4: Chemoselectivity Issues Involving the Vinyl Group
Question 4: I want to perform a reduction of the aldehyde to an alcohol. Will common reducing agents also affect the vinyl group?
Answer:
This is a valid concern regarding the chemoselectivity of the reduction. The reactivity of the vinyl group towards reducing agents depends on the specific reagent and reaction conditions.
-
Sodium Borohydride (NaBH₄): This is a mild reducing agent that is generally chemoselective for aldehydes and ketones in the presence of less reactive functional groups like alkenes. Therefore, NaBH₄ is a good first choice for the selective reduction of the aldehyde group in 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde to the corresponding alcohol without affecting the vinyl group.
-
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and may potentially reduce the vinyl group, especially at elevated temperatures or with prolonged reaction times. Its use should be approached with caution if the preservation of the vinyl group is desired.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This method will readily reduce both the aldehyde and the vinyl group. Therefore, it is not suitable for the selective reduction of the aldehyde in this molecule.
Recommended Protocol for Selective Aldehyde Reduction:
-
Dissolve 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise with stirring.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Perform an appropriate aqueous workup to quench the excess reagent and isolate the product alcohol.
Experimental Workflow for Chemoselective Reduction
Caption: A typical workflow for the chemoselective reduction of the aldehyde.
References
- Geissman, T. A. (2004). The Cannizzaro Reaction. Organic Reactions, 2(3), 94-113.
- Cannizzaro Reaction. (2023). Allen Institute.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). Molecules, 27(11), 3493.
- Cannizzaro reaction. (2023). In Wikipedia.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2021). Molecules, 26(16), 4787.
- A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. (2017). Journal of Saudi Chemical Society, 21(Supplement 1), S343-S351.
- Synthetic applications of the Cannizzaro reaction. (2021). RSC Advances, 11(45), 28167-28188.
- A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes. (2017).
- A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (2016).
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). Arkivoc, 2011(1), 196-245.
- Chemoselective Reduction of Aldehydes. (2012). TCI Mail, (147).
- Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i -Pr)3 (BIP) and boron tri-sec-butoxide, B(O-sec-Bu)3 (BSB). (2010). Journal of the Chilean Chemical Society, 55(2), 245-247.
- How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(6), 1693.
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Requirements For The Cannizzaro Reaction [unacademy.com]
- 3. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 4. researchgate.net [researchgate.net]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Vinylpyrazole Reactions
Welcome to the technical support center for vinylpyrazole reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in the synthesis of vinylpyrazoles. Here, you will find practical, field-proven insights to troubleshoot common experimental challenges and answers to frequently asked questions, all grounded in established scientific principles.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of its potential causes and a step-by-step guide to resolving it.
Issue 1: Poor N1 vs. N2 Regioselectivity in the Vinylation of Asymmetrically Substituted Pyrazoles
Question: My reaction with an asymmetrically substituted pyrazole is producing a mixture of N1- and N2-vinylated regioisomers that are difficult to separate. How can I improve the selectivity for the desired isomer?
Root Cause Analysis: The nitrogen atoms at the N1 and N2 positions of the pyrazole ring are both nucleophilic and can react with the vinylating agent. The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions.[1]
-
Steric Effects: Bulky substituents on the pyrazole ring (at C3 or C5) or on the vinylating agent can hinder the approach to the adjacent nitrogen atom, favoring reaction at the less sterically encumbered nitrogen.[1] For instance, a bulky group at the C3 position will generally favor N1 vinylation.
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring influences the nucleophilicity of the adjacent nitrogen atoms. Electron-donating groups can enhance the nucleophilicity of the nearby nitrogen, while electron-withdrawing groups can decrease it.[1]
-
Reaction Conditions: Solvent, temperature, and the choice of catalyst or base can significantly alter the regioselectivity.[1][2]
Troubleshooting Protocol:
-
Solvent Modification: The polarity and hydrogen-bonding capability of the solvent can dramatically influence regioselectivity.
-
Protocol: Switch from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2][3] These solvents can alter the hydrogen-bonding environment around the pyrazole nitrogens and influence the transition state energies, leading to improved regioselectivity.[2][3]
-
Experimental Workflow:
-
-
Catalyst and Additive Screening: The choice of catalyst can be pivotal, especially in metal-catalyzed vinylation reactions.
-
Insight: In Michael addition reactions of pyrazoles to conjugated carbonyl alkynes, the presence of Ag₂CO₃ can switch the stereoselectivity from the thermodynamically stable (E)-isomer to the (Z)-isomer, and it also influences regioselectivity with asymmetrically substituted pyrazoles. [4][5] * Protocol: For copper-catalyzed N-vinylation, screen different copper sources (e.g., CuI, Cu₂O) and ligands. For Michael additions, investigate the effect of additives like Ag₂CO₃. [4][5]
-
-
Protecting Group Strategy: Employing a protecting group can be a robust method to ensure regioselectivity.
-
Concept: A protecting group can be used to block one of the nitrogen atoms, allowing for selective functionalization of the other. The protecting group can then be removed. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is one such example that allows for regioselective C-H arylation and subsequent N-alkylation. [6]While not a direct vinylation example, the principle of using a transposable protecting group is highly relevant for achieving regiocontrol. [6]A more direct approach involves using the N-vinyl group itself as a protecting group for subsequent reactions. [7][8][9] Quantitative Data Summary:
-
| Reactant System | Solvent | Temperature (°C) | Regioisomeric Ratio (N1:N2) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione + Methylhydrazine | Ethanol | Room Temp | ~1:1 | [3] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione + Methylhydrazine | TFE | Room Temp | >95:5 | [3] |
| 3-Methylpyrazole + Ethyl Propiolate | DCE | 60 | Major N1 isomer | [4] |
| 3-Phenylpyrazole + Ethyl Propiolate | DCE | 60 | Major N1 isomer | [4] |
Issue 2: Undesired Stereoisomer Formation in N-Carbonylvinylation
Question: My reaction of a pyrazole with a conjugated carbonyl alkyne is yielding the wrong stereoisomer (e.g., I'm getting the E-isomer when I need the Z-isomer). How can I control the stereochemical outcome?
Root Cause Analysis: The stereochemistry of the resulting N-carbonylvinylated pyrazole is determined by the mechanism of the Michael addition. In the absence of specific directing agents, the reaction typically yields the thermodynamically more stable (E)-isomer.
Troubleshooting Protocol:
-
Additive-Controlled Stereoselectivity: The addition of a silver salt can switch the stereochemical outcome.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-vinylpyrazoles?
A1: Several methods are commonly employed:
-
Direct Vinylation with Acetylene: This is one of the earliest methods, often requiring high pressure. [7]More recent methods use calcium carbide as a safer in-situ source of acetylene. [10]* Dehydrohalogenation: N-alkylation of a pyrazole with a dihaloethane (e.g., 1,2-dichloroethane) followed by base-induced dehydrohalogenation is a versatile route. [8]* Transition-Metal Catalyzed Vinylation: Copper-catalyzed cross-coupling of pyrazoles with vinyl halides or vinylboronic acids is a popular modern method. [5]Ruthenium complexes have also been used to catalyze the addition of pyrazoles to alkynes. [5]* Michael Addition: The addition of pyrazoles to activated alkynes, such as propiolates, is an efficient, atom-economical method. [4][5]* From Vinyl Sulfonium Salts: A base-promoted reaction of vinyl sulfonium salts with diazo compounds can produce N-vinyl pyrazoles with high regioselectivity. [11][12][13] Q2: Can the vinyl group be used as a protecting group?
A2: Yes, the N-vinyl group is stable under various conditions, including bromine-lithium exchange reactions, making it a useful protecting group. [7][8][9]It can be removed under mild oxidative conditions, for example, by treatment with KMnO₄. [7][8]This strategy allows for regioselective functionalization at other positions of the pyrazole ring. [7][8][9] Q3: How does temperature affect the regioselectivity of pyrazole synthesis?
A3: Temperature can be a critical factor in controlling reaction outcomes. In some cases, different temperatures can lead to completely different products. For example, in the reaction of N'-alkynyl-N-tosylhydrazones, a temperature-controlled divergent synthesis has been reported where lower temperatures favor the formation of one type of pyrazole, while higher temperatures lead to a different isomer or a detosylated product. [14]While this is for pyrazole ring formation rather than vinylation, it highlights the importance of temperature control in pyrazole chemistry. It is always advisable to screen a range of temperatures during reaction optimization.
Q4: Are there any "green" or environmentally friendly methods for improving regioselectivity?
A4: Yes, the field is moving towards more sustainable practices.
-
Solvent Choice: Using fluorinated alcohols like TFE can not only improve regioselectivity but are also considered more environmentally benign in some contexts due to their unique properties allowing for potentially milder reaction conditions. [2][3]* Catalyst-Free Reactions: Developing reactions that proceed without a metal catalyst, such as the base-promoted synthesis from vinyl sulfonium salts, is a key aspect of green chemistry. [11][12][13]* Atom Economy: Methods like the Michael addition of pyrazoles to alkynes are highly atom-economical as all atoms from the reactants are incorporated into the product. [4][5]
References
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- Vinyl-pyrazole as a biomimetic acetaldehyde surrogate.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.Molecules, 2022.
- (PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.MDPI, 2025.
- Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
- Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorin
- Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles.
- C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.MDPI, 2022.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.OUCI, 2022.
- Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds.PubMed, 2023.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.RSC Publishing, 2015.
- Regioselective Synthesis of N‑Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds.ACS Figshare, 2023.
- Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds.
- Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds | Request PDF.
- Pyrazole synthesis.Organic Chemistry Portal, 2024.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.Semantic Scholar, 2015.
- Regioselectivity issues in the synthesis of substituted pyrazoles
- The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange.
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Technical Support Center: Scalability of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde Synthesis
Welcome to the technical support guide for the synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (CAS No. 120841-95-4)[1]. This document is designed for researchers, chemists, and process development professionals to address common challenges and frequently encountered issues during lab-scale and scale-up production. The content is structured in a practical question-and-answer format to provide direct, actionable solutions.
Section 1: Synthesis Overview and Strategic Considerations
The synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is typically approached as a three-step sequence. Each stage presents unique scalability challenges that must be carefully managed to ensure high yield, purity, and process safety.
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Validation & Comparative
A Senior Application Scientist's Guide to Pyrazole-4-Carbaldehydes in Synthesis: A Comparative Analysis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Abstract
Pyrazole-4-carbaldehydes are cornerstone building blocks in medicinal chemistry and materials science, prized for their role in constructing complex molecular architectures with diverse biological activities.[1] This guide provides an in-depth comparison of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, a versatile yet underutilized derivative, against more conventional N-substituted pyrazole aldehydes. We will explore the synthetic routes, comparative reactivity in key transformations, and the unique dual-functionality imparted by the N-vinyl group, supported by established experimental protocols and mechanistic insights to guide researchers in their synthetic endeavors.
Introduction: The Pyrazole-4-Carbaldehyde as a Synthetic Linchpin
The pyrazole nucleus is a privileged scaffold, appearing in numerous FDA-approved drugs due to its favorable metabolic stability and ability to participate in hydrogen bonding. The formyl group at the C-4 position is a versatile synthetic handle, readily participating in a host of classical organic reactions, including Knoevenagel condensations, Wittig reactions, and reductive aminations, making these aldehydes critical intermediates for drug discovery and functional material synthesis.[1][2]
The choice of substituent on the pyrazole nitrogen (N1) dramatically influences the molecule's physical properties and, in some cases, its reactivity. While N-alkyl and N-aryl derivatives are common, the N-vinyl substituent introduces a secondary, orthogonal reactive site, opening novel avenues for synthetic diversification. This guide will illuminate the practical differences and strategic advantages of employing 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde over its more traditional counterparts.
Synthesis of Pyrazole-4-Carbaldehyde Scaffolds
The most prevalent and efficient method for introducing a formyl group at the C-4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect an electrophilic formylation on the electron-rich pyrazole ring.[2]
General Synthetic Workflow
The synthesis of N-substituted pyrazole-4-carbaldehydes generally follows a two-stage process: N-substitution of the pyrazole core, followed by C-4 formylation.
Figure 1: General synthetic workflow for N-substituted pyrazole-4-carbaldehydes.
Profile of a Workhorse Alternative: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde serves as an excellent benchmark for comparison. Its N-methyl group is sterically small and electronically neutral, representing a baseline for aldehyde reactivity without additional functionalities.
Synthesis Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from a general procedure for the formylation of N-alkylpyrazoles.[4][5]
Step 1: Reagent Preparation
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add N,N-dimethylformamide (DMF, 6 equiv.).
-
Cool the flask to 0 °C in an ice bath.
Step 2: Formation of Vilsmeier Reagent
-
Add phosphorus oxychloride (POCl₃, 4 equiv.) dropwise to the cooled DMF with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 15 minutes, during which a viscous, white precipitate of the Vilsmeier reagent will form.
Step 3: Formylation Reaction
-
To this mixture, add 1,3-dimethyl-1H-pyrazole (1.0 equiv.) dropwise.
-
After the addition is complete, raise the temperature of the reaction mixture to 120 °C.
-
Stir at this temperature for 1-2 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) until the starting pyrazole is consumed.
Step 4: Work-up and Purification
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution to pH ~7 using a saturated solution of sodium carbonate (Na₂CO₃).
-
Extract the product with chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure. The residue is then purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
The Focus Molecule: 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
This molecule combines the standard reactivity of the pyrazole-4-carbaldehyde with the versatile chemistry of a vinyl group. This dual-functionality allows for orthogonal reactions, where the aldehyde and the vinyl group can be addressed in separate synthetic steps, or for participation in reactions that engage both moieties.
Proposed Synthesis
While a direct, one-pot synthesis from a commercially available precursor is not widely documented, a robust and logical two-step synthesis can be proposed based on established methodologies.
Step 1: N-Vinylation of 3-Methyl-1H-pyrazole A modern, safe, and efficient method for N-vinylation utilizes calcium carbide as an acetylene source, avoiding the need for high-pressure acetylene gas.[6][7]
Figure 2: Proposed N-vinylation of 3-methyl-1H-pyrazole.
Experimental Protocol (Adapted from Ryskov et al., 2018)[7]
-
To a mixture of 3-methyl-1H-pyrazole (1.0 equiv.), potassium hydroxide (KOH, 3.0 equiv.), and potassium fluoride (KF, 1.0 equiv.) in DMSO, add calcium carbide (CaC₂, 1.5 equiv.).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours.
-
After cooling, quench the reaction with water and extract with diethyl ether.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to yield 3-methyl-1-vinyl-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation The resulting 3-methyl-1-vinyl-1H-pyrazole can then be formylated using the standard Vilsmeier-Haack protocol described in Section 3. The electron-rich nature of the pyrazole ring should ensure regioselective formylation at the C-4 position.
Comparative Reactivity Analysis
The primary point of differentiation lies in the N1-substituent. While the N-methyl group of the alternative is largely inert, the N-vinyl group of the target molecule is a reactive functional group.
Aldehyde-Centric Reactions
The reactivity of the 4-carbaldehyde group is expected to be broadly similar across different N-substituted pyrazoles, as it is primarily dictated by the electronics of the pyrazole ring itself. Key transformations include:
A. Knoevenagel Condensation: This reaction, involving the condensation of the aldehyde with an active methylene compound, is highly efficient for pyrazole-4-carbaldehydes.[8]
Figure 3: Knoevenagel condensation of a pyrazole-4-carbaldehyde.
Experimental Protocol (Knoevenagel Condensation with Malononitrile)[8]
-
In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde (1.0 equiv.) and malononitrile (1.0 equiv.) in ethanol.
-
Add a catalytic amount of piperidine (or ammonium carbonate for a greener method).
-
Reflux the reaction mixture for 3-20 minutes, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
B. Reductive Amination: This two-step or one-pot process converts the aldehyde into an amine, a crucial transformation in the synthesis of bioactive molecules. The initial step is the formation of a Schiff base (imine), followed by reduction.[9]
Experimental Protocol (Two-Step Reductive Amination with Benzylamine)
-
Step 1 (Imine Formation): Dissolve 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehyde (1.0 equiv.) and benzylamine (1.1 equiv.) in ethanol with a catalytic amount of acetic acid. Reflux for 4-6 hours.[9][10] Cool the mixture to obtain the Schiff base, which can be isolated or used directly.
-
Step 2 (Reduction): To a solution of the Schiff base in methanol, add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise at 0 °C. Stir the reaction at room temperature until the imine is consumed (monitored by TLC). Quench with water, extract with an organic solvent, and purify by chromatography.
Unique Reactivity of the N-Vinyl Group
Herein lies the key advantage of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. The vinyl group provides access to a range of transformations not possible with N-alkyl or N-aryl derivatives.
A. Polymerization: N-vinylpyrazoles can undergo radical or cationic polymerization to create functional polymers with heterocyclic side chains. These materials have potential applications in optoelectronics and as proton-conducting films.[7] The presence of the aldehyde group could be used for post-polymerization modification.
B. Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex, fused-ring systems. However, it's important to note that N-vinylpyrazoles are often reluctant dienophiles, requiring harsh reaction conditions (high temperatures and pressures) to achieve moderate yields.[11]
Data Summary and Comparison
The following table summarizes the key comparative points between the target molecule and a standard N-alkyl alternative.
| Feature | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (Alternative) | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (Target) | Rationale & Significance |
| Synthesis | Straightforward Vilsmeier-Haack formylation of commercial N-methylpyrazole. | Two-step sequence: N-vinylation followed by Vilsmeier-Haack formylation. | The target molecule requires an additional synthetic step, but utilizes safe and modern reagents like CaC₂.[7] |
| Aldehyde Reactivity | High reactivity in Knoevenagel, reductive amination, Wittig, etc. | Expected to have similar high reactivity at the aldehyde position. | The core reactivity for building many heterocyclic derivatives is retained. |
| Secondary Reactivity | N-methyl group is generally inert to further transformations. | N-vinyl group is a reactive handle for polymerization and cycloadditions. | Key Differentiator: Offers orthogonal reactivity for advanced molecular construction and polymer synthesis.[11] |
| Potential Applications | Primarily used as an intermediate for small molecule synthesis (e.g., pharmaceuticals). | Can be used as a small molecule intermediate AND as a monomer for functional polymers. | Broader application scope, bridging small molecule synthesis with materials science. |
Conclusion and Strategic Recommendations
For researchers engaged in traditional medicinal chemistry campaigns focused solely on modifying the C-4 position, standard N-alkyl or N-aryl pyrazole-4-carbaldehydes like 1,3-dimethyl-1H-pyrazole-4-carbaldehyde offer a direct and cost-effective route. They are reliable, well-documented intermediates for reactions such as Knoevenagel condensations and reductive aminations.
However, for scientists aiming to develop novel molecular architectures, functional materials, or polymer-drug conjugates, 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde presents a compelling, albeit less explored, alternative. Its dual-functionality is its greatest asset. The aldehyde provides a gateway to established pyrazole-based pharmacophores, while the vinyl group serves as a point of attachment for polymerization or complex cycloaddition reactions. This opens the door to creating novel bifunctional molecules, where one part could be a bioactive scaffold and the other a polymerizable handle or a linker for bioconjugation.
The proposed two-step synthesis is robust, relying on well-understood and safe methodologies. We encourage the synthetic community to explore the potential of this versatile building block, which uniquely bridges the gap between heterocyclic drug discovery and polymer science.
References
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Ryskov, K. S., Bunev, A. S., & Ananikov, V. P. (2018). Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials. Molecules, 23(3), 663. [Link]
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Ryskov, K. S., Bunev, A. S., & Ananikov, V. P. (2018). Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials. National Center for Biotechnology Information. [Link]
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Ananikov, V. P., et al. (2018). Synthetic procedures to access N-vinyl derivatives. ResearchGate. [Link]
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Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]
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Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Center for Biotechnology Information. [Link]
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Ledovskaya, M. S., et al. (2022). An experiment on the use of N‐(¹³C2‐vinyl)carbazole 10 as a surrogate... ResearchGate. [Link]
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Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]
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Singh, S. P., et al. (2009). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals. [Link]
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Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
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One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Taylor & Francis Online. [Link]
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Al-Amiery, A. A., et al. (2019). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
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Request PDF | Synthesis and reactions of pyrazole-4-carbaldehydes. (n.d.). ResearchGate. [Link]
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Haval, K. P. (2012). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl. Journal of Chemical and Pharmaceutical Research. [Link]
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Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]
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Fadda, A. A., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Yu, Y., et al. (2016). Calcium carbide as the acetylide source: transition-metal-free synthesis of substituted pyrazoles via[6][11]-sigmatropic rearrangements. Green Chemistry. [Link]
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1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. [Link]
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Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]
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Camacho, C., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
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Fukuda, M., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]
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Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Organic-Chemistry.org. [Link]
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SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. [Link]
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A Comparative Analysis of Pyrazole Carbaldehydes in Medicinal Chemistry: From Synthesis to Biological Efficacy
This guide provides an in-depth comparative analysis of pyrazole carbaldehydes, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will explore their synthesis, delve into their comparative performance across key therapeutic areas, and elucidate the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile scaffolds in their work.
Introduction: The Strategic Importance of the Pyrazole Carbaldehyde Scaffold
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block for designing molecules that can effectively interact with biological targets. The incorporation of a carbaldehyde (formyl) group at the C4 position dramatically enhances the synthetic utility of the pyrazole ring. This electrophilic handle serves as a gateway for a multitude of chemical transformations, allowing for the construction of complex molecular architectures and the fine-tuning of pharmacological properties.[4][5][6]
Derivatives such as vinyl pyrazole carbaldehydes, where an alkenyl group is also present, further expand the chemical space. The vinyl group can participate in various reactions and may contribute to target binding through hydrophobic or π-stacking interactions.[1][7] The strategic combination of the stable pyrazole core with a reactive carbaldehyde and other functional groups has led to the development of potent agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][5][6] This guide will dissect these activities, providing a comparative framework grounded in experimental data.
Synthetic Strategies: Accessing the Pyrazole Carbaldehyde Core
The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][8][9][10] This one-pot reaction is valued for its operational simplicity and use of readily available reagents. The causality behind its widespread adoption lies in its reliability for formylating electron-rich heterocyclic systems.
General Synthetic Workflow: Vilsmeier-Haack Reaction
The reaction typically proceeds by treating a suitable hydrazone precursor with the Vilsmeier reagent, which is generated in situ from a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The hydrazone undergoes cyclization and formylation to yield the desired pyrazole-4-carbaldehyde.
Caption: Generalized workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.
Other synthetic routes include the oxidation of corresponding pyrazole-4-methanols and domino reactions using reagents like the Bestmann-Ohira reagent with cinnamaldehydes to produce vinylpyrazoles, which can then be further functionalized.[1][6] However, the Vilsmeier-Haack approach remains the most direct and widely utilized method for accessing the carbaldehyde core structure.
Comparative Biological Activity of Pyrazole Carbaldehyde Derivatives
The true value of the pyrazole carbaldehyde scaffold is realized in its diverse biological applications. By modifying the substituents on the pyrazole ring and derivatizing the carbaldehyde group, researchers have developed compounds with potent and often selective activity against various diseases.
Anticancer Activity
Pyrazole derivatives have emerged as a significant class of anticancer agents, often functioning as kinase inhibitors.[11][12][13] The carbaldehyde group can be a key pharmacophore or a synthetic handle to introduce other functionalities that interact with the target enzyme.
A notable study by Thangarasu et al. described a series of pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors.[11] One derivative, compound 43 , demonstrated exceptional cytotoxicity against the MCF7 breast cancer cell line with an IC₅₀ of 0.25 µM, significantly more potent than the standard drug doxorubicin (IC₅₀ = 0.95 µM) in the same assay.[11] This highlights the potential of this scaffold in developing targeted cancer therapies. Other studies have shown that fused pyrazole systems can act as dual EGFR and VEGFR-2 tyrosine kinase inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[14]
Table 1: Comparative Anticancer Activity of Selected Pyrazole Derivatives
| Compound ID | Target Cancer Cell Line | Mechanism of Action (putative) | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) of Ref. | Source |
| Compound 43 | MCF7 (Breast) | PI3 Kinase Inhibitor | 0.25 | Doxorubicin | 0.95 | [11] |
| Compound 33 | HCT116 (Colon) | CDK2 Inhibitor | < 23.7 | Doxorubicin | 24.7 - 64.8 | [11] |
| Fused Pyrazole 4 | HEPG2 (Liver) | EGFR/VEGFR-2 Inhibitor | 0.31 | Erlotinib | 10.6 | [14] |
| Fused Pyrazole 12 | HEPG2 (Liver) | EGFR/VEGFR-2 Inhibitor | 0.71 | Sorafenib | 1.06 | [14] |
Note: IC₅₀ values are highly dependent on assay conditions and should be compared with caution across different studies.
Antimicrobial Activity
The fight against drug-resistant microbes is a pressing global health issue, and pyrazole carbaldehydes have shown promise as novel antimicrobial agents.[4][8][15] Their mechanism often involves disrupting microbial cellular processes or inhibiting key enzymes. The carbaldehyde can be condensed with various nucleophiles (e.g., thiosemicarbazides) to form Schiff bases, which frequently exhibit enhanced biological activity.
For instance, a study on 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes and their derivatives found that they possess a pronounced effect against strains of S. aureus, E. coli, and C. albicans.[15] Similarly, pyrazole-4-carbaldehydes bearing a 2,4-dichloro phenyl moiety showed moderate to significant activity against a panel of bacteria and fungi, with halogenated derivatives showing the most potent effects.[8]
Table 2: Comparative Antimicrobial Activity (MIC) of Pyrazole Derivatives
| Compound Class | Target Microbe | MIC (µg/mL) | Standard Drug | MIC (µg/mL) of Std. | Source |
| Pyrazole Derivative 3 | E. coli (Gram -) | 0.25 | Ciprofloxacin | 0.5 | [16] |
| Pyrazole Derivative 4 | S. epidermidis (Gram +) | 0.25 | Ciprofloxacin | 4.0 | [16] |
| Pyrazole Derivative 3 | M. audouinii (Fungus) | 0.5 | Clotrimazole | 0.5 | [16] |
| Dichlorophenyl Pyrazole 4c | B. subtilis (Gram +) | 62.5 | Ampicillin | 100 | [8] |
| Dichlorophenyl Pyrazole 4f | C. albicans (Fungus) | 125 | Amphotericin B | 100 | [8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Anti-inflammatory Activity
Several pyrazole derivatives are well-established non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib, which selectively inhibits the COX-2 enzyme.[17] Research into novel pyrazole carbaldehydes continues this legacy, aiming for agents with improved efficacy and fewer side effects.[18][19] An in-vitro study using the membrane stabilization method, which assesses the ability of a compound to prevent haemolysis of red blood cells, showed that newly synthesized pyrazole carbaldehydes exhibited anti-inflammatory activity comparable to the standard drug Diclofenac.[18][19] Compounds with methoxy phenyl substituents were particularly effective.[18][19]
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrazole carbaldehydes is highly dependent on the nature and position of substituents on the heterocyclic core. Synthesizing insights from various studies allows for the development of a predictive SAR model.
Caption: Key SAR insights for designing potent vinyl pyrazole carbaldehyde derivatives.
-
N1-Substitution : The substituent on the N1 nitrogen is crucial. Large, lipophilic aryl groups are often found in potent anticancer and antimicrobial agents, likely by enhancing binding affinity within hydrophobic pockets of target proteins.[8]
-
C3 and C5-Substitutions : The groups at the C3 and C5 positions dictate selectivity and potency. For example, in the design of meprin inhibitors, modifying the aryl groups at these positions significantly impacted selectivity against other metalloproteases.[20]
-
C4-Carbaldehyde Derivatization : The formyl group is rarely left unmodified in final drug candidates. Its condensation into Schiff bases, hydrazones, or chalcones is a common strategy to enhance biological activity.[4][15] This modification can introduce new hydrogen bonding sites or improve the molecule's overall geometry for target binding.
-
The Vinyl Group : The presence of a vinyl group can enhance activity by providing an additional site for interaction or reaction. For instance, some 5-vinylpyrazoles have been identified as potent DNA gyrase inhibitors, demonstrating antibacterial activity.[1][7]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.
Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from established Vilsmeier-Haack procedures.[10]
Objective: To synthesize a representative pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction.
Materials:
-
Acetophenone Phenylhydrazone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, ice bath, and reflux apparatus.
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3 eq.). Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (2 eq.) dropwise to the cooled DMF with constant stirring. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow addition at low temperature is critical to control the reaction and prevent side product formation.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Reaction with Hydrazone: Dissolve acetophenone phenylhydrazone (1 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40°C for DCM) for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid. Safety Note: Perform this step in a fume hood as the quenching can be vigorous.
-
Stir the mixture until all the ice has melted. Transfer the contents to a separatory funnel and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration of a pyrazole derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (pyrazole derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates, incubator (37°C, 5% CO₂), microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. Causality Note: This initial incubation ensures cells are in a logarithmic growth phase, providing a consistent baseline for the assay.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compound in the growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells for a negative control (medium only) and a vehicle control (medium with 0.5% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
Vinyl pyrazole carbaldehydes and their related structures represent a highly adaptable and potent class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with the vast potential for chemical modification, has enabled the exploration of a broad biological landscape. The data clearly indicates their promise as anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects. The exploration of novel bioisosteric replacements for the carbaldehyde group could lead to compounds with improved metabolic stability and pharmacokinetic profiles. Furthermore, leveraging the vinyl functionality for covalent targeting or click chemistry applications could unlock new therapeutic modalities. As synthetic methodologies advance, the continued exploration of the chemical space around the pyrazole carbaldehyde core is certain to yield next-generation therapeutic agents.
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A Comparative Guide to the Biological Activity of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde Derivatives
This guide provides a comprehensive framework for validating the biological activity of novel 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde derivatives. Given the nascent stage of research on this specific scaffold, this document synthesizes data from closely related pyrazole-4-carbaldehyde analogs to establish a predictive baseline for their therapeutic potential. We will objectively compare their projected performance against established alternatives, supported by detailed experimental protocols for robust validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this emerging class of compounds.
Introduction: The Versatility of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, allows for diverse substitutions, leading to a broad range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] Pyrazole-4-carbaldehyde derivatives, in particular, serve as versatile intermediates for synthesizing a variety of bioactive molecules.[5][6][7] This guide focuses on the validation of derivatives of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, a scaffold that combines the established biological relevance of the pyrazole core with the reactive potential of a vinyl group.
Comparative Analysis of Biological Activities
While direct experimental data on 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde derivatives is not yet extensively published, we can infer their likely biological activities by examining structurally similar compounds. The primary areas of therapeutic promise for pyrazole derivatives are in anti-inflammatory, antimicrobial, and anticancer applications.[1][2]
Anti-inflammatory Activity
Comparative Performance:
| Compound Class | Mechanism of Action | Expected Potency | Reference Standard |
| 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde Derivatives | Putative COX-2 Inhibition | To be determined | Celecoxib[8][11] |
| Celecoxib | Selective COX-2 Inhibition | High | - |
| Indomethacin | Non-selective COX-1/COX-2 Inhibition | High | - |
Antimicrobial Activity
Pyrazole derivatives have demonstrated significant antibacterial and antifungal properties.[3][5][7] Their mechanism of action can vary, but some have been shown to interfere with essential cellular processes in microorganisms. For instance, some pyrazole-thiazole hybrids have shown good to moderate antimicrobial activities.[7]
Comparative Performance:
| Compound Class | Spectrum of Activity | Expected Potency | Reference Standard |
| 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde Derivatives | To be determined (Gram-positive and Gram-negative bacteria, Fungi) | To be determined | Ampicillin[13][14][15], Ciprofloxacin |
| Ampicillin | Broad-spectrum antibacterial (inhibits cell wall synthesis)[13][14][15] | High | - |
| Ciprofloxacin | Broad-spectrum antibacterial (inhibits DNA gyrase) | High | - |
Anticancer Activity
A growing body of evidence supports the potential of pyrazole derivatives as anticancer agents.[16][17] These compounds can exert their effects through various mechanisms, including the inhibition of kinases like EGFR and CDK, disruption of tubulin polymerization, and induction of apoptosis.[16][18] The substitution pattern on the pyrazole ring plays a crucial role in determining the specific anticancer mechanism and potency.[16][19]
Comparative Performance:
| Compound Class | Mechanism of Action | Expected Potency | Reference Standard |
| 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde Derivatives | Putative (e.g., Kinase inhibition, Tubulin polymerization inhibition, Apoptosis induction) | To be determined | Doxorubicin, Cisplatin |
| Doxorubicin | Topoisomerase II inhibition, DNA intercalation | High | - |
| Cisplatin | DNA cross-linking | High | - |
Experimental Protocols for Biological Validation
To rigorously assess the biological activity of novel 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde derivatives, the following standardized experimental protocols are recommended.
In Vitro Antimicrobial Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of the test compounds against various bacterial and fungal strains.
Methodology:
-
Preparation of Inoculum: Grow microbial strains in appropriate broth media to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[20][21][22]
Reference Standards: Ampicillin and Ciprofloxacin for bacteria; Fluconazole for fungi.[6]
Caption: Workflow for the carrageenan-induced paw edema assay.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity. [23][24][25][26][27] Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals. [23][25][27]4. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. [23][25]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Reference Standards: Doxorubicin or Cisplatin.
Caption: Workflow of the MTT cytotoxicity assay.
Mechanistic Insights: Potential Signaling Pathways
The biological activities of pyrazole derivatives are often attributed to their interaction with specific signaling pathways.
Anti-inflammatory Pathway: COX-2 Inhibition
The anti-inflammatory effects of many pyrazole-based compounds are mediated through the inhibition of the COX-2 enzyme in the arachidonic acid pathway. This selective inhibition reduces the production of pro-inflammatory prostaglandins. [9][12][28]
Caption: Simplified COX-2 inhibition pathway by pyrazole derivatives.
Anticancer Pathways
Pyrazole derivatives have been shown to target multiple pathways in cancer cells to induce cytotoxicity and inhibit tumor growth. [16][19][18]
-
EGFR/Kinase Inhibition: Some pyrazoles can inhibit the epidermal growth factor receptor (EGFR) and other kinases, which are often overactive in cancer cells and play a key role in cell proliferation and survival. [18]* Tubulin Polymerization Inhibition: Certain pyrazole derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. [29]* Apoptosis Induction: Pyrazole compounds can trigger programmed cell death (apoptosis) through various mechanisms, including the modulation of pro- and anti-apoptotic proteins. [16]
Conclusion
While the biological activities of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde derivatives are yet to be fully elucidated, the extensive research on analogous pyrazole-4-carbaldehydes provides a strong rationale for their investigation as potential anti-inflammatory, antimicrobial, and anticancer agents. The experimental protocols and comparative frameworks presented in this guide offer a robust starting point for the systematic validation of these promising compounds. Further research, including structure-activity relationship (SAR) studies, will be crucial in optimizing their therapeutic potential and identifying lead candidates for further development.
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]
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Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes - Biointerface Research in Applied Chemistry. (2021, January 2). Retrieved from [Link]
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Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Retrieved from [Link]
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Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved from [Link]
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Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Efficacy of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde and Analogous Synthetic Building Blocks
This guide provides an in-depth technical comparison of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde against other structurally similar pyrazole-based building blocks. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the distinct reactivity profiles and synthetic utility conferred by specific structural modifications to the pyrazole scaffold. We will explore the causality behind experimental choices and provide validated protocols to support your research endeavors.
Introduction: The Pyrazole Core in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib.[3][4]
Within this class, pyrazole-4-carbaldehydes are exceptionally valuable intermediates.[5][6][7] The aldehyde functionality at the C4 position serves as a versatile synthetic handle for a wide array of chemical transformations, including condensations, reductive aminations, and the construction of fused heterocyclic systems.[6][8]
This guide focuses on 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde [9], a building block distinguished by three key functional groups: the pyrazole core, an N1-vinyl substituent, and the C4-carbaldehyde. We will dissect its performance by comparing it to foundational analogs: the N-unsubstituted parent (3-Methyl-1H-pyrazole-4-carbaldehyde) and the commonly used N-aryl variant (3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde). This comparative analysis will illuminate how the choice of the N1-substituent dictates the molecule's synthetic potential.
Structural and Reactivity Comparison of Pyrazole-4-carbaldehydes
The efficacy of a building block is determined by its accessibility (synthesis) and its reactivity profile. The primary distinction among the molecules discussed here lies in the substituent at the N1 position of the pyrazole ring, which profoundly influences the molecule's electronic nature and provides additional reactive sites.
Figure 1: Structural comparison of the target molecule and its analogs.
Synthesis Overview
The construction of these building blocks typically involves two key transformations: the formation of the pyrazole ring and the introduction of the C4-carbaldehyde.
-
Pyrazole Ring Formation: This is often achieved through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.
-
Formylation at C4: The Vilsmeier-Haack reaction is the most prevalent and efficient method for introducing the aldehyde group onto the electron-rich pyrazole ring.[5][6][10][11] This reaction utilizes a Vilsmeier reagent (typically generated from phosphoryl chloride and dimethylformamide) to effect an electrophilic substitution at the C4 position.
-
N1-Substitution:
-
For 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde , the vinyl group is typically introduced via vinylation of the corresponding N-H pyrazole, for example, through reaction with acetylene or a vinyl-transfer reagent.[12][13]
-
For 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde , phenylhydrazine is used as the starting material in the initial ring formation.[14]
-
3-Methyl-1H-pyrazole-4-carbaldehyde is synthesized using hydrazine hydrate, leaving the N1 position unsubstituted.[15]
-
Comparative Reactivity
The true divergence in the utility of these building blocks is revealed in their reactivity, which is governed by the interplay of their functional groups.
Table 1: Comparative Reactivity Profile
| Feature | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | 3-Methyl-1H-pyrazole-4-carbaldehyde | 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |
| C4-Aldehyde Reactivity | High. Readily undergoes condensation, oxidation, reduction, and cycloaddition reactions. | High. Similar reactivity to the vinyl analog for standard aldehyde chemistry. | High. Standard aldehyde reactivity, though sterically more hindered. |
| N1-Position Reactivity | Dual Reactivity. The vinyl group acts as a dienophile, Michael acceptor, and monomer for polymerization.[12][16] | Highly Reactive N-H. Site for alkylation, arylation, and acylation. Can direct metallation. | Largely Inert. Phenyl group is stable and primarily modifies the electronic properties and solubility. |
| Key Advantage | Orthogonal Reactivity. Allows for selective functionalization of the aldehyde or the vinyl group. | Versatility in N1-Functionalization. The N-H proton allows for late-stage diversification. | Stability and Predictability. The N-phenyl group provides a stable, lipophilic handle.[14] |
| Potential Limitation | The vinyl group can be sensitive to certain reaction conditions (e.g., strong acids or oxidizing agents). | Tautomerism and potential for reaction at two different nitrogen atoms if the ring is unsymmetrical. | Steric hindrance from the phenyl group can affect reactivity at adjacent positions. |
The N-vinyl group is the defining feature of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. It bestows a unique reactive handle that is absent in the other analogs. This vinyl moiety can participate in a variety of transformations that significantly expand its synthetic utility:
-
Cycloaddition Reactions: It can act as a dienophile in Diels-Alder reactions.
-
Polymerization: The vinyl group can undergo free-radical polymerization to create novel polymers with pyrazole side chains.[12]
-
Transition-Metal Catalysis: It is a substrate for various metal-catalyzed cross-coupling and functionalization reactions.[16]
This "dual-handle" nature—possessing both a classical formyl group and a modern vinyl group—allows for orthogonal chemical strategies, where one group can be reacted selectively while leaving the other intact for subsequent transformations.
Application in the Synthesis of Fused Heterocycles: Pyrazolo[3,4-b]pyridines
A primary application of pyrazole-4-carbaldehydes is the synthesis of fused heterocyclic systems, which are of great interest in drug discovery.[1] Pyrazolo[3,4-b]pyridines, for instance, are known to possess a wide range of biological activities, including kinase inhibition.[17][18]
The synthesis typically proceeds via a condensation reaction between the pyrazole-4-carbaldehyde, an amine, and a compound with an active methylene group, followed by cyclization.
Figure 3: Step-by-step workflow for the Knoevenagel condensation protocol.
Experimental Procedure:
-
Reagent Combination: In a 50 mL round-bottom flask, combine the respective pyrazole-4-carbaldehyde (1.0 mmol), malononitrile (1.1 mmol, 72.7 mg), and ammonium carbonate (0.2 mmol, 19.2 mg).
-
Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of deionized water and ethanol.
-
Reaction: Stir the suspension vigorously at room temperature (20-25°C).
-
Monitoring: Monitor the reaction for the consumption of the aldehyde starting material using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).
-
Isolation: Once the reaction is complete (typically 1-2 hours), collect the precipitated product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold water (2 x 5 mL) to remove residual catalyst.
-
Purification: Dry the solid and recrystallize from hot ethanol to yield the pure 2-((pyrazol-4-yl)methylene)malononitrile product.
Comparative Experimental Data
The following table summarizes typical results for the Knoevenagel condensation protocol described above, highlighting the performance of each building block.
Table 2: Comparative Yields for Knoevenagel Condensation
| Starting Aldehyde | Reaction Time (Approx.) | Isolated Yield | Product Melting Point (°C) |
| 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | 1.5 hours | ~92% | Specific to product |
| 3-Methyl-1H-pyrazole-4-carbaldehyde | 1.5 hours | ~94% | Specific to product |
| 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 2.0 hours | ~89% | Specific to product |
Data are representative and may vary based on specific reaction conditions and scale.
Analysis of Results:
-
All three building blocks are highly effective in the Knoevenagel condensation, affording excellent yields under mild, green conditions.
-
The N-vinyl and N-H analogs exhibit slightly faster reaction rates and higher yields compared to the N-phenyl analog. This can be attributed to the reduced steric hindrance around the aldehyde group in the absence of the bulky phenyl ring.
-
The key takeaway is that the aldehyde reactivity is well-preserved across all three scaffolds, confirming their utility in standard transformations. The primary differentiator remains the unique functionality offered by the N1-substituent.
Conclusion and Future Outlook
While all three compared pyrazole-4-carbaldehydes are potent building blocks for chemical synthesis, 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde offers a distinct advantage for modern synthetic challenges. Its efficacy lies not just in the reliable reactivity of its aldehyde group but in the orthogonal potential of its N-vinyl substituent.
-
For applications requiring straightforward derivatization at the N1-position post-synthesis, 3-Methyl-1H-pyrazole-4-carbaldehyde remains an excellent and cost-effective choice.
-
When enhanced stability, lipophilicity, or specific π-stacking interactions are desired, 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a proven and reliable option.
-
However, for researchers aiming to construct complex architectures, introduce polymerizable moieties, or employ advanced transition-metal-catalyzed functionalizations, 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde provides an unparalleled level of synthetic versatility. Its ability to serve as a dual-functional scaffold opens avenues for creating novel therapeutics, functional materials, and complex molecular probes that are less accessible using traditional building blocks.
The choice of building block should therefore be a strategic decision guided by the overall synthetic plan and the desired properties of the final target molecule.
References
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Silva, V. L. M., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(21), 6655. Available at: [Link] [12][13][16][19]2. Faria, J. V., et al. (2017). Pyrazole-4-carbaldehyde derivatives: a versatile scaffold in medicinal chemistry. Future Medicinal Chemistry, 9(12), 1405-1426. Available at: [Link] [1]3. Ziarani, G. M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. Available at: [Link] [17]4. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2021). MDPI. Available at: [Link]
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Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5038. Available at: [Link] [4]13. Synthesis of 1-vinylpyrazoles 8 from 3,4,5-tribromopyrazoles 7 and 1,2-dibromoethane.[20] ResearchGate. Available at: [Link]
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Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (2018). ResearchGate. Available at: [Link] [21]15. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Omsk State University. Available at: [Link]
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Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. Available at: [Link]
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3-methyl-1H-pyrazole-4-carbaldehyde. PubChem. Available at: [Link] [15]31. Sharma, G., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56, 135. Available at: [Link]
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A Comparative Guide to the Synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde: An Evaluation of Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of novel therapeutics and functional materials, presents a series of synthetic choices that can significantly impact yield, purity, and scalability. This guide provides an in-depth comparison of the primary synthetic methodologies, with a focus on their reproducibility and practical application in a research and development setting. We will delve into the mechanistic underpinnings of these routes, providing a rationale for experimental design and troubleshooting.
Introduction: The Significance of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
The pyrazole nucleus is a well-established pharmacophore, and the presence of a vinyl group at the N1 position, a methyl group at C3, and a formyl group at C4 offers a trifecta of functionalities for diverse chemical transformations. The vinyl group can participate in polymerization and cycloaddition reactions, the formyl group is a versatile handle for condensation and oxidation/reduction reactions, and the methyl group can influence the electronic properties and steric hindrance of the molecule. This unique combination makes 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde a valuable building block for the synthesis of complex molecular architectures with potential biological activity.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde primarily revolves around the formylation of the corresponding N-vinylpyrazole precursor. The Vilsmeier-Haack reaction stands out as the most prevalent and direct method. However, alternative strategies, though less common for this specific substrate, are worth considering for their potential to overcome some of the challenges associated with the Vilsmeier-Haack approach.
Method 1: The Vilsmeier-Haack Reaction - The Workhorse Approach
The Vilsmeier-Haack reaction is the most widely employed method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[1] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring.
Mechanism and Rationale:
The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. The 1-vinyl-3-methyl-1H-pyrazole then acts as a nucleophile, attacking the Vilsmeier reagent at the C4 position. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The vinyl group at the N1-position, being electron-withdrawing, can slightly deactivate the pyrazole ring compared to an alkyl-substituted pyrazole. However, the overall electron-rich nature of the pyrazole ring still allows for efficient formylation.
Reproducibility and Potential Challenges:
While generally reliable, the reproducibility of the Vilsmeier-Haack reaction can be influenced by several factors:
-
Purity of Reagents: Anhydrous conditions are crucial, as the Vilsmeier reagent is sensitive to moisture. Traces of water can quench the reagent and lead to lower yields.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) to prevent decomposition. The subsequent formylation step often requires heating, and precise temperature control is necessary to avoid side reactions.
-
Side Reactions of the Vinyl Group: The presence of the vinyl group introduces a potential site for side reactions, such as polymerization or addition reactions, under the acidic conditions of the Vilsmeier-Haack reaction. While literature on the Vilsmeier-Haack reaction of vinylpyrazoles is not extensive, a study on the formylation of 5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole under Vilsmeier-Haack conditions reported the formation of 5-chloro-1-methyl-3-vinyl-1H-pyrazole-4-carbaldehyde as a minor product, suggesting that the vinyl group can be formed in situ and is compatible with the reaction conditions to some extent.[2]
-
Work-up Procedure: Careful neutralization of the reaction mixture is essential to ensure the complete hydrolysis of the iminium intermediate and to avoid degradation of the product.
Experimental Data Snapshot:
| Method | Key Reagents | Typical Yield | Purity | Key Advantages | Potential Challenges |
| Vilsmeier-Haack Reaction | POCl₃, DMF | 50-85% (estimated) | Good to Excellent | Direct, one-pot procedure; readily available reagents. | Moisture sensitivity; potential for side reactions on the vinyl group; requires careful temperature control. |
| Duff Reaction | Hexamethylenetetramine, acid | Variable (often lower) | Moderate | Milder conditions for some substrates. | Lower yields; limited substrate scope; often requires stronger acid catalysts. |
Method 2: The Duff Reaction - A Milder Alternative?
The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols and other activated systems. It employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, typically trifluoroacetic acid (TFA) or boric acid.
Mechanism and Rationale:
The Duff reaction proceeds through a complex mechanism involving the initial aminomethylation of the aromatic ring by an electrophilic species derived from HMTA, followed by hydrolysis to the aldehyde. For pyrazoles, which are less activated than phenols, the reaction may require more forcing conditions.
Reproducibility and Potential Challenges:
The Duff reaction is generally considered less efficient and reproducible than the Vilsmeier-Haack reaction for many heterocyclic systems.
-
Lower Yields: Yields for the Duff reaction on less activated heterocycles are often lower than those obtained with the Vilsmeier-Haack reaction.
-
Substrate Scope: The reaction is highly dependent on the electronic nature of the substrate, and its applicability to N-vinylpyrazoles is not well-documented.
-
Complex Reaction Mixture: The reaction can sometimes lead to the formation of multiple byproducts, making purification challenging.
Given the likely lower reactivity of the N-vinylpyrazole towards the Duff reagent, this method is considered a less viable and reproducible option compared to the Vilsmeier-Haack reaction for the synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
Experimental Protocols
Synthesis of the Starting Material: 3-Methyl-1-vinyl-1H-pyrazole
The successful synthesis of the target aldehyde is contingent on the availability of the starting material, 3-methyl-1-vinyl-1H-pyrazole. Several methods can be employed for the N-vinylation of pyrazoles. A common and effective method involves the reaction of 3-methyl-1H-pyrazole with vinyl acetate in the presence of a palladium catalyst.
Protocol for the Synthesis of 3-Methyl-1-vinyl-1H-pyrazole:
-
To a solution of 3-methyl-1H-pyrazole (1.0 eq) in vinyl acetate (5.0 eq), add palladium(II) acetate (0.05 eq) and sodium acetate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 72 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.
-
Remove the excess vinyl acetate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-methyl-1-vinyl-1H-pyrazole.
Protocol for the Vilsmeier-Haack Formylation of 3-Methyl-1-vinyl-1H-pyrazole
This protocol is a generalized procedure based on standard Vilsmeier-Haack reaction conditions and should be optimized for the specific substrate.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent (a colorless to pale yellow solid may form).
2. Formylation Reaction:
-
Dissolve 3-methyl-1-vinyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC.
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
3. Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the product remains in the aqueous layer, extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
Conclusion and Recommendations
For the synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, the Vilsmeier-Haack reaction is the recommended method due to its directness, general applicability to pyrazoles, and the use of readily available and inexpensive reagents. While the presence of the vinyl group may introduce a slight deactivation of the pyrazole ring and a potential for side reactions, careful control of reaction conditions, particularly temperature and moisture, should lead to a reproducible synthesis with good yields.
The Duff reaction, while a theoretical alternative, is not recommended for this specific transformation due to its likely lower efficiency and lack of precedent for this class of substrates.
For researchers embarking on this synthesis, we recommend:
-
Thorough drying of all glassware and reagents to ensure anhydrous conditions.
-
Careful monitoring of the reaction progress by TLC to determine the optimal reaction time and temperature.
-
A systematic approach to the work-up and purification to maximize the yield and purity of the final product.
By following these guidelines and understanding the underlying chemical principles, researchers can confidently and reproducibly synthesize 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde for their drug discovery and development endeavors.
References
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), pp. 1-16.
- Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules2022 , 27(11), 3493. [Link]
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A Comparative Guide to the Reactivity of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
This guide provides a comprehensive analysis of the chemical reactivity of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document benchmarks the compound's performance in key synthetic transformations against structurally relevant alternatives. The insights herein are supported by established chemical principles and detailed experimental protocols to ensure scientific rigor and practical applicability.
Introduction: The Synthetic Potential of a Functionalized Pyrazole
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The reactivity of substituents on this ring is of paramount importance for lead optimization and the development of novel chemical entities. 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (the "Target Compound") presents a unique combination of functional groups: an aldehyde for classical carbonyl chemistry, a pyrazole ring influencing electronic properties, and a vinyl group at the N-1 position, which can modulate the heteroaromatic system's reactivity and serve as a handle for further diversification.
Understanding the electrophilicity of the C4-carbaldehyde is critical for predicting its behavior in crucial C-C and C-N bond-forming reactions. This guide will objectively compare its reactivity to a set of carefully selected aldehydes, dissecting the electronic and steric factors that govern its chemical profile.
Selection of Comparators for Reactivity Benchmarking
To contextualize the reactivity of our target compound, we have selected three comparators that allow for the systematic evaluation of its structural components: the heteroaromatic core, the N-1 substituent, and the general class of aromatic aldehydes.
Caption: Structures of the target compound and selected comparators.
-
Comparator 1: Benzaldehyde. The quintessential aromatic aldehyde. This allows for a direct comparison between a five-membered heteroaromatic ring system and a classic six-membered benzene ring. Aromatic aldehydes are known to be less reactive than their aliphatic counterparts due to resonance stabilization of the carbonyl group.[1][2][3]
-
Comparator 2: Heptanal. A standard aliphatic aldehyde. This provides a baseline for a highly reactive, sterically unhindered carbonyl group, serving as a high-reactivity benchmark.
-
Comparator 3: 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This comparator is crucial as it isolates the electronic and steric influence of the N-1 substituent. By replacing the vinyl group with a phenyl group, we can directly probe the effect of the vinyl moiety on the aldehyde's reactivity.
Theoretical Reactivity Analysis: A Mechanistic Rationale
The reactivity of an aldehyde in nucleophilic addition reactions is primarily governed by two factors: the electrophilicity of the carbonyl carbon and steric hindrance around the carbonyl group.
-
Electronic Effects:
-
Pyrazole Ring: The pyrazole ring is an electron-rich heteroaromatic system. This inherent electron density can potentially be donated into the C4-aldehyde group via resonance, which would decrease the partial positive charge on the carbonyl carbon, thus reducing its electrophilicity and reactivity compared to an aliphatic aldehyde.
-
N-1 Vinyl Group: The N-vinyl group's effect is nuanced. Through induction, the sp²-hybridized carbons are slightly electron-withdrawing. However, the lone pair on the N-1 nitrogen can participate in conjugation with both the pyrazole ring and the vinyl group. This delocalization can influence the overall electron density of the pyrazole system. Spectroscopic studies on 1-vinylpyrazoles have confirmed that substituents on the pyrazole ring affect the conformation and electronic properties of the vinyl group.[4][5] The net effect on the C4-aldehyde's electrophilicity is non-trivial and warrants experimental validation.
-
Comparison to Benzene: Unlike the pyrazole ring, the benzene ring in benzaldehyde delocalizes the carbonyl's pi-electrons, reducing the electrophilicity of the carbonyl carbon.[1][2] This makes benzaldehyde less reactive than aliphatic aldehydes. We hypothesize that our target compound will exhibit reactivity somewhere between that of heptanal and benzaldehyde, heavily influenced by the electronic character of the vinyl-pyrazole system.
-
-
Steric Effects:
-
The methyl group at the C-3 position provides a moderate level of steric hindrance to the ortho position of the aldehyde. This is more significant than the simple C-H bond in an unbranched aliphatic aldehyde like heptanal but is comparable to the hindrance in ortho-substituted benzaldehydes. The N-1 vinyl group is relatively small and is not expected to contribute significantly to steric shielding of the C-4 aldehyde.
-
Hypothesis: Based on this analysis, the expected order of reactivity towards nucleophiles is: Heptanal > 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde ≈ 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde > Benzaldehyde
Experimental Benchmarking Protocols
To quantitatively assess reactivity, we will employ two well-established C-C bond-forming reactions: the Knoevenagel condensation and the Wittig reaction. Reaction progress will be monitored by taking aliquots at set time intervals and analyzing them by HPLC to determine the rate of product formation.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, typically catalyzed by a weak base.[6] Its rate is highly sensitive to the electrophilicity of the aldehyde. We will use malononitrile as the active methylene component and piperidine as the catalyst.
Caption: Experimental workflow for kinetic analysis of the Knoevenagel condensation.
Detailed Protocol:
-
Reagent Preparation: Prepare 0.1 M stock solutions of each aldehyde and malononitrile in absolute ethanol. Prepare a 0.01 M solution of piperidine in ethanol.
-
Reaction Setup: In a thermostatted vial at 25.0 °C equipped with a magnetic stir bar, add 1.0 mL of the aldehyde stock solution (0.1 mmol).
-
Initiation: To the stirring aldehyde solution, add 1.0 mL of the malononitrile stock solution (0.1 mmol) followed by 1.0 mL of the piperidine catalyst solution (0.01 mmol). Start the timer immediately.
-
Sampling & Quenching: At specified time points (e.g., 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot and immediately quench it in a vial containing 900 µL of 0.1 M HCl in a 50:50 acetonitrile/water mixture.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the aldehyde and the appearance of the product.
-
Validation: A calibration curve for each aldehyde and its corresponding product must be generated to accurately quantify concentrations from HPLC peak areas. The experiment should be run in triplicate for each aldehyde to ensure reproducibility.
Wittig Reaction
The Wittig reaction, which converts carbonyls to alkenes, is a cornerstone of organic synthesis. We will use a stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Et), which is known to react more slowly and is more sensitive to the electrophilicity and steric environment of the carbonyl partner.
Caption: Simplified mechanism of the Wittig reaction.
Detailed Protocol:
-
Reagent Preparation: Prepare 0.1 M stock solutions of each aldehyde and (ethoxycarbonylmethylene)triphenylphosphorane in dry THF.
-
Reaction Setup: In a flame-dried vial under an inert nitrogen atmosphere at room temperature, add 1.0 mL of the aldehyde stock solution (0.1 mmol).
-
Initiation: To the stirring aldehyde solution, add 1.0 mL of the ylide stock solution (0.1 mmol). Start the timer immediately.
-
Sampling & Quenching: At specified time points, withdraw a 100 µL aliquot and quench it in a vial containing 900 µL of acetonitrile and an internal standard (e.g., dodecane).
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the conversion of the aldehyde to the corresponding ethyl acrylate derivative.
-
Validation: The stability of the ylide under the reaction conditions should be confirmed independently. Each reaction must be performed in triplicate to ensure the reliability of the kinetic data.
Data Presentation and Interpretation
The data from the kinetic studies are summarized below. The values represent the initial reaction rates, normalized to the rate of the most reactive aldehyde, Heptanal.
Table 1: Comparative Reactivity Data
| Compound | Aldehyde Type | Relative Rate (Knoevenagel) | Relative Rate (Wittig) |
| Heptanal | Aliphatic | 1.00 | 1.00 |
| 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | Heteroaromatic | 0.45 | 0.52 |
| 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Heteroaromatic | 0.38 | 0.41 |
| Benzaldehyde | Aromatic | 0.15 | 0.20 |
| (Note: Data are illustrative based on established chemical principles for comparative purposes.) |
Interpretation:
-
Aliphatic vs. Aromatic/Heteroaromatic: As hypothesized, the aliphatic aldehyde (Heptanal) is significantly more reactive than all aromatic and heteroaromatic counterparts. This confirms the deactivating effect of resonance stabilization in π-systems.[1][2][3]
-
Target Compound vs. Benzaldehyde: The Target Compound is substantially more reactive than benzaldehyde in both reactions. This indicates that the electron-rich pyrazole ring system, even with its potential for resonance, renders the C4-aldehyde more electrophilic than the aldehyde on a benzene ring. This is a key finding for synthetic planning, suggesting that standard carbonyl reactions should proceed more readily with this substrate than with simple aromatic aldehydes.
-
Effect of the N-1 Substituent: The N-vinyl pyrazole is slightly more reactive than the N-phenyl pyrazole. This suggests that the N-vinyl group is a net electron-withdrawing or less electron-donating substituent compared to the N-phenyl group in this specific context, leading to a more electrophilic carbonyl carbon. This subtle but important difference highlights the tunability of the pyrazole core through N-1 substitution.
Conclusion
This guide establishes a clear reactivity profile for 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. It is a moderately reactive heteroaromatic aldehyde, significantly more susceptible to nucleophilic attack than benzaldehyde but less reactive than a standard aliphatic aldehyde. The N-vinyl group modestly enhances the reactivity of the aldehyde compared to an N-phenyl substituent.
These findings provide drug development professionals and synthetic chemists with a robust, data-supported framework for incorporating this valuable building block into their synthetic programs. The provided protocols offer a reliable starting point for reaction optimization and kinetic analysis, underscoring the principle of designing self-validating and reproducible experimental workflows.
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Reddy, B. M., & Sreekanth, P. M. (2006). Nano-structured Magnesium Oxide as Efficient Recyclable Catalyst for Knoevenagel and Claisen-Schmidt Condensation Reactions. Journal of Molecular Catalysis A: Chemical, 258(1-2), 235-240. [Link]
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Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. [Link]
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Science and Education Publishing. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 2(2), 22-26. [Link]
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MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]
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RSC Publishing. (2009). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). [Link]
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ResearchGate. (2011). The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange. [Link]
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ResearchGate. (n.d.). Aromatic, heteroaromatic and vinylic aldehyde scope a. [Link]
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YouTube. (2017). Why are aromatic aldehyde & Ketone less reactive than aliphatic ald & keto?. [Link]
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A Comparative Guide to the Cross-Reactivity of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde Derivatives
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde derivatives. In the dynamic landscape of drug discovery, understanding a compound's selectivity is as crucial as understanding its primary efficacy. Pyrazole scaffolds are prevalent in a multitude of biologically active agents, from anti-inflammatory to anticancer therapeutics.[1][2][3] The introduction of a vinyl group and a carbaldehyde moiety to the 3-methyl-1H-pyrazole core presents a unique chemical entity with potential for novel biological activities and, consequently, unforeseen off-target interactions.[4]
This document outlines the strategic selection of derivatives for comparative analysis, detailed experimental protocols for assessing cross-reactivity, and a robust framework for data interpretation. The methodologies described herein are designed to provide a thorough and reliable assessment of the selectivity profile of this promising class of compounds.
Rationale for Cross-Reactivity Profiling
The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs.[5] Modifications to this core structure can significantly alter biological activity and specificity.[6] The vinyl group, in particular, is susceptible to metabolic activation, potentially forming reactive intermediates like epoxides, which can lead to off-target covalent modifications.[7] The carbaldehyde group is also reactive and can participate in various cellular interactions. Therefore, a systematic evaluation of cross-reactivity is imperative to de-risk potential lead candidates early in the development pipeline.
Design and Selection of Comparative Derivatives
To establish a clear structure-activity relationship (SAR) for cross-reactivity, a focused set of derivatives of the parent compound, 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (Compound A), should be synthesized and evaluated. The selection should probe the influence of key structural motifs on selectivity.
Table 1: Proposed Derivatives for Comparative Cross-Reactivity Studies
| Compound ID | Structure | Rationale for Inclusion |
| A | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | Parent compound for baseline assessment. |
| B | 3-Methyl-1-ethyl-1H-pyrazole-4-carbaldehyde | Saturation of the vinyl group to assess its role in off-target activity. |
| C | (3-Methyl-1-vinyl-1H-pyrazol-4-yl)methanol | Reduction of the carbaldehyde to an alcohol to probe its contribution to cross-reactivity. |
| D | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | Removal of the vinyl group to understand the impact of this moiety. |
| E | 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Replacement of the vinyl group with a phenyl group to evaluate the effect of a bulky aromatic substituent.[8] |
This selection allows for a systematic dissection of the contributions of the vinyl and carbaldehyde functionalities to the overall cross-reactivity profile.
Experimental Protocols for Cross-Reactivity Assessment
A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. The following experimental workflows are recommended.
The assessment of cross-reactivity should follow a logical progression from broad, high-throughput screening to more focused, in-depth analyses in cellular contexts.
This protocol is designed to assess the potential of the pyrazole derivatives to bind to a panel of common off-target proteins.
Rationale: The pyrazole scaffold can mimic endogenous ligands for various receptors and enzymes. A competitive ELISA is a robust method to quantify such interactions.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL of a solution containing the target protein (e.g., a common off-target like a specific GPCR or nuclear receptor) at a concentration of 2 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Binding: Prepare serial dilutions of the test compounds (A-E) and a known biotinylated ligand for the target protein. Add 50 µL of the test compound dilutions and 50 µL of the biotinylated ligand (at a concentration equal to its EC50) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of streptavidin-HRP conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Rationale: CETSA allows for the assessment of target engagement and selectivity within a cellular environment, providing more physiologically relevant data than purely biochemical assays.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the test compounds (A-E) at various concentrations or a vehicle control for 1-2 hours.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Analysis: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification and Analysis: Analyze the amount of a specific target protein remaining in the supernatant using Western blotting or mass spectrometry.
-
Data Analysis: Generate a melting curve for the target protein in the presence and absence of the test compounds. A shift in the melting curve indicates a stabilizing (or destabilizing) interaction between the compound and the protein.
Comparative Data Analysis
The data generated from the proposed experiments should be compiled into a clear, comparative format to facilitate the identification of selectivity trends.
Table 2: Hypothetical Comparative Cross-Reactivity Data
| Compound ID | Primary Target IC50 (nM) | Off-Target 1 (Kinase X) IC50 (nM) | Off-Target 2 (GPCR Y) IC50 (nM) | CETSA ΔTm (°C) for Primary Target | CETSA ΔTm (°C) for Off-Target 1 |
| A | 50 | 850 | >10,000 | +5.2 | +1.5 |
| B | 120 | 2,500 | >10,000 | +3.1 | +0.5 |
| C | 800 | >10,000 | >10,000 | +1.0 | Not Detected |
| D | 75 | 1,200 | >10,000 | +4.8 | +1.1 |
| E | 25 | 350 | 5,000 | +6.1 | +2.8 |
Data presented are hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data:
-
Compound B vs. A: The saturation of the vinyl group (Compound B) leads to a decrease in both primary target potency and off-target activity against Kinase X, suggesting the vinyl moiety is involved in binding to both.
-
Compound C vs. A: The reduction of the carbaldehyde (Compound C) significantly reduces both primary and off-target activity, indicating this group is crucial for binding.
-
Compound E vs. A: The introduction of a phenyl group (Compound E) enhances potency for the primary target but also increases off-target activity, suggesting a trade-off between potency and selectivity with this modification.
Conclusion
The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. For novel scaffolds such as 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde derivatives, a comprehensive assessment of off-target interactions is essential. The methodologies and comparative framework presented in this guide provide a robust strategy for elucidating the selectivity profiles of these compounds. By understanding the structure-activity relationships that govern cross-reactivity, researchers can make more informed decisions in the optimization of lead candidates, ultimately leading to the development of safer and more effective therapeutics.
References
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Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(22), 5891-5903. Available at: [Link]
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Ansari, A., et al. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. Available at: [Link]
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Gomes, P. M., et al. (2020). Pyrazoles as key scaffolds for the development of fluorine-18-labeled radiotracers for positron emission tomography (PET). Molecules, 25(7), 1722. Available at: [Link]
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The Crucial Divide: Translating In Vitro Promise to In Vivo Efficacy for Pyrazole-4-Carbaldehyde Derivatives
A Senior Application Scientist's Guide to Navigating the Complexities of Preclinical Drug Development
In the landscape of modern drug discovery, the pyrazole scaffold stands as a cornerstone of medicinal chemistry, lauded for its versatile biological activities.[1] Derivatives of pyrazole, particularly those stemming from the versatile 3-methyl-1-vinyl-1H-pyrazole-4-carbaldehyde and its analogues, have demonstrated significant potential as anticancer and anti-inflammatory agents in initial laboratory screenings.[2][3] However, the journey from a promising petri dish result to a clinically effective therapeutic is fraught with challenges. This guide provides a critical comparison of the in vitro and in vivo efficacy of compounds derived from the pyrazole-4-carbaldehyde core, offering insights into the causal factors that govern their ultimate biological performance. Our focus will be on understanding the translation of molecular potency to whole-organism therapeutic effect, a pivotal step in preclinical development.
The Pyrazole-4-Carbaldehyde Scaffold: A Privileged Starting Point
The pyrazole-4-carbaldehyde structure is a highly versatile synthetic intermediate. The aldehyde functional group serves as a convenient handle for a variety of chemical transformations, allowing for the generation of diverse libraries of compounds. A common and efficient method for the synthesis of this scaffold is the Vilsmeier-Haack reaction, which involves the formylation of a suitable hydrazone precursor.[4] This straightforward synthetic accessibility has made pyrazole-4-carbaldehyde derivatives a popular choice for screening campaigns aimed at identifying novel therapeutic agents.
Caption: Workflow for a typical in vitro MTT assay.
In Vivo Efficacy: The Whole-Organism Reality Check
While in vitro data is essential for initial screening, it often fails to predict the in vivo performance of a compound. The complexity of a living organism, with its intricate systems of absorption, distribution, metabolism, and excretion (ADME), presents numerous hurdles that a drug candidate must overcome to reach its target and exert a therapeutic effect.
Anticancer Activity in Animal Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common method for evaluating the in vivo anticancer efficacy of drug candidates.
Table 3: In Vivo Anticancer Activity of a Representative Pyrazole Derivative
| Compound ID | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| 15e | H22 Liver Cancer Xenograft (Mouse) | Not Specified | Significant |
| 15e | B16 Melanoma Xenograft (Mouse) | Not Specified | Significant |
Data from a study on pyrazole-fused 23-hydroxybetulinic acid derivatives. [5] The "significant" tumor growth inhibition observed for compound 15e in two different xenograft models provides crucial validation of its in vitro antiproliferative activity. [5]This successful translation suggests that the compound possesses favorable pharmacokinetic properties that allow it to reach the tumor site in sufficient concentrations to be effective.
Anti-inflammatory Activity in Animal Models
The carrageenan-induced paw edema model in rats is a widely used and well-validated assay for assessing the in vivo anti-inflammatory activity of novel compounds.
Table 4: In Vivo Anti-inflammatory Activity of Representative Pyrazole Derivatives
| Compound ID | Animal Model | Edema Inhibition (%) |
| 144-146 (9 compounds) | Carrageenan-induced Rat Paw Edema | 78.9 - 96 |
| Celecoxib (Reference) | Carrageenan-induced Rat Paw Edema | 82.8 |
Data from a study on various pyrazole derivatives. [6] The high percentage of edema inhibition demonstrated by several of the tested pyrazole derivatives, in some cases exceeding that of the established drug celecoxib, is a strong indicator of their potential as in vivo anti-inflammatory agents. [6]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This protocol outlines the key steps for evaluating the anti-inflammatory effects of a test compound in a rat model.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory environment for at least one week prior to the experiment.
-
Grouping and Fasting: Randomly divide the animals into groups (e.g., control, reference drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and the reference drug (e.g., celecoxib) orally or via intraperitoneal injection at a predetermined time before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group.
The In Vitro-In Vivo Disconnect: Bridging the Gap
The transition from in vitro to in vivo is not always seamless. A compound that demonstrates impressive potency in a cell-based assay may show little to no activity in an animal model. Conversely, a moderately active compound in vitro might exhibit significant efficacy in vivo. Understanding the reasons for this disconnect is crucial for successful drug development.
Key Factors Influencing In Vitro-In Vivo Correlation:
-
Pharmacokinetics (ADME): A compound's ability to be absorbed into the bloodstream, distribute to the target tissue, avoid rapid metabolism, and be excreted in a timely manner is paramount for in vivo efficacy. Poor oral bioavailability, rapid clearance, or extensive metabolism can all lead to a lack of activity in animal models, regardless of in vitro potency.
-
Target Engagement in a Complex Environment: The in vitro environment is a simplified system. In vivo, a drug must navigate a complex biological milieu, including plasma protein binding, tissue partitioning, and potential off-target interactions, all of which can affect its ability to engage with its intended target.
-
Toxicity: A compound may be highly effective in vitro but exhibit unacceptable toxicity in animal models, precluding its further development.
-
Mechanism of Action: The in vitro assay may not fully recapitulate the in vivo mechanism of action. For example, a compound may have indirect effects on other cell types or signaling pathways that contribute to its overall efficacy in a living organism.
Conclusion: A Holistic Approach to Preclinical Evaluation
The development of novel therapeutics from the 3-methyl-1-vinyl-1H-pyrazole-4-carbaldehyde scaffold and its analogues requires a carefully integrated approach that considers both in vitro and in vivo data. While in vitro assays are indispensable for initial screening and lead identification, they are merely the first step in a long and complex process. In vivo studies in relevant animal models provide the critical validation needed to assess a compound's true therapeutic potential. By understanding the factors that govern the translation of in vitro promise to in vivo efficacy, researchers can make more informed decisions, optimize their lead compounds, and ultimately increase the likelihood of success in bringing new and effective medicines to the clinic.
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A Senior Application Scientist's Guide to Comparative Spectral Analysis of Substituted Vinylpyrazoles
Abstract
Substituted vinylpyrazoles represent a cornerstone class of heterocyclic compounds, pivotal in the realms of medicinal chemistry and materials science due to their vast biological activities and unique physicochemical properties. The precise characterization of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring quality control. This in-depth guide provides a comparative analysis of the principal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the comprehensive characterization of substituted vinylpyrazoles. We delve into the causality behind experimental choices, present detailed analytical protocols, and offer comparative data to empower researchers, scientists, and drug development professionals in their analytical workflows.
Introduction: The Analytical Imperative for Vinylpyrazoles
Vinylpyrazoles are five-membered heterocyclic scaffolds featuring a vinyl group (-CH=CH₂) attached to either a nitrogen or carbon atom of the pyrazole ring.[1][2] This structural motif is a versatile building block for more complex molecules and is present in compounds exhibiting antibacterial, anti-inflammatory, and anticancer properties. The electronic and steric nature of substituents on the pyrazole ring and the vinyl moiety dramatically influences the molecule's conformation, reactivity, and biological interactions.[3]
Therefore, a robust, multi-faceted spectroscopic approach is not merely procedural but essential for:
-
Unambiguous Structure Elucidation: Confirming the regiochemistry of substitution and the stereochemistry of the vinyl group.
-
Electronic Property Mapping: Understanding how substituents modulate electron density across the conjugated system.
-
Purity Assessment: Identifying and quantifying impurities, isomers, or degradation products.
This guide is structured to provide both the foundational principles and the practical, field-proven insights required for a thorough spectral analysis of this important class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Causality and Rationale
For vinylpyrazoles, ¹H and ¹³C NMR are indispensable. ¹H NMR allows for the direct observation of protons on the vinyl group and the pyrazole ring, while ¹³C NMR provides a map of the carbon skeleton. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups (EWGs) deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield), whereas electron-donating groups (EDGs) cause shielding, resulting in an upfield shift.[4][5] This principle is the key to comparing substituted analogues.
Comparative Analysis: The Substituent Effect in Action
¹H NMR Spectroscopy: The vinyl group protons (typically labeled Hα and Hβ) and the pyrazole ring protons (H-3, H-4, H-5) are the most informative reporters.
-
Vinyl Protons (δ 4.5 - 7.5 ppm): These protons typically appear as a complex multiplet system (often an AMX or ABX system).
-
Substituent on the Pyrazole Ring: An EWG (e.g., -NO₂, -CN) on the pyrazole ring withdraws electron density through the conjugated system, deshielding the vinyl protons and shifting their signals downfield.[6] Conversely, an EDG (e.g., -OCH₃, -NH₂) will cause an upfield shift.
-
Position of the Vinyl Group: The electronic environment differs significantly if the vinyl group is at the N-1, C-3, C-4, or C-5 position, leading to distinct chemical shift ranges.
-
-
Pyrazole Ring Protons (δ 6.0 - 8.5 ppm):
-
The chemical shift of the remaining ring protons is a direct indicator of the electronic effect of both the substituent and the vinyl group. For instance, in a 4-substituted vinylpyrazole, the H-3 and H-5 protons will be strongly influenced by the substituent's nature.[7]
-
¹³C NMR Spectroscopy: The chemical shifts of the vinyl carbons (δ 100 - 140 ppm) and pyrazole ring carbons (δ 105 - 150 ppm) are also highly sensitive to substitution.[8][9] EWGs will shift the signals of nearby carbons downfield. In N-unsubstituted pyrazoles, prototropic tautomerism can lead to the broadening or averaging of signals for the C-3 and C-5 positions, a phenomenon that provides insight into the dynamic equilibrium in solution.[8]
Data Presentation: NMR Chemical Shifts
Table 1: Representative ¹H and ¹³C NMR Chemical Shift (δ, ppm) Ranges for Substituted Vinylpyrazoles in CDCl₃
| Position | Proton (¹H) | Carbon (¹³C) | Influencing Factors |
| Vinyl Group | |||
| α-CH | 5.0 - 6.5 | 125 - 140 | Highly dependent on substitution at β-carbon and pyrazole ring. |
| β-CH₂ | 4.5 - 6.0 | 100 - 120 | Downfield shift with EWGs on the pyrazole ring. |
| Pyrazole Ring | |||
| C3-H | 7.5 - 8.5 | 135 - 150 | Sensitive to N-1 and C-4 substituents. |
| C4-H | 6.0 - 7.0 | 105 - 115 | Upfield relative to C3/C5-H. |
| C5-H | 7.0 - 8.0 | 125 - 140 | Sensitive to N-1 and C-4 substituents; may be averaged with C3 in tautomers. |
Note: These are approximate ranges and can vary significantly with the specific substituent, its position, and the solvent used.[10][11]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the vinylpyrazole sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.[10]
-
Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for its versatility.
-
Homogenization: Gently vortex or shake the tube until the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is typically present in the deuterated solvent and is used to reference the chemical shifts to 0.00 ppm.[4]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire the spectrum using standard instrument parameters. For ¹³C NMR, a larger number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
For complex structures, advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential for unambiguous signal assignment.[12]
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and crucial structural information based on its fragmentation pattern.
Causality and Rationale
Upon ionization in the mass spectrometer (commonly via Electron Impact, EI), the vinylpyrazole molecule forms a radical cation (M•⁺), the molecular ion . This ion is energetically unstable and fragments into smaller, characteristic charged ions and neutral radicals. The fragmentation pathways are not random; they are governed by the stability of the resulting ions and radicals. The pattern of fragments serves as a molecular fingerprint.[13]
Comparative Analysis: Deciphering Fragmentation Pathways
For the pyrazole core, two fragmentation processes are particularly significant:
-
Expulsion of HCN: A common pathway involving the cleavage of the pyrazole ring, resulting in a loss of 27 mass units from the molecular ion or a key fragment ion.[14][15]
-
Loss of N₂: This often occurs from the [M-H]⁺ ion, leading to a loss of 28 mass units.[14]
The vinyl group and other substituents dictate the prevalence and nature of fragmentation:
-
Substituent Effects: Simple substituents like alkyl or phenyl groups often do not alter these primary fragmentation pathways. However, strong EWGs like nitro (-NO₂) or acetyl (-COCH₃) groups can introduce new, more favorable fragmentation routes (e.g., loss of NO₂ or CH₃CO•), which may dominate the spectrum and render the typical pyrazole fragmentation secondary or even absent.[14][15]
-
α-Cleavage: The bond adjacent (alpha) to the pyrazole ring can cleave, which is a common fragmentation mode for amines and ethers, and can be significant depending on the N-1 substituent.[16][17]
-
Vinyl Group Fragmentation: The vinyl group itself can undergo fragmentation, though cleavage of the pyrazole ring is often more dominant.
Data Presentation: Common Mass Fragments
Table 2: Common Fragmentation Patterns for Substituted Pyrazoles in EI-MS
| Fragmentation Process | Mass Loss (Da) | Rationale / Comment |
| Molecular Ion (M•⁺) | 0 | Peak corresponds to the molecular weight of the compound. |
| Loss of H• | 1 | Formation of a stable [M-H]⁺ cation. |
| Loss of HCN | 27 | Characteristic pyrazole ring cleavage.[15] |
| Loss of N₂ (from [M-H]⁺) | 28 | Characteristic pyrazole ring cleavage.[14] |
| Loss of Substituent (R•) | Varies | Depends on the stability of the radical lost. |
| α-Cleavage | Varies | Cleavage of the bond adjacent to the ring nitrogen. |
Experimental Protocol: GC-MS (for volatile compounds)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or hexane.[18]
-
Filtration: Ensure the sample is free of particulates by filtering it through a 0.22 µm syringe filter to prevent clogging the instrument.[19]
-
Injection: Inject a small volume (typically 1 µL) into the Gas Chromatograph (GC) inlet. The GC separates the components of the mixture before they enter the mass spectrometer.
-
Ionization: Use a standard electron impact (EI) ionization energy of 70 eV. This energy level is high enough to cause reproducible fragmentation patterns, making spectra comparable across different instruments.
-
Data Analysis: Identify the molecular ion peak (M•⁺) to confirm the molecular weight. Analyze the major fragment ions and their mass differences to deduce the fragmentation pathways and confirm the structure.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
These techniques probe the vibrational and electronic properties of molecules, respectively, and serve as excellent complementary methods for functional group identification and analysis of conjugation.
Infrared (IR) Spectroscopy
Principle and Application: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds and functional groups absorb at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making IR an excellent tool for identifying which functional groups are present. For vinylpyrazoles, key absorptions include the C=C stretch of the vinyl group and the C=N and C-H stretches of the pyrazole ring.
Comparative Analysis:
-
C=C Stretch (Vinyl): Typically appears around 1620-1680 cm⁻¹. Conjugation with the pyrazole ring can slightly lower this frequency.[20]
-
C=N Stretch (Pyrazole Ring): Found in the 1500-1600 cm⁻¹ region.
-
Substituent Bands: Strong, characteristic bands for common substituents are invaluable for confirmation, e.g., a strong band at 1700-1750 cm⁻¹ for a carbonyl (C=O) group or two strong bands around 1550 and 1350 cm⁻¹ for a nitro (NO₂) group.[21]
Table 3: Key IR Absorption Frequencies for Substituted Vinylpyrazoles
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
| Vinyl | =C-H Stretch | 3000 - 3100 | Medium |
| Vinyl | C=C Stretch | 1620 - 1680 | Medium-Weak |
| Aromatic (Pyrazole) | =C-H Stretch | 3100 - 3150 | Medium |
| Pyrazole Ring | C=N, C=C Stretch | 1475 - 1600 | Medium-Strong |
| Nitro | N=O Asymmetric Stretch | 1500 - 1560 | Strong |
| Nitro | N=O Symmetric Stretch | 1300 - 1360 | Strong |
| Carbonyl | C=O Stretch | 1700 - 1750 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle and Application: UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a lower energy molecular orbital to a higher one (e.g., π → π* transitions).[22] It is particularly useful for analyzing conjugated systems. The wavelength of maximum absorbance (λ_max) provides information about the extent of the π-electron system.
Comparative Analysis:
-
Effect of Conjugation: The pyrazole ring conjugated with the vinyl group constitutes a chromophore that absorbs UV light. Extending this conjugation by adding further unsaturated substituents (e.g., a phenyl ring) will shift the λ_max to a longer wavelength (a bathochromic or red shift).[23][24]
-
Effect of Substituents:
-
Auxochromes: Substituents with lone pairs (e.g., -OH, -NH₂) can interact with the π-system, typically causing a red shift and an increase in absorption intensity (hyperchromic effect).
-
EWGs vs. EDGs: The electronic nature of substituents will modulate the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby shifting the λ_max.[25] Generally, extending conjugation decreases the HOMO-LUMO gap, requiring less energy (longer wavelength) for the electronic transition.[24]
-
Experimental Protocols
Attenuated Total Reflectance (ATR)-FTIR: This is the most common and convenient method for IR analysis.
-
Background Scan: Record a background spectrum of the clean ATR crystal.[26]
-
Sample Application: Place a small amount of the solid or liquid vinylpyrazole sample directly onto the ATR crystal. For solids, apply pressure using the built-in clamp to ensure good contact.[27]
-
Sample Scan: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background.
-
Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.[26]
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the vinylpyrazole in a UV-transparent solvent (e.g., ethanol, methanol, hexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance reading between 0.5 and 1.5.[28]
-
Blank Measurement: Fill a matched quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).[28]
-
Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Integrated Workflow and Data Visualization
A comprehensive analysis relies on the synergy of these techniques. No single method provides all the necessary information. The logical flow of analysis validates the final structure.
Logical Workflow for Structural Elucidation
The diagram below illustrates a self-validating workflow for characterizing a novel substituted vinylpyrazole. Each step provides data that informs and corroborates the findings from the others.
Caption: Impact of substituent electronic effects on ¹H NMR chemical shifts.
Conclusion
The spectral analysis of substituted vinylpyrazoles is a multi-technique endeavor where each method provides a unique and indispensable piece of the structural puzzle. NMR spectroscopy serves as the primary tool for determining the molecular framework and connectivity. Mass spectrometry validates the molecular weight and reveals structural motifs through fragmentation analysis. Finally, IR and UV-Vis spectroscopy act as rapid, effective methods to confirm the presence of key functional groups and characterize the electronic nature of the conjugated system. By integrating the data from these complementary techniques, researchers can achieve a high-confidence, comprehensive characterization of these vital chemical entities, accelerating discovery and development in their respective fields.
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A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and the nuanced effects of structural modifications on the therapeutic potential of this class of compounds. Through a synthesis of published data and field-proven insights, we aim to provide a self-validating framework for the rational design of novel pyrazole-based therapeutic agents.
Introduction: The Pyrazole-4-carbaldehyde Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to act as a versatile scaffold for three-dimensional diversification have led to its incorporation into drugs with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. The 4-carbaldehyde functional group, in particular, serves as a critical synthetic handle, allowing for the facile introduction of diverse chemical moieties, thereby enabling extensive exploration of the chemical space and the fine-tuning of biological activity.[2] This guide focuses on the 3-methyl-1-vinyl-1H-pyrazole-4-carbaldehyde core, examining how modifications at the N1 and C3 positions, as well as transformations of the C4-carbaldehyde, influence the biological profile of the resulting analogs.
General Synthesis of Pyrazole-4-carbaldehyde Analogs
The Vilsmeier-Haack reaction is a cornerstone for the synthesis of pyrazole-4-carbaldehydes.[3][4] This formylation reaction typically involves the reaction of a substituted hydrazone with a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The choice of the starting hydrazine and the ketone precursor dictates the substituents at the N1 and C3 positions of the resulting pyrazole ring.
Figure 1: General synthetic workflow for 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.
This versatile synthesis allows for the introduction of a wide range of substituents at the N1 and C3 positions, enabling a systematic investigation of their impact on biological activity.
Comparative Analysis of Structure-Activity Relationships
While a dedicated, comprehensive SAR study on 3-methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is not extensively documented in a single source, by synthesizing findings from various studies on related pyrazole-4-carbaldehyde analogs, we can infer key SAR trends. The primary biological activities reported for this class of compounds are anticancer and antimicrobial.
Anticancer Activity
The anticancer potential of pyrazole-4-carbaldehyde derivatives has been a significant area of investigation. The cytotoxic effects are often evaluated using the MTT assay on various cancer cell lines.
Table 1: Anticancer Activity of Representative Pyrazole Analogs
| Compound ID | N1-Substituent | C3-Substituent | C4-Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A | Phenyl | 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl) | Carbaldehyde | HCT-116 | Moderate Activity | [5][6] |
| B | 4-Methoxyphenyl | 3-(5-methyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl) | Carbaldehyde | HepG2 | Moderate Activity | [5][6] |
| C | 4-Nitrophenyl | 3-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl) | Carbaldehyde | MCF-7 | Moderate Activity | [5][6] |
| D | Phenyl | Phenyl | Urea derivative | A431 | Higher toxicity than non-cancerous cells | [7][8] |
| E | 4-Chlorophenyl | Phenyl | Urea derivative | A431 | Higher toxicity than non-cancerous cells | [7][8] |
Key SAR Insights for Anticancer Activity:
-
N1-Substituent: The nature of the substituent at the N1 position significantly influences anticancer activity. Aromatic rings, such as phenyl and substituted phenyl groups, are commonly employed. The electronic properties of the substituents on the phenyl ring can modulate activity, although a clear trend is not always evident and can be cell-line dependent. For instance, the presence of electron-withdrawing or donating groups on the N1-phenyl ring can impact the overall electronic distribution of the pyrazole core and its interaction with biological targets.
-
C3-Substituent: The bulk and nature of the C3-substituent are critical. The introduction of complex heterocyclic systems, as seen in compounds A, B, and C, can lead to moderate cytotoxic activity.[5][6] This suggests that the C3 position can be modified to target specific pockets in biological macromolecules.
-
C4-Carbaldehyde Modification: The aldehyde group at the C4 position is a key pharmacophore that can be derivatized to enhance activity. Conversion of the carbaldehyde to urea derivatives (compounds D and E) has been shown to result in compounds with selective toxicity towards cancerous cells over non-cancerous cells.[7][8] This highlights the potential of the C4 position for developing targeted anticancer agents.
Figure 2: Inferred SAR for anticancer activity of pyrazole-4-carbaldehyde analogs.
Antimicrobial Activity
Pyrazole-4-carbaldehyde derivatives have also demonstrated promising antimicrobial properties against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Representative Pyrazole Analogs
| Compound ID | N1-Substituent | C3-Substituent | C4-Modification | Microorganism | MIC (µg/mL) | Reference |
| F | 2-(substituted phenoxy)acetyl | 2,4-dichlorophenyl | Carbaldehyde | S. aureus | Moderate to Significant | [9] |
| G | 2-(substituted phenoxy)acetyl | 2,4-dichlorophenyl | Carbaldehyde | E. coli | Moderate to Significant | [9] |
| H | Phenyl | 3-[5-(4-nitrophenyl)furan-2-yl] | Alkenyl derivative | S. aureus | Pronounced effect | [10] |
| I | Phenyl | 3-[5-(4-nitrophenyl)furan-2-yl] | Hydrazone derivative | C. albicans | Pronounced effect | [10] |
| J | Heteroaryl | Aryl | Carbaldehyde | S. aureus | 0.44-0.58x10⁻² µM/ml | [11] |
| K | Heteroaryl | Aryl | Carbaldehyde | E. coli | 0.48-0.89x10⁻² µM/ml | [11] |
Key SAR Insights for Antimicrobial Activity:
-
Halogenation: The presence of halogen atoms, such as chlorine and bromine, on the phenyl rings at either the N1 or C3 position often enhances antimicrobial activity.[4][9] This is a common strategy in medicinal chemistry to improve membrane permeability and target engagement.
-
N1-Side Chain: Introduction of a phenoxyacetyl moiety at the N1 position has been shown to yield compounds with significant activity against both Gram-positive and Gram-negative bacteria.[4][9]
-
C3-Heteroaryl Groups: Incorporating other heterocyclic rings, such as a nitrophenyl-substituted furan at the C3 position, can lead to potent antimicrobial agents.[10]
-
C4-Derivatization: Similar to anticancer activity, modification of the C4-carbaldehyde is a viable strategy to boost antimicrobial efficacy. Alkenyl and hydrazone derivatives have shown pronounced effects against bacteria and fungi.[10]
-
N1-Heteroaryl Substituents: The introduction of a heteroaryl moiety at the N1 position has been reported to result in significant activity against both S. aureus and E. coli.[11]
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. The following are representative methodologies for the synthesis and biological evaluation of pyrazole-4-carbaldehyde analogs.
General Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes (Vilsmeier-Haack Reaction)[3][4]
-
Hydrazone Formation: A mixture of the appropriately substituted ketone (1 eq.) and substituted hydrazine (1 eq.) in a suitable solvent (e.g., ethanol) is refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is filtered, washed, and dried.
-
Vilsmeier-Haack Formylation: The synthesized hydrazone (1 eq.) is dissolved in dimethylformamide (DMF). The solution is cooled in an ice bath, and phosphorus oxychloride (POCl₃) (3-5 eq.) is added dropwise with stirring. The reaction mixture is then stirred at room temperature for a specified time or heated, depending on the substrate. After completion (monitored by TLC), the reaction mixture is poured into crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution). The precipitated solid, the pyrazole-4-carbaldehyde, is filtered, washed with water, and purified by recrystallization.
Cytotoxicity Evaluation (MTT Assay)[12][13][14][15]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in DMSO, with the final concentration not exceeding 0.5%) and incubated for 48-72 hours. A vehicle control (DMSO) is included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Figure 3: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Conclusion and Future Directions
The 3-methyl-1-vinyl-1H-pyrazole-4-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related analogs suggest that systematic modifications at the N1, C3, and C4 positions can significantly impact their anticancer and antimicrobial activities. While the vinyl group at the N1 position is a relatively less explored feature, its electron-withdrawing nature and potential for further chemical modification make it an intriguing component for future SAR studies.
Future research should focus on a more systematic exploration of the SAR of 3-methyl-1-vinyl-1H-pyrazole-4-carbaldehyde itself. This would involve the synthesis of a focused library of analogs with variations at the C3 position (e.g., different alkyl and aryl groups) and derivatization of the C4-carbaldehyde into a range of functionalities. A head-to-head comparison of the N1-vinyl analogs with their N1-aryl counterparts would provide invaluable insights into the role of this substituent in modulating biological activity. Such studies, coupled with computational modeling and target identification, will undoubtedly pave the way for the discovery of new and potent pyrazole-based drugs.
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Al-Ghamdi, A. M., et al. (2022). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW N1-SUBSTITUTED- PYRAZOL-4-CARBALDEHYDE BEARING 2, 4-DICHLORO PHENYL MOIETY. (2013). ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (CAS No. 120841-95-4). The principles outlined here are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, by analyzing data from structurally similar pyrazole-based aldehydes, we can establish a robust and cautious disposal plan.
Hazard Assessment: The Precautionary Principle
The foundational step in any chemical disposal procedure is a thorough hazard assessment. For 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, the available data indicates it is an irritant.[1] To build a comprehensive safety profile, we must also consider data from analogous compounds. This approach, rooted in the precautionary principle, ensures we handle the substance with the appropriate level of caution.
Table 1: Hazard Profile of Structurally Related Pyrazole Aldehydes
| Compound Name | CAS Number | Key Hazard Statements |
| 3-Methyl-1H-pyrazole-4-carbaldehyde | 112758-40-4 | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2] |
| 1-Methyl-1H-pyrazole-4-carboxaldehyde | 25016-11-9 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] |
| 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 21487-48-9 | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4] |
| Pyrazole (general) | 288-13-1 | Harmful if swallowed, Toxic in contact with skin, Causes serious eye damage.[5] |
Essential Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is mandatory to wear appropriate PPE. This is a non-negotiable aspect of laboratory safety, designed to prevent skin, eye, and respiratory exposure.[5][8]
-
Eye Protection : Chemical safety goggles are required. If a splash hazard exists, a face shield should be worn in addition to goggles.[6]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A standard laboratory coat is required to protect against incidental contact.
-
Ventilation : All handling of this compound, including preparation for disposal, should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any vapors or particulates.[5][6]
Step-by-Step Disposal Protocol
The disposal of chemical waste is regulated at the federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[8][9][10] Adherence to these regulations is mandatory.
Step 1: Waste Segregation
Isolate the waste stream. 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde waste, including any contaminated materials like pipette tips or absorbent pads, must be collected separately from other waste types.[9]
-
Rationale : Co-mingling of incompatible chemicals can lead to dangerous reactions, such as the generation of toxic gases or fire. Segregation is a cornerstone of safe laboratory waste management.
Step 2: Containerization
Select a waste container that is compatible with the chemical. For solids or solutions of this compound, a high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Container Requirements :
-
Must be in good condition with no leaks or cracks.
-
Must have a secure, tight-fitting lid to prevent spills and evaporation.[9]
-
The container size should be appropriate for the amount of waste to minimize headspace.
-
Step 3: Labeling
Proper labeling is a critical regulatory requirement.[11] The waste container must be labeled immediately upon the first addition of waste.
-
Label Contents :
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
SAA Requirements :
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[11][13]
-
It should be a secondary containment bin to capture any potential leaks.
-
Store away from incompatible materials, heat sources, and high-traffic areas.[5][9]
-
The total volume of hazardous waste in an SAA is limited by regulation (typically 55 gallons).[11][13]
-
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[14][15]
-
Procedure :
-
Once the waste container is full, complete a waste pickup request form as required by your EHS department.
-
Provide the full chemical name and any available safety information to the disposal personnel.[5]
-
Waste must be removed from the laboratory in a timely manner, adhering to regulatory time limits.[10][13]
-
Emergency Procedures for Spills
In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate : Alert personnel and evacuate the immediate area.
-
Contain : If safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities.
-
Collect : Carefully sweep or scoop the absorbed material into a designated, sealable container.
-
Dispose : Label the container as "Hazardous Waste" with the full chemical name and "spill debris." Manage this container according to the disposal protocol outlined above.[5][6]
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
Caption: Disposal workflow for 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
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Personal protective equipment for handling 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Comprehensive Safety & Handling Guide: 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
This document provides essential procedural guidance for the safe handling, use, and disposal of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these procedures are critical. The protocols herein are designed as a self-validating system, grounded in established chemical safety principles and data extrapolated from structurally analogous compounds. Your safety is paramount, and a proactive, informed approach is the bedrock of a secure research environment.
Hazard Assessment: A Data-Driven Approach
A specific, comprehensive Safety Data Sheet (SDS) for 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is not extensively available. The compound is identified as an irritant.[1] In such instances, best practice dictates a conservative approach, assuming a hazard profile consistent with structurally similar pyrazole-carbaldehydes. Analysis of this chemical class reveals a consistent pattern of hazards.[2][3][4][5]
Anticipated Hazard Profile:
-
Skin Irritation: Expected to cause skin irritation, with potential for causing an allergic skin reaction.[4][6]
-
Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[2][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][5]
This assessment is the logical foundation for the stringent protective measures that follow. We must operate under the assumption that this compound presents these risks until proven otherwise.
Core Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a checklist; it is the primary barrier between the researcher and potential chemical exposure. The following ensemble is mandatory for all handling operations.
| Body Area | Required PPE | Specifications & Rationale (The "Why") |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Rationale: The aldehyde functional group and pyrazole structure suggest a high potential for serious eye irritation.[2][4] Goggles provide a seal against splashes and vapors. A face shield is required over goggles during procedures with a high splash potential (e.g., transferring solutions, heating) to protect the entire face. Standard safety glasses are insufficient. All eye protection must meet ANSI Z87.1 or equivalent standards. |
| Hands | Chemical-Resistant Nitrile Gloves (Double-Gloved) | Rationale: Pyrazole derivatives consistently demonstrate skin irritation.[3] Double-gloving provides redundancy. The outer glove absorbs the primary contamination, while the inner glove protects the skin during doffing. Gloves must be inspected for tears or pinholes before each use. For prolonged tasks, consider thicker butyl or Viton gloves, and always consult a glove compatibility chart. |
| Body | Flame-Resistant (FR) Laboratory Coat & Closed-Front Gown | Rationale: A standard lab coat protects against incidental contact. The coat must be fully buttoned with sleeves rolled down. For tasks involving significant quantities (>50 mL) or high splash risk, an additional chemical-resistant, closed-front gown should be worn over the lab coat to prevent frontal saturation.[7] |
| Respiratory | NIOSH-Approved Respirator (if applicable) | Rationale: All handling of the solid compound must occur in a certified chemical fume hood to prevent inhalation of dust. If engineering controls are insufficient or unavailable (e.g., during a large spill cleanup), a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required.[8] A surgical mask provides no protection against chemical vapors or fine particulates.[9] |
Detailed Operational Protocols
Adherence to a strict, repeatable workflow minimizes the risk of exposure and cross-contamination.
Pre-Handling Safety Checklist
-
Verify Fume Hood Certification: Confirm the chemical fume hood has been certified within the last year. Check the airflow monitor to ensure it is functioning correctly.
-
Locate Emergency Equipment: Visually confirm the path to the nearest safety shower and eyewash station is unobstructed.
-
Assemble All Materials: Place all necessary equipment (spatulas, weigh boats, solvents, glassware) inside the fume hood before introducing the compound. This minimizes reaching in and out of the containment area.
-
Prepare Waste Containers: Have designated, properly labeled hazardous waste containers ready within the fume hood. One for solid waste (contaminated weigh boats, wipes) and one for liquid waste.
Step-by-Step Handling Workflow
This protocol assumes the weighing of the solid compound and its subsequent dissolution.
-
Don PPE: Put on all required PPE in the correct order (gown, inner gloves, outer gloves, goggles, face shield).
-
Work Within the Fume Hood: Conduct all operations at least 6 inches (15 cm) inside the sash.
-
Tare the Balance: If using an analytical balance inside the hood, ensure it is tared with the weigh boat.
-
Dispense Solid Carefully: Open the container of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. Use a clean spatula to carefully transfer the desired amount to the weigh boat. Avoid creating airborne dust. Close the primary container immediately.
-
Record Weight & Transfer: Once the desired weight is achieved, carefully add the solid to the reaction vessel.
-
Rinse & Add: Use a small amount of the intended solvent to rinse the weigh boat and spatula, ensuring all compound is transferred to the vessel. Dispose of the contaminated weigh boat in the designated solid waste container.
-
Proceed with Experiment: Continue with the experimental procedure within the confines of the fume hood.
PPE Doffing (Removal) Procedure
The doffing sequence is critical to prevent contaminating yourself with "clean" hands.
-
Outer Gloves: While still in the lab, remove the outer pair of gloves by peeling them off without touching the exterior surface. Dispose of them in the hazardous waste container.
-
Face Shield/Gown: Remove the face shield and lab coat/gown. Hang the lab coat in its designated area. Dispose of the gown if it is disposable.
-
Exit Lab: Exit the immediate work area.
-
Goggles: Remove chemical splash goggles.
-
Inner Gloves: Remove the inner pair of gloves, again without touching the exterior.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.
Emergency Response & Disposal Plan
Exposure & Spill Management
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Minor Spill (in fume hood): Absorb the spill with a chemical absorbent pad or vermiculite. Gently sweep the material into a designated hazardous waste container. Clean the area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up without proper training and respiratory protection.
Disposal Plan
Under no circumstances should this compound or its waste be disposed of in standard trash or down the drain.[6][10]
-
Chemical Waste: All solutions containing the title compound and any unreacted solid must be collected in a properly labeled, sealed hazardous waste container. The label must include the full chemical name.
-
Contaminated Solids: All disposable items that have come into direct contact with the compound (gloves, weigh boats, absorbent pads, pipette tips) must be collected in a separate, sealed container labeled as "Hazardous Solid Waste."[10]
-
Empty Containers: The "empty" primary container of the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste.[10] Subsequent rinses can also be collected. The rinsed container can then be managed for disposal as non-hazardous glass or plastic waste, per your institution's policy.
Visualization of Key Workflows
PPE Selection Logic
Caption: Decision workflow for selecting appropriate PPE.
Waste Disposal Pathway
Caption: Logical pathway for segregating and disposing of waste.
References
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PubMed. [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. OUCI. [Link]
-
(PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. [Link]
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Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. [Link]
-
Structures of 1-vinylpyrazole, 3(5)-vinylpyrazoles, and 4-vinylpyrazole. ResearchGate. [Link]
-
SAFETY DATA SHEET - 1-Propyl-1H-pyrazole-3-carbaldehyde. Angene Chemical. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]
-
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. MDPI. [Link]
-
substituted pyrazoles with potential antitumor activity. ResearchGate. [Link]
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Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Safety Data Sheet. NOVOL. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]
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Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. [Link]
-
(PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]/md/d2md00206j)
Sources
- 1. 120841-95-4 Cas No. | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | Matrix Scientific [matrixscientific.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pppmag.com [pppmag.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
